Phenanthrene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenanthrene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYUOSZMIWHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530737 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40452-20-8 | |
| Record name | Phenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Phenanthrene-2-carboxylic Acid from Phenanthrene
Executive Summary
Phenanthrene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science, yet its synthesis is non-trivial due to the complex reactivity of the phenanthrene core. Direct functionalization of phenanthrene often leads to mixtures of isomers, with a strong preference for substitution at the C9 and C10 positions. This guide provides a robust and regioselective two-step synthetic strategy starting from phenanthrene. The methodology hinges on a carefully controlled Friedel-Crafts acetylation to selectively generate 2-acetylphenanthrene, followed by a high-yielding haloform reaction to convert the acetyl moiety into the desired carboxylic acid. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction outcomes, offering researchers a reliable pathway to this important molecule.
Introduction
The phenanthrene scaffold is a key structural motif found in numerous natural products, pharmaceuticals, and organic materials.[1] Functionalized phenanthrenes, particularly carboxylic acid derivatives, serve as crucial intermediates for creating more complex molecular architectures. This compound, in particular, offers a strategic point of attachment for further chemical modification.
The primary challenge in synthesizing a specific phenanthrene isomer, such as the 2-substituted product, lies in controlling the regioselectivity of electrophilic aromatic substitution. The phenanthrene nucleus has five non-equivalent positions for monosubstitution (C1, C2, C3, C4, and C9/C10). Reactions typically occur preferentially at the C9 and C10 positions due to the stabilization of the intermediate carbocation.[2][3] Therefore, accessing the C2 position requires a nuanced understanding of reaction kinetics, thermodynamics, and the influence of experimental conditions. The strategy detailed herein navigates these challenges by first installing an acetyl group, which can then be chemically transformed into the target carboxyl group.
Part 1: Strategic Synthesis via Friedel-Crafts Acetylation
The cornerstone of this synthesis is the regioselective introduction of an acetyl group at the C2 position of phenanthrene. While Friedel-Crafts acylation of phenanthrene is known to produce a mixture of isomers, the product distribution can be heavily influenced by the choice of solvent, catalyst, and temperature.[4][5]
Mechanistic Rationale: Kinetic vs. Thermodynamic Control
The Friedel-Crafts acylation of phenanthrene is a reversible process, allowing for the isolation of either the kinetic or thermodynamic product.[6][7][8]
-
Kinetic Control: Under milder conditions (e.g., using ethylene dichloride as a solvent), the reaction favors substitution at the most reactive C9 position, leading to 9-acetylphenanthrene as the major product.[5][6] This is the kinetically controlled product.
-
Thermodynamic Control: Under harsher conditions or in specific solvents like nitrobenzene, the initially formed isomers can undergo rearrangement.[6] The acetyl group can migrate from the kinetically favored positions to the more thermodynamically stable C2 and C3 positions.[4][6] Our strategy leverages this thermodynamic control to maximize the yield of the desired 2-acetylphenanthrene intermediate.
The choice of solvent is paramount. Solvents like nitrobenzene and nitromethane are particularly effective at promoting the formation of the 3- and 2-isomers.[4]
Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation
The following table summarizes the profound effect of solvent on the product distribution in the acetylation of phenanthrene, underscoring the importance of experimental design for achieving the desired regioselectivity.
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) | Primary Isomer(s) | Source(s) |
| Ethylene Dichloride | 2 | 4 | 13 | 1 | 54 | 9-acetyl | [4][5] |
| Carbon Disulphide | 11 | 15 | 39-50 | 8 | 17 | 3-acetyl | [4] |
| Chloroform | 18 | 15 | 16 | 0.5 | 37 | 9- and 1-acetyl | [4] |
| Nitrobenzene | 4 | 27 | 65 | 2 | 2 | 3- and 2-acetyl | [4] |
| Nitromethane | 4 | 26 | 64 | 2 | 3 | 3- and 2-acetyl | [4] |
Data compiled from literature sources highlight the significant variation in isomer yields based on reaction conditions.[4][5]
Experimental Protocol: Synthesis of 2-Acetylphenanthrene
This protocol is optimized to favor the thermodynamically controlled products. Subsequent purification is required to isolate the 2-isomer from the major 3-isomer.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to dry nitrobenzene at 0-5 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0-5 °C for 30 minutes to ensure the formation of the acylium ion complex.
-
Reaction Setup: In a separate flask, dissolve phenanthrene (1.0 equivalent) in dry nitrobenzene.
-
Addition: Cool the phenanthrene solution to 0 °C and slowly add the pre-formed acylium ion complex solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This will hydrolyze the aluminum complex.
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent. The resulting crude mixture of acetylphenanthrene isomers must be purified by column chromatography on silica gel to isolate the 2-acetylphenanthrene.
Visualization: Synthetic Workflow Part 1
Caption: Workflow for the synthesis of 2-acetylphenanthrene.
Part 2: Conversion via the Haloform Reaction
With the 2-acetylphenanthrene intermediate in hand, the next step is to convert the methyl ketone functional group into a carboxylic acid. The haloform reaction is an ideal choice for this transformation.[9][10]
Mechanistic Rationale
The haloform reaction proceeds via two main stages:[11][12]
-
Exhaustive Alpha-Halogenation: In the presence of a base, the methyl protons of the acetyl group are acidic and are sequentially removed. The resulting enolate attacks a halogen (e.g., Br₂ or I₂), leading to the formation of a trihalomethyl ketone.[12]
-
Nucleophilic Acyl Substitution: The hydroxide base then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the departure of the trihalomethyl anion (⁻CX₃), a surprisingly good leaving group due to the inductive stabilization from the three halogen atoms. An acid-base reaction between the resulting carboxylic acid and the ⁻CX₃ anion, followed by an acidic workup, yields the final product.[11]
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve 2-acetylphenanthrene (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF) to improve solubility.[13]
-
Base and Halogen: Add an aqueous solution of sodium hydroxide (NaOH, excess, >3 equivalents). Cool the mixture in an ice bath. Slowly add bromine (Br₂, excess, ~3 equivalents) or an iodine solution (I₂/KI) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure completion. The reaction can be monitored by TLC. A yellow precipitate of iodoform (CHI₃) may be observed if iodine is used.[12]
-
Quench: After the reaction is complete, cool the mixture and quench any excess halogen with a small amount of sodium thiosulfate solution until the color disappears.
-
Workup: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with cold, concentrated HCl until the pH is ~1-2. The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
Visualization: Haloform Reaction Mechanism
Caption: Mechanism of the haloform reaction.
Conclusion
The synthesis of this compound from phenanthrene is effectively achieved through a strategic two-step process. By leveraging thermodynamic control in a Friedel-Crafts acetylation reaction, one can generate the necessary 2-acetylphenanthrene intermediate, albeit in a mixture that requires careful chromatographic separation. Subsequent conversion of the acetyl group to a carboxylic acid via the haloform reaction is both efficient and reliable. This guide provides the foundational principles and detailed protocols necessary for researchers to successfully navigate the regiochemical challenges inherent in phenanthrene chemistry and access this valuable synthetic building block.
References
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Fujita, T., Sakata, Y., & Murata, Y. (2025). Direct and regioselective carboxylation of fused aromatic compounds with carbon dioxide. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Phenanthrene synthesis. Química Organica.org. Available at: [Link]
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Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Gyan Sanchay. Available at: [Link]
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Zhang, X., & Young, L. Y. (1999). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. Applied and Environmental Microbiology. Available at: [Link]
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Wikipedia. (2024). Haloform reaction. Wikipedia. Available at: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2019). Does acetophenone show haloform reaction?. Chemistry Stack Exchange. Available at: [Link]
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Filo. (2025). Praparation of phenanthrene 9 carboxylic acid from phenanthrene. Filo. Available at: [Link]
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Schonberg, A., & Warren, F. L. (1939). 376. Synthesis of Phenanthrene Derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]
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Wang, C., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Hebrew University of Jerusalem. (n.d.). Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes. The Hebrew University of Jerusalem. Available at: [Link]
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Novel Synthetic Routes to Phenanthrene-2-carboxylic Acid: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene-2-carboxylic acid is a vital scaffold and synthetic intermediate in medicinal chemistry and materials science. As a structural motif in biologically active molecules and a precursor for advanced functional materials, the development of efficient and regioselective synthetic routes to this target is of paramount importance.[1] This guide moves beyond classical methodologies to provide a detailed exploration of modern, field-proven strategies for the synthesis of this compound. We will dissect two primary strategic approaches: the functionalization of a pre-formed phenanthrene core and the de novo construction of the substituted ring system. Each strategy is presented with a deep dive into the causality of experimental choices, detailed step-by-step protocols, and comparative data to empower researchers in their synthetic design and execution.
Introduction: The Significance of the Phenanthrene Core
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is the structural backbone of numerous natural products, including steroids, bile acids, and alkaloids like morphine and codeine.[1][2] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Specifically, the introduction of a carboxylic acid moiety at the C2 position provides a crucial handle for further chemical modification, enabling the development of novel pharmaceutical candidates and the fine-tuning of electronic properties in organic materials.
The primary challenge in synthesizing this compound lies in achieving regiochemical control. Classical methods like the Haworth and Pschorr syntheses can be effective but may lack the selectivity required for specific isomers.[4][5] Modern synthetic chemistry, however, offers powerful tools to overcome this challenge, primarily through the strategic functionalization of the phenanthrene core. This guide will focus on these robust and adaptable methodologies.
Strategic Overview: Pathways to the Target Molecule
Our approach to synthesizing this compound is bifurcated into two core strategies, each with distinct advantages depending on starting material availability and desired scale.
Caption: Workflow for the Grignard carboxylation route.
Step 1: Grignard Reagent Formation
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, prepare a solution of 2-bromophenanthrene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromophenanthrene solution to the magnesium turnings. Initiation of the reaction is indicated by gentle bubbling and heat generation. A crystal of iodine may be added to activate the magnesium if the reaction is sluggish.
-
Once initiated, add the remaining 2-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
In a separate, large flask, place an excess of crushed dry ice (solid CO₂).
-
Cool the Grignard reagent solution to room temperature and transfer it via cannula into the flask containing the dry ice, ensuring the solution is added slowly onto the solid.
-
Allow the mixture to warm to room temperature overnight as the excess CO₂ sublimes.
Step 3 & 4: Workup and Purification
-
Slowly quench the reaction mixture by adding 1 M aqueous HCl, stirring until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Route B: Oxidation of 2-Methylphenanthrene
An alternative functionalization strategy involves the oxidation of an alkyl side chain. This method is contingent on the availability of a suitable 2-alkylphenanthrene precursor. The benzylic position of the alkyl group is particularly susceptible to oxidation by strong oxidizing agents. [6] Causality Behind Experimental Choices:
-
Precursor Synthesis: 2-Methylphenanthrene can be synthesized via a modified Haworth synthesis using 2-methylnaphthalene or via Friedel-Crafts acylation of phenanthrene followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.
-
Oxidant: Aqueous sodium dichromate or potassium permanganate are powerful oxidizing agents capable of converting an entire alkyl side chain (provided it has at least one benzylic hydrogen) to a carboxylic acid. [7][8]The reaction is typically harsh, requiring high temperatures.
-
Solvent: The reaction is often run in a mixture of pyridine and water or under basic aqueous conditions to maintain solubility and moderate reactivity. [8]
Step 1: Oxidation
-
In a round-bottom flask, suspend 2-methylphenanthrene (1.0 eq) in a mixture of pyridine and water.
-
Heat the mixture to 85-95 °C with vigorous stirring.
-
Add potassium permanganate (KMnO₄, ~3.0 eq) or sodium dichromate (Na₂Cr₂O₇) portion-wise over several hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
Continue heating for several hours after the final addition until TLC analysis indicates consumption of the starting material.
Step 2: Workup and Purification
-
Cool the reaction mixture to room temperature. If using KMnO₄, a brown precipitate of MnO₂ will be present. Add a saturated solution of sodium bisulfite to quench excess oxidant and dissolve the MnO₂.
-
Acidify the solution with concentrated HCl to a pH of ~1-2. This will precipitate the carboxylic acid product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization as described in Route A.
| Parameter | Route A: Grignard Carboxylation | Route B: Side-Chain Oxidation |
| Precursor | 2-Bromophenanthrene | 2-Alkylphenanthrene |
| Key Reagents | Mg, CO₂ (dry ice), Anhydrous Ether | KMnO₄ or Na₂Cr₂O₇, Pyridine/H₂O |
| Reaction Conditions | Mild (Reflux, then -78 °C to RT) | Harsh (High Temperature, >85 °C) |
| Advantages | High yield, clean conversion, mild conditions | Utilizes potentially cheaper precursors |
| Disadvantages | Requires strictly anhydrous conditions | Harsh conditions, potential for side reactions, waste generation (Mn/Cr salts) |
Strategy 2: De Novo Construction of the Phenanthrene Ring
This strategy builds the phenanthrene core with the carboxylic acid functionality or a precursor already incorporated. The Haworth synthesis is a classic example of this approach. [4][9]
Route C: Modified Haworth Synthesis
The traditional Haworth synthesis involves the Friedel-Crafts acylation of naphthalene with succinic anhydride. [4][9][10]To achieve the desired 2-substitution pattern, one must start with a strategically substituted naphthalene.
Caption: Key stages of the Haworth synthesis pathway.
Causality Behind Experimental Choices:
-
Starting Materials: To direct the final carboxylic acid to the 2-position, one could start with 2-methoxynaphthalene. The methoxy group is an ortho-, para-director, but acylation at the 1-position is sterically hindered, favoring reaction at the 6-position. This will ultimately place the new ring and its functionality in the correct orientation relative to the methoxy group. The methoxy group can later be converted to other functionalities if needed or removed.
-
Acylation & Reduction: The initial Friedel-Crafts acylation creates a keto-acid. [11]The ketone must be reduced to a methylene group (CH₂) before the second ring-closing Friedel-Crafts reaction can occur. This is because the keto group is deactivating, which would inhibit the subsequent electrophilic cyclization. [10]The Clemmensen reduction (amalgamated zinc and HCl) is a classic method for this transformation.
-
Cyclization & Aromatization: The second ring closure is achieved using a strong acid like H₂SO₄ or polyphosphoric acid (PPA). The final step is a dehydrogenation (aromatization) reaction, typically achieved by heating with a catalyst like selenium or Palladium on carbon (Pd/C), to form the stable aromatic phenanthrene system. [4] This de novo approach, while multi-stepped, offers excellent control over the final substitution pattern based on the choice of the initial substituted naphthalene.
Conclusion and Future Outlook
This guide has detailed robust and reproducible strategies for the synthesis of this compound. For most laboratory applications, Strategy 1, Route A (Grignard Carboxylation) offers the best combination of reliability, mild conditions, and high yield, provided the 2-bromo precursor is accessible. Route B (Oxidation) serves as a powerful alternative when an alkylated phenanthrene is more readily available. De novo methods like the Haworth Synthesis (Route C) , while longer, provide fundamental control over regiochemistry from the ground up.
Emerging research continues to explore even more direct methods, such as transition-metal-catalyzed C-H carboxylation. [3][12]While these methods promise greater atom economy, challenges in controlling regioselectivity on complex aromatic systems like phenanthrene remain. [13]Future advancements in catalyst design may soon make the direct, selective carboxylation of the C2 position a one-step reality, further streamlining access to this critical synthetic building block.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Phenanthrene-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene-2-carboxylic acid (P2CA) is a polycyclic aromatic hydrocarbon (PAH) derivative whose rigid, planar structure and functionalization make it a molecule of interest in materials science and pharmaceutical development. A precise and comprehensive structural elucidation is paramount for understanding its physicochemical properties and potential applications. This guide provides an in-depth, methodology-focused exploration of the spectroscopic techniques essential for the unambiguous characterization of P2CA. We move beyond mere data reporting to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This document serves as a practical whitepaper for scientists seeking to confirm the identity, purity, and structural integrity of P2CA and related aromatic compounds.
Introduction: The Analytical Imperative
The phenanthrene moiety is a common scaffold in natural products and synthetic molecules with significant biological activity. The addition of a carboxylic acid group at the 2-position fundamentally alters the molecule's electronic properties, solubility, and potential for intermolecular interactions, such as hydrogen bonding. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for any research or development endeavor. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, culminating with Mass Spectrometry (MS) to provide a holistic analytical portrait of the molecule.
Molecular Structure and Analytical Strategy
Caption: Structure of this compound (P2CA). [1]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their vibrational frequencies. For P2CA, it provides definitive evidence of the carboxylic acid moiety.
Expertise & Experience: The Advantage of ATR
For solid powder samples like P2CA, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. [2][3][4]
-
Causality: ATR requires minimal to no sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding the sample with KBr and pressing a pellet. [4][5]It ensures excellent sample-to-crystal contact with a built-in press, leading to high-quality, reproducible spectra. [2]The shallow penetration depth of the IR beam (~1-2 µm) makes it ideal for analyzing the surface of the solid directly. [3]
Experimental Protocol: ATR-FT-IR
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. [6]Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the P2CA powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring optimal contact between the sample and the crystal. [2][5]4. Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 16 scans to improve the signal-to-noise ratio.
Data Interpretation & Expected Results
The IR spectrum of P2CA will be dominated by characteristic absorbances from both the carboxylic acid and the aromatic ring system.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The extremely broad nature is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. [7] |
| ~3050 | Aromatic C-H stretch | Medium, Sharp | Confirms the presence of the aromatic rings. Often superimposed on the broad O-H band. |
| ~1680 - 1710 | C=O stretch (Carbonyl) | Very Strong, Sharp | Confirms the carbonyl of the carboxylic acid. Its position indicates conjugation with the aromatic ring. [7] |
| ~1600, ~1450 | C=C stretch (Aromatic Ring) | Medium to Strong | Characteristic "ring breathing" modes of the phenanthrene core. |
| ~1300 | C-O stretch | Medium | Coupled C-O stretching and O-H bending mode in the carboxylic acid. [7] |
| 950 - 910 | O-H bend (out-of-plane) | Broad, Medium | Another key indicator of the carboxylic acid dimer. [7] |
| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong | The specific pattern in this "fingerprint" region can help confirm the substitution pattern on the aromatic ring. |
UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the phenanthrene core. The absorption spectrum is characterized by distinct bands corresponding to π → π* electronic transitions.
Expertise & Experience: Understanding Solvent Effects
The choice of solvent can subtly influence the position (λ_max) and intensity of absorption bands, a phenomenon known as solvatochromism. [8][9]For PAHs, a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile is often used to obtain a well-resolved spectrum. Polar, protic solvents like ethanol can sometimes cause a loss of fine vibrational structure due to hydrogen bonding interactions. [10]
-
Causality: The electronic transitions in phenanthrene are π → π. Polar solvents can stabilize both the ground (π) and excited (π) states, but often stabilize the more polar excited state to a greater degree. This can lead to a small bathochromic (red) shift in the λ_max compared to non-polar solvents. [10]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of P2CA in a UV-grade solvent (e.g., acetonitrile or ethanol). A typical concentration is around 1x10⁻⁵ M. [11][12]This requires careful weighing and serial dilution.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Replace the blank with a cuvette containing the P2CA solution. Scan a wavelength range from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Data Interpretation & Expected Results
The UV-Vis spectrum of P2CA is expected to be similar to that of the parent phenanthrene molecule, showing multiple absorption bands. [13]The presence of the carboxyl group, a deactivating group, may cause minor shifts in the absorption maxima. The spectrum typically shows three main regions of absorption, characteristic of the phenanthrene chromophore. [11]
Table 3: Representative UV-Vis Absorption Maxima for Phenanthrene Derivatives
| Wavelength Range (nm) | Transition Type | Typical Molar Absorptivity (ε) | Description |
|---|---|---|---|
| ~250 - 275 | π → π* | > 50,000 M⁻¹cm⁻¹ | A very intense band, often the strongest absorption. [11] |
| ~275 - 300 | π → π* | Moderate | A series of bands with well-defined vibrational fine structure. |
| ~300 - 380 | π → π* | Low to Moderate | Weaker, structured bands corresponding to lower energy transitions. [11]|
Caption: Energy diagram for a π -> π* electronic transition in P2CA.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is the ultimate tool for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like carboxylic acids, as it typically keeps the molecule intact. [14][15]
Expertise & Experience: Negative vs. Positive Ion Mode
For carboxylic acids, ESI in the negative ion mode is almost always more sensitive and provides a cleaner spectrum than the positive ion mode.
-
Causality: Carboxylic acids are, by definition, acidic. In the ESI source, they readily lose a proton to form a stable carboxylate anion [M-H]⁻. [16]This is a highly favorable process. While a protonated molecule [M+H]⁺ can sometimes be formed in positive mode, the deprotonation pathway is far more efficient, leading to a much stronger signal for the [M-H]⁻ ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of P2CA (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. [17]2. Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the mass spectrometer in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500). High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can provide an exact mass measurement, confirming the elemental formula. [17]
Data Interpretation & Expected Results
The primary goal is to confirm the molecular weight of P2CA, which is 222.24 g/mol . [1][]
-
Expected Ion: The base peak in the negative ion ESI mass spectrum should be the deprotonated molecule, [M-H]⁻, at an m/z value of 221.06 .
-
High-Resolution MS: An exact mass measurement of this ion would be 221.0602, corresponding to the formula [C₁₅H₉O₂]⁻, providing unambiguous confirmation of the elemental composition.
Conclusion: A Self-Validating Analytical Consensus
The spectroscopic characterization of this compound is a clear example of synergistic analytical chemistry. NMR defines the C-H framework, FT-IR confirms the essential carboxylic acid and aromatic functional groups, UV-Vis probes the conjugated electronic system, and MS provides an unequivocal molecular weight. When the data from these independent techniques converge—a ¹H NMR spectrum with an acidic proton and correct aromatic integrations, an FT-IR spectrum with characteristic O-H and C=O stretches, a UV-Vis spectrum consistent with the phenanthrene chromophore, and a mass spectrum showing the correct molecular ion—they form a self-validating system that confirms the structure and purity of the compound with the highest degree of scientific confidence.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of Phenanthrene-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Structural Elucidation
Phenanthrene-2-carboxylic acid (C₁₅H₁₀O₂) is a rigid, polycyclic aromatic hydrocarbon (PAH) scaffold functionalized with a carboxylic acid group.[1][] This combination of a large, planar, electron-rich core and a hydrogen-bonding functional group makes it a molecule of significant interest in materials science and medicinal chemistry. Its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and as precursors for complex bioactive molecules. The solid-state arrangement of these molecules—the crystal structure—governs critical macroscopic properties such as solubility, dissolution rate, stability, and solid-state luminescence. Therefore, a definitive analysis of its crystal structure is not merely an academic exercise; it is a foundational requirement for rationally designing and controlling its performance in any advanced application.
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Part 1: The Crystallization Imperative — From Solution to Single Crystal
The cornerstone of any successful SC-XRD analysis is the growth of a high-quality single crystal. For a molecule like this compound, which possesses both a nonpolar aromatic system and a polar, hydrogen-bonding group, solvent selection is paramount. The goal is to identify a system where the compound is sparingly soluble, allowing for slow, ordered precipitation from a supersaturated solution.
Protocol 1: Single Crystal Growth by Slow Evaporation
This is the most direct method and often the first approach for obtaining diffraction-quality crystals.
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol). The ideal solvent is one in which the compound dissolves completely upon gentle heating but has limited solubility at room temperature. For aromatic carboxylic acids, polar, hydrogen-bond-accepting solvents like acetone or ethyl acetate are often successful.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small beaker or vial. Gentle heating (40-50°C) may be required to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder instead of a single crystal.
-
Crystallization: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation. An overly rapid process yields small, poorly-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Expert Insight: The choice of a solvent that does not form strong hydrogen bonds with the carboxylic acid moiety is often beneficial. Such a solvent acts as a true "spectator," allowing the this compound molecules to self-assemble via their own most favorable interactions—specifically, the formation of carboxylic acid dimers.
Part 2: The Diffraction Experiment — Probing the Crystal Lattice
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, transparent, and with well-defined faces) is obtained, the next phase is to collect the X-ray diffraction data.
Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
Protocol 2: X-ray Diffraction Data Collection
-
Mounting: A selected crystal is carefully mounted on a cryoloop and affixed to a goniometer head on the diffractometer.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a self-validating step; cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.
-
Data Collection Strategy: A modern single-crystal diffractometer equipped with a sensitive detector (e.g., a CMOS-based detector) and a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used. An initial set of diffraction images is collected to determine the unit cell parameters and Bravais lattice. Based on this, a full data collection strategy is calculated to ensure high completeness and redundancy of the data.
-
Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields the final reflection file (hkl file) used for structure solution.
Part 3: Structure Solution, Refinement, and Analysis
This phase translates the diffraction data into a 3D atomic model of the molecule and its packing in the crystal.
Protocol 3: Structure Solution and Refinement
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For an achiral molecule like this compound, crystallization in a centrosymmetric space group is highly probable. Analogs like phenanthrene-4-carboxylic acid and phenanthrene-9-carboxylic acid crystallize in the centrosymmetric space groups P2₁/n and C2/c, respectively.[3][4][5]
-
Structure Solution: The initial atomic positions are found using direct methods or dual-space algorithms. This typically reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, atomic coordinates and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric restraints (e.g., AFIX instructions in SHELXL). The carboxylic acid hydrogen is a key atom to locate as it confirms the hydrogen bonding pattern.
-
Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors. The final output is a Crystallographic Information File (CIF).
Anticipated Structural Features and Discussion
Based on established principles of physical organic chemistry and crystallography, we can predict the key structural features of this compound with high confidence.
-
The Supramolecular Synthon: The most predictable and dominant intermolecular interaction will be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids overwhelmingly form centrosymmetric cyclic dimers via two O—H···O hydrogen bonds.[6][7][8] This is known as the R²₂(8) graph set motif and is one of the most robust and stable supramolecular synthons in crystal engineering.[9][10] The stability of this dimer arises from the perfect complementarity of two hydrogen bond donors and two acceptors in a strain-free cyclic arrangement.
-
Molecular Planarity and Packing: The phenanthrene core itself is expected to be nearly planar.[4] However, there will be a significant dihedral angle between the plane of the phenanthrene rings and the plane of the carboxylic acid group. For phenanthrene-4-carboxylic acid, this angle is 63.7°.[3] This twist is a result of minimizing steric hindrance. The crystal packing will be dominated by the efficient stacking of these dimeric units, likely involving π–π interactions between the large aromatic systems of adjacent dimers.
Data Presentation: Anticipated Crystallographic Data
While the precise data requires experimental determination, the following table summarizes the expected parameters for this compound, based on published data for its isomers.[3][4][5]
| Parameter | Expected Value / Type | Rationale / Causality |
| Crystal System | Monoclinic | Common for aromatic compounds of this symmetry. |
| Space Group | P2₁/n or C2/c (Centrosymmetric) | The molecule is achiral, favoring a centrosymmetric packing arrangement, which is energetically favorable. |
| Z (Molecules/Unit Cell) | 4 or 8 | A common number of molecules in the unit cell for these space groups. |
| a (Å) | 8 - 15 Å | Based on dimensions of analogous structures. |
| b (Å) | 5 - 10 Å | Based on dimensions of analogous structures. |
| c (Å) | 15 - 25 Å | Based on dimensions of analogous structures. |
| β (°) | 95 - 115° | Characteristic of the monoclinic system. |
| Hydrogen Bond Type | O—H···O | The only strong hydrogen bond donor (O-H) and acceptors (C=O, C-O-H) present will form this bond. |
| H-Bond Geometry | Cyclic Dimer, R²₂(8) motif | This is the most stable and common supramolecular synthon for carboxylic acids, maximizing hydrogen bonding.[9][10] |
| O···O distance (Å) | 2.62 - 2.66 Å | This is the characteristic distance for strong carboxylic acid dimer hydrogen bonds. For phenanthrene-4-carboxylic acid, it is 2.634 Å.[3] |
Conclusion
The crystal structure analysis of this compound is a tractable but essential undertaking for unlocking its potential in advanced applications. The methodology presented here represents a robust, self-validating workflow from crystal growth to final structural analysis. The high probability of forming a classic hydrogen-bonded R²₂(8) dimer provides a strong predictive foundation for its supramolecular chemistry. The resulting crystal structure will reveal not only the precise molecular geometry but also the intricate network of intermolecular interactions that dictate the material's bulk properties, providing a critical roadmap for future molecular engineering and formulation efforts.
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Introduction: Unveiling the Phenanthrene-2-carboxylic acid Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene-2-carboxylic acid
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, represents a molecule of significant interest in the realms of medicinal chemistry, organic synthesis, and materials science.[1][2] Its rigid, three-ring phenanthrene core, functionalized with a carboxylic acid group, provides a unique scaffold for the development of novel compounds. The phenanthrene nucleus itself is a key structural motif found in numerous natural products, most notably alkaloids like morphine, and its derivatives have demonstrated a wide spectrum of biological activities.[2][3][4] This guide offers a comprehensive exploration of the fundamental physical and chemical properties of this compound, providing a critical knowledge base for its application in research and development.
Core Physical and Chemical Identifiers
This compound is a solid organic compound characterized by the fusion of a carboxylic acid functional group to the C2 position of the phenanthrene ring system.
-
IUPAC Name: this compound[5][]
-
Molecular Formula: C₁₅H₁₀O₂[5][]
-
CAS Number: 40452-20-8[5]
-
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O[5]
-
InChI Key: QTWYUOSZMIWHJV-UHFFFAOYSA-N[5][]
Quantitative Physical Properties
The physical characteristics of a compound are paramount for determining its handling, formulation, and behavior in various experimental settings. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | [5][] |
| Appearance | Solid | |
| Boiling Point | 435.37 °C at 760 mmHg | [] |
| Density | 1.305 g/cm³ | [] |
| Solubility | Insoluble in water; Soluble in low-polarity organic solvents such as ethanol, DMSO, and acetone. | [1][7][8] |
| pKa (Predicted) | ~5 | [9] |
| XLogP3 | 4.5 | [5] |
Note: The solubility and pKa are based on the properties of the parent phenanthrene molecule and general carboxylic acids, as specific experimental data for the 2-substituted isomer is limited.
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The expected spectral characteristics for this compound are detailed below.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the features of the carboxylic acid group and the aromatic system.
-
O–H Stretch: A very broad and characteristic absorption band is expected in the 3300-2500 cm⁻¹ region, arising from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][11]
-
C=O Stretch: An intense, sharp peak will appear between 1760-1690 cm⁻¹.[10][11] Its exact position can be influenced by dimerization and conjugation with the aromatic ring.
-
Aromatic C-H & C=C Stretches: Multiple sharp bands corresponding to aromatic C-H stretching will be visible around 3100-3000 cm⁻¹. Aromatic C=C ring stretching will produce bands in the 1600-1450 cm⁻¹ region.
-
C–O Stretch & O–H Bend: A C–O stretching vibration is expected between 1320-1210 cm⁻¹, while O–H bending can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (Ar-H): The nine protons on the phenanthrene ring will appear as a complex series of multiplets in the highly deshielded region of approximately 7.5-9.0 ppm.
-
Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing downfield of 10 ppm (often around 12 ppm), is characteristic of the carboxylic acid proton.[11] This peak is often broad and will disappear upon shaking the sample with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The most deshielded carbon, the carbonyl carbon of the carboxylic acid, is expected to have a chemical shift in the range of 170-180 ppm.[11]
-
Aromatic Carbons: The 14 carbons of the phenanthrene ring will produce a series of signals between approximately 120-150 ppm.
-
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is dictated by its two primary components: the aromatic phenanthrene core and the carboxylic acid functional group.
Reactions of the Carboxylic Acid Group
The -COOH group undergoes reactions typical of carboxylic acids:
-
Acidity and Salt Formation: As an acid, it readily donates its proton to bases to form phenanthrene-2-carboxylate salts.
-
Esterification: It can be converted to its corresponding esters by reacting with an alcohol under acidic conditions (Fischer-Speier esterification) or by using coupling agents like dicyclohexylcarbodiimide (DCC) in a Steglich esterification.[12][13]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (phenanthren-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13]
Reactions of the Phenanthrene Ring
-
Electrophilic Aromatic Substitution: The phenanthrene nucleus is susceptible to electrophilic attack.[14] While reactions on the parent phenanthrene molecule preferentially occur at the C9 and C10 positions, the carboxylic acid group on the terminal ring is deactivating and will direct incoming electrophiles primarily to the meta positions relative to its point of attachment.[7][15]
Synthetic Approaches
The synthesis of the phenanthrene core itself is a classic challenge in organic chemistry. Established methods that can be adapted for substituted derivatives include:
-
Haworth Synthesis: This multi-step process typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reductions and cyclizations to build the third aromatic ring.[3][16][17]
-
Bardhan-Sengupta Phenanthrene Synthesis: This method provides a regioselective route to the phenanthrene system, avoiding the isomeric mixtures that can result from other methods.[4][7][16]
-
Pschorr Cyclization: This involves the intramolecular radical cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative to form the phenanthrene ring system.[4][12]
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa, or acid dissociation constant, is a critical parameter reflecting the acidity of a compound. Its determination is essential for understanding the compound's behavior in physiological environments and for designing formulations.
Objective: To determine the pKa of this compound in a mixed-solvent system using potentiometric titration.
Causality: Due to the poor aqueous solubility of this compound, a mixed-solvent system (e.g., ethanol/water) is required to ensure complete dissolution for accurate titration. Potentiometric titration allows for the precise determination of the equivalence point by monitoring pH changes, from which the pKa can be derived.
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 20-30 mg of this compound and record the mass.
-
Dissolve the solid in 40 mL of ethanol in a 100 mL beaker. Once dissolved, add 40 mL of deionized water while stirring to create a 1:1 ethanol/water solution.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).
-
Place the beaker on a magnetic stir plate and add a small stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a 10 mL burette with a standardized ~0.05 M solution of sodium hydroxide (NaOH). Record the exact concentration.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Begin adding the NaOH titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue this process, reducing the increment size (e.g., to 0.05 mL) as you approach the equivalence point (identified by a rapid change in pH).
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Potential Applications in Drug Development and Research
The phenanthrene scaffold is a "privileged structure" in medicinal chemistry, and its carboxylic acid derivatives are versatile intermediates.
-
Anti-inflammatory Agents: Certain phenanthrene derivatives have been investigated for their potential as anti-inflammatory agents.[18]
-
Anticancer Research: The rigid, planar structure of phenanthrene allows it to intercalate with DNA, and numerous derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial Activity: Phenanthrene-based compounds have also shown promise as antimicrobial agents.[13]
-
Synthetic Building Block: As a functionalized PAH, this compound serves as a valuable starting material for the synthesis of more complex molecules, including dyes, materials for organic electronics, and novel pharmaceutical candidates.[1]
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An In-Depth Technical Guide to the Solubility of Phenanthrene-2-carboxylic Acid in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Complex Molecules
To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide offers a comprehensive exploration of the solubility of phenanthrene-2-carboxylic acid. In the realm of pharmaceutical sciences and materials research, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. The journey from a synthesized molecule to a viable product is paved with critical physicochemical assessments, with solubility being a paramount parameter.
This document deviates from a conventional data sheet. In the absence of extensive, publicly available quantitative solubility data for this compound, this guide adopts a more foundational and empowering approach. It is structured to provide you not just with what is known, but with the principles and methodologies to uncover what you need to know. We will delve into the theoretical underpinnings of solubility, dissect the molecular characteristics of this compound that govern its behavior, and provide detailed, field-proven experimental protocols for you to determine its solubility in your own laboratories. This guide is designed to be a self-validating system, equipping you with the expertise to generate reliable and reproducible solubility data for this and other complex aromatic carboxylic acids.
The Molecular Profile of this compound: A Duality of Character
This compound (C₁₅H₁₀O₂) is a fascinating molecule characterized by a structural duality that dictates its solubility. Its molecular weight is 222.24 g/mol [1]. At its core is the large, nonpolar, and rigid phenanthrene moiety, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. This substantial hydrocarbon backbone imparts a significant hydrophobic character to the molecule. Conversely, the carboxylic acid group (-COOH) at the 2-position introduces a polar, hydrophilic functional group capable of hydrogen bonding.
This juxtaposition of a large nonpolar region with a highly polar functional group is the central determinant of its solubility profile. The interplay between these two features will govern its interaction with various organic solvents.
Molecular Structure and Key Functional Groups
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Detailed Protocol for the Gravimetric Method:
-
Preparation of a Saturated Solution:
-
To a series of vials, add a measured volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium. The temperature should be carefully controlled and recorded.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a pre-warmed or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution.
-
Attach a syringe filter (e.g., 0.22 µm PTFE, compatible with the organic solvent) to the syringe and filter the solution into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).
-
-
Solvent Evaporation and Mass Determination:
-
Place the container with the filtered saturated solution in a fume hood and allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. Avoid heating, as this could cause decomposition of the solute.
-
Once the solvent has evaporated, place the container in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered supernatant in L)
-
The UV-Vis Spectrophotometric Method: A Sensitive Alternative
For compounds that have a strong chromophore, such as this compound, UV-Vis spectrophotometry offers a sensitive and often faster method for determining solubility.[2][3][4] This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Workflow for the UV-Vis Spectrophotometric Method
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Introduction: The Scientific Imperative for Computational Scrutiny of Phenanthrene-2-carboxylic Acid
An In-depth Technical Guide: Quantum Chemical Calculations for Phenanthrene-2-carboxylic Acid
This compound is a molecule of significant interest, belonging to the family of polycyclic aromatic hydrocarbons (PAHs) while featuring a polar carboxylic acid functional group. This unique combination of a large, nonpolar aromatic system and a reactive, hydrogen-bonding moiety makes it a compelling subject for research in materials science, environmental science, and pharmacology. Understanding its electronic structure, reactivity, and spectroscopic properties at a quantum level is paramount for predicting its behavior in various environments, from biological systems to novel electronic devices.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, cost-effective, and precise alternative to purely experimental approaches.[1] These in silico methods allow us to build a molecular-level understanding of properties that are often difficult or impossible to measure directly, such as transition states, molecular orbitals, and the precise nature of non-covalent interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to perform and interpret high-quality quantum chemical calculations on this compound, grounded in established best practices and authoritative literature.
Chapter 1: Theoretical Foundations - Selecting the Right Tools for the Task
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule the size of this compound, Density Functional Theory (DFT) offers the best balance of computational efficiency and accuracy.[1]
1.1. Density Functional Theory (DFT): A Pragmatic Choice DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] Its central tenet is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. The core challenge in DFT lies in the approximation of the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation.
1.2. The Hierarchy of Functionals: From GGA to Hybrids A "zoo" of XC functionals exists, each with specific strengths. For molecules like PAHs and their derivatives, the choice of functional is critical.[2]
-
Generalized Gradient Approximation (GGA) Functionals (e.g., BLYP, PBE): These are computationally efficient but may lack the accuracy needed for certain properties.
-
Hybrid GGA Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. B3LYP is a widely-used, robust choice for geometry optimizations and vibrational frequencies of PAHs and has shown reliable performance.[2][3][4][5]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP): These are particularly well-suited for calculating excited states (as in UV-Vis spectra) and properties involving charge transfer, where traditional hybrids may struggle.[6][7][8]
-
High-Percentage HF Hybrids (e.g., M06-2X): These meta-hybrid GGA functionals are often superior for calculating non-covalent interactions and have demonstrated high accuracy in predicting pKa values for carboxylic acids.[9][10]
1.3. Basis Sets: The Building Blocks of Molecular Orbitals A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and cost of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used.
-
Polarization Functions (d,p or *): Adding these functions (e.g., 6-31G(d,p)) is crucial for describing the anisotropic shapes of electron clouds in chemical bonds, especially for polar groups like carbonyls.[11]
-
Diffuse Functions (+ or ++): These functions are essential for describing anions, excited states, and systems with significant non-covalent interactions. For this compound and especially its conjugate base (phenanthrene-2-carboxylate), the use of diffuse functions (e.g., 6-31++G(d,p)) is highly recommended to accurately model the delocalized negative charge.[6][7]
Chapter 2: The Computational Workflow: A Strategic Blueprint
A successful computational study follows a logical and self-validating workflow. Each step builds upon the last, ensuring the final results are physically meaningful. The overall strategy is to find the molecule's most stable 3D arrangement (its minimum energy geometry) and then use that structure to calculate all other properties of interest.
Caption: A validated workflow for quantum chemical calculations.
Chapter 3: Experimental Protocols: From Theory to Practice
This section provides a detailed, step-by-step methodology for performing a DFT calculation on this compound. While numerous software packages are available (e.g., GAMESS, Q-Chem, Gaussian), the concepts and keywords are largely transferable.[12][13][14][15] We will use Gaussian-style keywords for illustrative purposes.[3][11][15]
3.1. Protocol: Geometry Optimization and Frequency Analysis
The primary goal is to find the equilibrium geometry of the molecule. This is a prerequisite for all other calculations.
-
Obtain Initial Coordinates:
-
Start by generating a 3D structure. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting a SMILES string (C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O) from a database like PubChem.[16]
-
-
Select Level of Theory:
-
Construct the Input File:
-
Create a text file (e.g., phenan_2_cooh_opt.com) with the following structure:
-
-
Execute the Calculation:
-
Run the calculation using the appropriate software command (e.g., g16 < phenan_2_cooh_opt.com > phenan_2_cooh_opt.log).
-
-
Validation:
-
After the calculation completes, inspect the output log file. Search for the vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[4] If one is found, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
3.2. Incorporating Solvent Effects
Gas-phase calculations are a useful theoretical construct, but real-world chemistry happens in solution. Solvent can significantly alter molecular properties.
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[18][19][20] This approach is computationally efficient and generally provides excellent results for properties like optimized geometries and energies in solution. To include an implicit water solvent, the keyword line would be modified: #p B3LYP/6-31G(d,p) Opt Freq SCRF=(PCM, Solvent=Water)
-
Explicit Solvation Models: These involve adding individual solvent molecules around the solute. While more realistic, they are computationally very expensive and are typically reserved for studies where specific solute-solvent interactions (like hydrogen bonds) are the primary focus of the investigation.[21]
3.3. Protocol: Calculating Key Molecular Properties
Using the validated, optimized geometry, a variety of properties can be calculated in subsequent single-point energy calculations.
| Property to Calculate | Recommended Functional/Basis Set | Rationale & Keywords |
| Electronic Structure | B3LYP / 6-311++G(d,p) | Provides accurate molecular orbitals (HOMO, LUMO) and electrostatic potential (ESP). Diffuse functions are important for the carboxylate. Keywords: Pop=NBO, GFInput |
| Vibrational Spectra (IR) | B3LYP / 6-31G(d,p) | B3LYP provides good vibrational frequencies, though they often require a scaling factor for direct comparison with experiment.[5] The Freq keyword from the optimization step provides this data. |
| NMR Spectra | B3LYP / 6-311+G(2d,p) | Larger basis sets are needed for accurate chemical shift prediction. Keyword: NMR |
| UV-Vis Spectra | CAM-B3LYP / 6-31++G(d,p) | Time-Dependent DFT (TD-DFT) is required. CAM-B3LYP is a range-separated functional that performs well for electronic excitations.[6][8] Keyword: TD(NStates=10) |
| Acid Dissociation Constant (pKa) | M06-2X / 6-311++G(d,p) with SMD | Requires calculating the Gibbs free energy (ΔG) of both the acid and its conjugate base. M06-2X with the SMD solvation model is specifically parameterized for high accuracy in pKa calculations.[9][10] This involves separate optimization calculations for the acid and its anion. |
Chapter 4: Analysis and Interpretation of Results
The output of a quantum chemical calculation is a wealth of data that requires careful interpretation.
4.1. Electronic Properties
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily polarized and reactive.[22]
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP will show a high negative potential around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors.
4.2. Spectroscopic Predictions
-
IR Frequencies: The calculated IR spectrum can be compared with experimental data to confirm the structure. Key peaks to identify for this compound include the O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and various C-H and C-C stretches characteristic of the aromatic rings.[8]
-
NMR Chemical Shifts: Calculated chemical shifts can aid in the assignment of experimental NMR spectra, helping to resolve ambiguities in complex structures.
Caption: Relationship between inputs and outputs in a quantum calculation.
Conclusion
This guide outlines a robust and scientifically rigorous approach to the quantum chemical study of this compound. By carefully selecting the appropriate theoretical methods, following a validated workflow, and correctly interpreting the rich data generated, researchers can gain profound insights into the molecule's behavior. These computational predictions are not merely theoretical exercises; they are essential tools that can guide experimental design, accelerate drug discovery, and advance the development of new materials, providing a predictive power that is indispensable in modern chemical science.
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Electronic properties of Phenanthrene-2-carboxylic acid
An In-depth Technical Guide to the Electronic Properties of Phenanthrene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide focuses on a specific, less-documented derivative, this compound, to provide a comprehensive technical overview of its core electronic properties. While direct experimental data for this specific molecule is limited, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from the parent phenanthrene molecule, related derivatives, and computational studies to build a predictive model of its behavior. We will explore its photophysical and electrochemical characteristics, discuss the causal relationship between its structure and electronic properties, and provide detailed protocols for its empirical validation. This guide is intended to equip researchers and drug developers with the foundational knowledge required to harness the potential of this compound in their work.
Molecular Structure and Synthesis
This compound (C₁₅H₁₀O₂) is an isomer of anthracene, featuring three fused benzene rings in a non-linear, or "angular," arrangement.[5][6] This angular fusion makes it thermodynamically more stable than its linear isomer, anthracene.[7] The addition of a carboxylic acid group at the C2 position introduces a key functional handle that can modulate the molecule's electronic properties and provides a site for further chemical modification, such as esterification or amidation.
Physical and Chemical Properties
A summary of the basic properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₂ | [8][] |
| Molecular Weight | 222.24 g/mol | [8][] |
| IUPAC Name | This compound | [8] |
| CAS Number | 40452-20-8 | [8][] |
| Boiling Point | 435.367°C at 760 mmHg | [] |
| Density | 1.305 g/cm³ | [] |
| Physical Form | Solid |
Proposed Synthetic Pathways
While numerous methods exist for synthesizing the phenanthrene core, the Haworth synthesis and the Bardhan-Sengupta synthesis are two classical and robust approaches.[3][4][10][11] A logical synthetic strategy for this compound would adapt one of these methods. The Haworth synthesis, for example, could be initiated with naphthalene and succinic anhydride, with the reaction conditions tuned to favor acylation at the C2 position of the naphthalene ring.[10]
The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of this compound.
Caption: Conceptual workflow for synthesis and electronic characterization.
Photophysical Properties: A Predictive Analysis
The extended π-conjugated system of the phenanthrene core is responsible for its characteristic absorption and fluorescence properties.[1] Solutions of phenanthrene are known to exhibit a blue fluorescence under UV light.[7][12]
UV-Vis Absorption
The parent phenanthrene molecule exhibits multiple absorption bands in the UV region. The most intense absorption peak is typically observed around 252 nm in cyclohexane, with several less intense, structured bands extending to longer wavelengths (~350 nm).[12][13]
The introduction of a carboxylic acid (-COOH) group at the 2-position is expected to act as an auxochrome and perturb the electronic structure of the phenanthrene core. As an electron-withdrawing group, the -COOH substituent will likely cause a slight shift in the absorption maxima. Computational studies on other PAHs have shown that -COOH groups can reduce the HOMO-LUMO gap, which typically correlates with a red-shift (bathochromic shift) in the absorption spectrum.[14][15]
Fluorescence Emission
Phenanthrene is a fluorescent molecule with a reported quantum yield of approximately 0.125 in ethanol.[13] Its emission spectrum is typically structured, with a primary peak around 365 nm.[16] The fluorescence originates from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀).
The presence of the carboxylic acid group can influence fluorescence through several mechanisms. It may alter the energy of the S₁ state, leading to a shift in the emission wavelength. Furthermore, the -COOH group can participate in hydrogen bonding with protic solvents, potentially altering the non-radiative decay pathways and thus affecting the fluorescence quantum yield. In acidic conditions, a dual-emissive dyad containing phenanthrene and rhodamine B showed that the phenanthrene monomer emission was largely unaffected, while an excimer emission decreased, demonstrating the sensitivity of phenanthrene photophysics to its chemical environment.[17]
The principles of absorption and fluorescence are depicted in the following Jablonski diagram.
Caption: Jablonski diagram illustrating electronic transitions.
Predicted Photophysical Data
The following table summarizes the predicted photophysical properties of this compound based on data from the parent molecule and known substituent effects.
| Parameter | Phenanthrene (Experimental) | This compound (Predicted) |
| λ_abs,max | ~252 nm[13] | 255 - 265 nm |
| λ_em,max | ~365 nm[16] | 370 - 385 nm |
| Stokes Shift | ~90 nm[16] | ~95 - 120 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.125 (in Ethanol)[13] | 0.10 - 0.15 (Solvent Dependent) |
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of a molecule is governed by the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining a molecule's potential as an electron donor or acceptor and are fundamental to applications in organic electronics and in understanding redox-mediated biological activity.
HOMO-LUMO Analysis
For the parent phenanthrene molecule, the HOMO and LUMO energy levels result in a significant energy gap, characteristic of a stable aromatic system.[18] Computational studies using Density Functional Theory (DFT) are powerful tools for predicting these energy levels. For a series of phenanthrene derivatives, DFT calculations have shown that the HOMO is predominantly localized on the phenanthrene moiety, while the LUMO is localized over acceptor units.[18]
The -COOH group is electron-withdrawing and is expected to lower the energy of both the HOMO and LUMO levels. The magnitude of this shift influences the molecule's oxidation and reduction potentials. A computational study on various PAHs demonstrated that a single -COOH group can reduce the HOMO-LUMO gap by approximately 0.4 eV.[14] This narrowing of the energy gap suggests that this compound will be more easily reduced (a less negative reduction potential) and more difficult to oxidize (a more positive oxidation potential) compared to unsubstituted phenanthrene.
Predicted Electrochemical Data
| Parameter | Description | Predicted Effect of -COOH | Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to oxidation potential. | Lowered (more negative value) | More difficult to oxidize. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to reduction potential. | Lowered (less negative value) | Easier to reduce. |
| HOMO-LUMO Gap (E_g) | Energy difference between HOMO and LUMO; relates to electronic absorption. | Reduced | Red-shift in absorption spectrum. |
Potential Applications in Research and Drug Development
The unique electronic properties of the phenanthrene scaffold have established its importance in drug development.[1][3] The planar structure of phenanthrene derivatives allows them to act as DNA intercalating agents, a key mechanism for many anticancer drugs.[19]
-
Molecular Probes: The intrinsic fluorescence of the phenanthrene core, combined with the pH-sensitive nature of the carboxylic acid group, makes this compound a candidate for development as a ratiometric pH sensor or a fluorescent probe for studying biological microenvironments.[17]
-
Anticancer Agents: As a planar aromatic system, it has the potential to intercalate with DNA base pairs, disrupting DNA replication and transcription in cancer cells.[19] The carboxylic acid provides a handle for conjugation to other pharmacophores to enhance targeting and efficacy.
-
Organic Electronics: The tunable HOMO/LUMO levels of phenanthrene derivatives make them interesting components for organic semiconductors in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[20]
Experimental Protocols
To empirically validate the predicted properties, the following standard protocols should be employed.
Protocol: UV-Vis Absorption Spectroscopy
-
Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a suitable spectroscopic-grade solvent (e.g., ethanol, acetonitrile) to create a stock solution (~0.45 mM).
-
Preparation of Working Solution: Dilute the stock solution to achieve a final concentration of approximately 1-10 µM. The goal is to obtain a maximum absorbance reading between 0.5 and 1.0 AU.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum (blank).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan the sample from 200 nm to 500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.
Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound (~1-5 µM) in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 AU to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Determine Excitation Wavelength: Set the emission monochromator to a wavelength slightly longer than the expected emission (~400 nm) and scan the excitation monochromator across the absorption range (e.g., 240-360 nm) to obtain an excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.
-
Acquire Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Data Acquisition: Scan the emission monochromator from a wavelength just above the excitation wavelength to ~600 nm.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em,max). The data can be used to calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical-grade solvent (e.g., acetonitrile, dichloromethane).
-
Sample Preparation: Dissolve this compound in the electrolyte solution to a final concentration of ~1 mM.
-
Cell Assembly: Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.
-
Perform a scan over the desired potential window at a scan rate of 100 mV/s.
-
-
Data Analysis:
-
Identify the anodic (E_pa) and cathodic (E_pc) peak potentials for any redox events.
-
Calculate the formal potential (E⁰') as the average of E_pa and E_pc for reversible or quasi-reversible processes.
-
Use the onset potentials of oxidation and reduction to estimate the HOMO and LUMO energy levels, respectively, relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
-
Conclusion
This compound represents a versatile molecular scaffold with significant, albeit largely unexplored, potential. This guide has provided a predictive framework for its key electronic properties by synthesizing information from foundational chemical principles and data on related compounds. The characteristic UV-Vis absorption and fluorescence of the phenanthrene core, modulated by the electron-withdrawing carboxylic acid group, suggest promising applications as a molecular probe. Furthermore, its predicted HOMO-LUMO energetics indicate a tunable redox profile relevant for both materials science and medicinal chemistry, particularly in the development of DNA-intercalating anticancer agents. The experimental protocols detailed herein provide a clear pathway for researchers to empirically validate these predictions and unlock the full potential of this intriguing molecule.
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An In-Depth Technical Guide to Phenanthrene-2-carboxylic acid (CAS 40452-20-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene-2-carboxylic acid, a polycyclic aromatic hydrocarbon derivative, serves as a pivotal structural motif in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications. Emphasis is placed on elucidating the causality behind synthetic strategies and providing detailed, actionable protocols for laboratory application. This document is intended to be a valuable resource for researchers engaged in the synthesis of complex molecules and the development of novel therapeutics.
Introduction: The Significance of the Phenanthrene Scaffold
Phenanthrene, a three-ring aromatic hydrocarbon, is a core structure in a multitude of natural products and synthetic compounds exhibiting significant biological activity.[1] Unlike its linear isomer, anthracene, the angular arrangement of phenanthrene's rings imparts distinct electronic and steric properties. The introduction of a carboxylic acid moiety at the 2-position creates a versatile building block, this compound (C₁₅H₁₀O₂), enabling further functionalization and modulation of molecular properties.
Its primary contemporary significance lies in its use as a foundational scaffold for the development of selective N-methyl-D-aspartate (NMDA) receptor antagonists.[2] These compounds are crucial tools for neuroscience research and hold therapeutic potential for a range of neurological disorders.[3] Understanding the synthesis and properties of this core molecule is therefore fundamental for innovation in this field.
Physicochemical and Safety Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, characterization, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 40452-20-8 | [4] |
| Molecular Formula | C₁₅H₁₀O₂ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | [] |
| Boiling Point | 435.37 °C at 760 mmHg (Predicted) | [] |
| Density | 1.305 g/cm³ (Predicted) | [] |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | [4] |
Safety and Handling:
This compound is classified as harmful if swallowed and causes serious eye irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handling should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.[4]
Synthesis of this compound
While several classical methods exist for constructing the phenanthrene core, such as the Haworth and Pschorr syntheses, a specific and reliable route to this compound involves the oxidation of a readily accessible precursor, 2-acetylphenanthrene. This two-stage approach provides a clear and reproducible pathway.
Synthesis Workflow Overview
The overall synthetic strategy is a two-step process starting from phenanthrene. First, a Friedel-Crafts acylation introduces an acetyl group at the 2-position. Second, the resulting methyl ketone is oxidized to the carboxylic acid via a haloform reaction.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Principle of the Method: This reaction is a classic Friedel-Crafts acylation. Aluminum chloride, a Lewis acid, activates the acetyl chloride electrophile, which then attacks the electron-rich phenanthrene ring. The acylation occurs preferentially at the 2- and 3-positions. The 2-isomer can be separated based on differential solubility.
Detailed Protocol: (Adapted from Sandin and Fieser, 1940)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 100 g of anhydrous aluminum chloride and 400 mL of dry carbon disulfide.
-
Addition of Phenanthrene: Add 100 g of phenanthrene to the stirred suspension.
-
Addition of Acetyl Chloride: Cool the mixture in an ice-water bath. Slowly add a solution of 46 g of acetyl chloride in 100 mL of carbon disulfide from the dropping funnel over one hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for five hours. Then, gently reflux the mixture on a water bath for one hour.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid. Separate the carbon disulfide layer.
-
Extraction: Extract the aqueous layer with two 100 mL portions of benzene. Combine the organic layers (carbon disulfide and benzene extracts).
-
Washing: Wash the combined organic layers with dilute hydrochloric acid, then with water, and finally with a 10% sodium carbonate solution until the washings are alkaline.
-
Drying and Concentration: Dry the organic solution over anhydrous calcium chloride. Remove the solvents by distillation under reduced pressure.
-
Purification: The crude product is a mixture of 2- and 3-acetylphenanthrene. The 2-isomer is less soluble in methanol. Recrystallize the crude solid from methanol. The 2-acetylphenanthrene will crystallize out, while the 3-isomer remains in the mother liquor. Further purification can be achieved by repeated recrystallization.
Principle of the Method: This transformation is achieved via the haloform reaction. The methyl group of the 2-acetylphenanthrene is tri-halogenated by a hypohalite solution (e.g., sodium hypobromite). The resulting trihalomethyl ketone is then cleaved by hydroxide to form the carboxylate salt and a haloform (e.g., bromoform). Acidification of the salt yields the desired carboxylic acid.
Detailed Protocol: (Adapted from Mosettig and van de Kamp, 1930)
-
Preparation of Sodium Hypobromite Solution: In a flask, dissolve 30 g of sodium hydroxide in 200 mL of water. Cool the solution in an ice bath to 0°C. Slowly add 15 g (4.8 mL) of bromine to the cold, stirred solution. Maintain the temperature below 10°C during the addition.
-
Reaction Setup: In a separate flask, dissolve 10 g of 2-acetylphenanthrene in 200 mL of dioxane.
-
Reaction: Slowly add the freshly prepared sodium hypobromite solution to the stirred solution of 2-acetylphenanthrene. The reaction is exothermic; maintain the temperature at or below 25°C with occasional cooling. Stir for three hours at room temperature.
-
Work-up: Pour the reaction mixture into a large beaker and add a solution of sodium bisulfite to destroy any excess hypobromite (test with starch-iodide paper).
-
Extraction: Extract the mixture with ether to remove the bromoform and any unreacted starting material.
-
Precipitation of the Acid: Acidify the aqueous layer with concentrated hydrochloric acid. The this compound will precipitate as a solid.
-
Purification: Collect the crude acid by filtration. Recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the pure product.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic features.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, often obscuring the C-H stretching region. This broadening is due to hydrogen bonding between the carboxylic acid dimers.
-
C=O Stretch: A strong, sharp absorption should appear between 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.
-
C-O Stretch: A medium intensity band is expected between 1210-1320 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic phenanthrene core will be present, including C-H stretches just above 3000 cm⁻¹ and C=C ring stretching bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Predicted NMR chemical shift regions for this compound.
-
¹H NMR: The spectrum will be dominated by the aromatic region (δ ≈ 7.5-9.4 ppm), showing a complex pattern of multiplets corresponding to the nine protons on the phenanthrene ring. The carboxylic acid proton will appear as a very broad singlet far downfield (δ ≈ 12-13 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show 15 distinct signals. The fourteen carbons of the phenanthrene ring will resonate in the aromatic region (δ ≈ 122-135 ppm). The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ≈ 167-172 ppm).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A strong peak at m/z = 222, corresponding to the molecular weight of the compound.
-
Fragmentation: Key fragmentation pathways would involve the loss of the hydroxyl radical (-OH, m/z = 205) and the subsequent loss of carbon monoxide (-CO, m/z = 177).
Applications in Drug Discovery: A Scaffold for NMDA Receptor Antagonists
The primary application of this compound in modern research is as a key building block for the synthesis of NMDA receptor modulators. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function, but its overactivation is implicated in numerous neurological disorders.[3]
The PPDA Case Study
A prominent example is the compound PPDA ((2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid).[2] In this molecule, the this compound moiety is coupled with a piperazine-2,3-dicarboxylic acid unit. PPDA acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2]
The phenanthrene group in PPDA is critical for its potency and subtype selectivity. It is believed to interact with a specific hydrophobic pocket within the receptor's ligand-binding domain. By modifying the phenanthrene core or the linker, researchers can fine-tune the compound's affinity and selectivity for different NMDA receptor subtypes (e.g., those containing GluN2A, GluN2B, GluN2C, or GluN2D subunits). This selectivity is highly desirable for developing targeted therapies with fewer side effects.
Caption: Role of this compound in the synthesis of PPDA.
Conclusion
This compound is a compound of significant value, bridging classical organic synthesis with modern medicinal chemistry. The synthetic route via Friedel-Crafts acylation followed by haloform oxidation offers a reliable method for its preparation. Its well-defined (though complex) spectroscopic signature allows for unambiguous characterization. The utility of this molecule as a scaffold, particularly in the development of selective NMDA receptor antagonists, underscores its importance for researchers in drug discovery and neuroscience. This guide provides the foundational technical knowledge required to synthesize, characterize, and apply this versatile chemical building block.
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Morley, R. M., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Molecules, 20(11), 20674–20690. [Link]
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A Comprehensive Guide to the IUPAC Nomenclature of Phenanthrene-2-Carboxylic Acid Derivatives for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for phenanthrene-2-carboxylic acid and its derivatives. A systematic and unambiguous naming system is paramount in chemical research and drug development to ensure clear communication, reproducibility, and regulatory compliance. This document is structured to build from fundamental principles to more complex applications, offering field-proven insights into the causality behind nomenclature choices.
Part 1: The Phenanthrene Core - Establishing the Foundation
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in a non-linear or "angular" arrangement.[1][2] Its structure forms the backbone of numerous natural products, including steroids and alkaloids, and serves as a vital scaffold in medicinal chemistry.[1][3] Understanding the IUPAC-approved numbering of the phenanthrene ring system is the first critical step in naming its derivatives.
Numbering the Phenanthrene Ring System
According to IUPAC rules, the numbering of phenanthrene is fixed and does not change, regardless of the substituents present.[4][5] The numbering begins from the carbon atom in the upper-right ring that is not part of a fusion and proceeds clockwise around the periphery of the molecule. The carbon atoms at the points of fusion are assigned numbers with an "a" or "b" suffix.
Diagram 1: IUPAC Numbering of the Phenanthrene Ring System
Caption: A systematic workflow for deriving the IUPAC name of a substituted this compound.
Practical Examples and Field-Proven Insights
Let's apply this protocol to a few hypothetical derivatives of this compound that are relevant in a drug development context.
Example 1: A Hydroxylated Derivative
Consider a this compound with a hydroxyl group at position 7.
-
Parent Hydride: Phenanthrene
-
Principal Functional Group: Carboxylic acid at C2
-
Substituent: Hydroxyl group (-OH) at C7, named as "hydroxy"
-
Assembly: The substituent "hydroxy" comes before the parent name.
-
Final IUPAC Name: 7-hydroxythis compound
Example 2: A More Complex Derivative with Stereochemistry
Now, let's consider a derivative with multiple substituents and a chiral center, a common scenario in drug molecules. Imagine a this compound with a chloro group at C4, a methoxy group at C9, and a (1R)-1-aminoethyl group at C6.
-
Parent Hydride: Phenanthrene
-
Principal Functional Group: Carboxylic acid at C2
-
Substituents:
-
C4: Chloro
-
C9: Methoxy
-
C6: (1R)-1-aminoethyl
-
-
Alphabetical Order of Substituents: aminoethyl, chloro, methoxy
-
Assembly: The substituents are prefixed to the parent name in alphabetical order.
-
Final IUPAC Name: 6-((1R)-1-aminoethyl)-4-chloro-9-methoxythis compound
Stereochemistry: The designation of stereocenters, such as (R) or (S), is crucial in pharmacology as different enantiomers or diastereomers can have vastly different biological activities. [6][7]The Cahn-Ingold-Prelog priority rules are used to assign these descriptors, which are then included in the IUPAC name.
Part 3: Advanced Considerations in Nomenclature
For researchers and drug development professionals, a deeper understanding of more nuanced nomenclature rules is often necessary.
Reduced Phenanthrene Systems (Hydrophenanthrenes)
In many natural products and synthetic drugs, the phenanthrene core is partially or fully saturated. [8]The degree of saturation is indicated by the prefixes "dihydro-", "tetrahydro-", "hexahydro-", etc., with locants indicating the positions of the added hydrogen atoms. For fully saturated systems, the prefix "perhydro-" is used.
For example, 1,2,3,4-tetrahydrothis compound indicates that the terminal ring containing the carboxylic acid is saturated.
Heterocyclic Analogues of Phenanthrene
When one or more carbon atoms in the phenanthrene ring are replaced by heteroatoms (e.g., nitrogen, oxygen, sulfur), the resulting compounds are named using Hantzsch-Widman nomenclature or by using replacement nomenclature ("a" nomenclature). For example, replacing the CH groups at positions 1 and 10 with nitrogen atoms results in a 1,10-phenanthroline derivative. [9]The naming of carboxylic acid derivatives of these heterocyclic systems follows the same principles outlined above.
Table 1: Priority of Common Functional Groups in IUPAC Nomenclature
| Priority Order | Functional Group Class | Suffix (if Principal Group) | Prefix (if Substituent) |
| Highest | Carboxylic acids | -oic acid or -carboxylic acid | carboxy- |
| Esters | -oate or -carboxylate | alkoxycarbonyl- | |
| Amides | -amide or -carboxamide | carbamoyl- | |
| Nitriles | -nitrile or -carbonitrile | cyano- | |
| Aldehydes | -al or -carbaldehyde | formyl- or oxo- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Lowest | Ethers | - | alkoxy- |
This table is a simplified representation. For a comprehensive list, refer to the IUPAC Blue Book. [10]
Conclusion
A rigorous and systematic application of IUPAC nomenclature is indispensable in the scientific and pharmaceutical fields. For this compound and its derivatives, a clear understanding of the fixed numbering of the parent ring, the hierarchy of functional groups, and the correct application of prefixes and suffixes ensures the unambiguous identification of these often complex molecules. This guide provides a foundational framework and practical examples to assist researchers, scientists, and drug development professionals in confidently and accurately naming these important chemical entities.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 49998, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Phenanthrene-2-carboxylic Acid
Introduction:
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forms the structural core of a multitude of natural products and pharmacologically active molecules, including steroids and opioid alkaloids.[1][2] Functionalized phenanthrene derivatives are therefore highly valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Phenanthrene-2-carboxylic acid, with its reactive carboxylic acid handle, is a versatile precursor for a range of synthetic transformations. This guide provides an in-depth exploration of its application in organic synthesis, complete with detailed experimental protocols and the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical synthesis.
Core Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₂ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 40452-20-8 | [4] |
Application I: Synthesis of Phenanthrene-2-carboxylate Esters
Esterification of this compound is a fundamental transformation, yielding precursors for further functionalization or compounds with direct biological applications. For instance, the methyl ester of the related phenanthrene-3-carboxylic acid has been used as a key intermediate in the synthesis of novel allosteric modulators of the NMDA receptor.[5]
Causality Behind Experimental Choices:
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction.[6][7] To drive the reaction towards the ester product, Le Chatelier's principle is exploited in two primary ways:
-
Use of Excess Alcohol: The alcohol reactant is often used as the solvent, ensuring a large molar excess which shifts the equilibrium towards the products.[3]
-
Removal of Water: The water formed as a byproduct can be removed, often azeotropically with a suitable solvent (e.g., toluene using a Dean-Stark apparatus), to prevent the reverse hydrolysis reaction.[4]
The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7]
Experimental Protocol: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of Methyl phenanthrene-2-carboxylate.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol, sufficient to act as the solvent (e.g., 20-50 mL per gram of carboxylic acid).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl phenanthrene-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Fischer-Speier Esterification Workflow.
Application II: Synthesis of Phenanthrene-2-carboxamides
The amide bond is one of the most important functional groups in medicinal chemistry, forming the backbone of peptides and being present in a large percentage of pharmaceuticals.[8] The conversion of this compound to its corresponding amides opens up a vast chemical space for the development of new therapeutic agents.
Causality Behind Experimental Choices:
Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[9] To overcome this, the carboxylic acid must be "activated". This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
1. Acyl Chloride Formation: A common activation strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9] The resulting acyl chloride is highly electrophilic and reacts readily with amines. This is often the most cost-effective method for robust substrates.
2. Peptide Coupling Reagents: For more sensitive or complex substrates, a wide array of "coupling reagents" have been developed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization of adjacent chiral centers) and reacts cleanly with the amine to form the amide bond.
Experimental Protocol: Two-Step Amide Coupling via Acyl Chloride
This protocol describes a general procedure for synthesizing a phenanthrene-2-carboxamide.
Step A: Synthesis of Phenanthrene-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and gas outlet/bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
If using oxalyl chloride, add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Slowly add thionyl chloride (≥ 2.0 eq) or oxalyl chloride (≥ 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for SOCl₂, or HCl, CO, and CO₂ for (COCl)₂).
-
After cooling to room temperature, carefully remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.
-
The resulting crude phenanthrene-2-carbonyl chloride is often used immediately in the next step without further purification.
Step B: Amide Bond Formation
Materials:
-
Crude Phenanthrene-2-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base such as Triethylamine (Et₃N) or Pyridine (≥ 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and triethylamine (≥ 2.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
-
Dissolve the crude phenanthrene-2-carbonyl chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred, cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Caption: Two-step amide synthesis workflow.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its carboxylic acid functionality provides a reliable handle for the construction of esters and amides, which are key intermediates and final targets in medicinal chemistry and materials science. The protocols outlined in this guide, based on fundamental and well-established organic reactions, offer reproducible methods for the derivatization of the phenanthrene core. By understanding the principles behind these transformations, researchers can effectively utilize this compound to build molecular complexity and explore new chemical entities with potential biological activity.
References
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Benchchem. (2025). Synthesis of Phenanthrene-9-Carboxylic Esters: Application Notes and Protocols. Link
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Wikipedia. (2023). Fischer–Speier esterification. Link
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BOC Sciences. CAS 40452-20-8 2-Phenanthrenecarboxylic acid.
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Link
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Organic Chemistry Portal. Fischer Esterification. Link
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Hansen, K. B., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. National Institutes of Health. Link
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Semantic Scholar. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Link
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Cumbo, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Link
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Fisher Scientific. Amide Synthesis. Link
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Wikipedia. (2024). Phenanthrene. Link
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AKTU Digital Education. (2021). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. YouTube. Link
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Organic Chemistry Portal. Amide synthesis by acylation. Link
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ResearchGate. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Link
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ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Link
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Google Patents. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products. Link
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Link
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ResearchGate. Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCI4 and alcohols | Request PDF. Link
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The Strategic Utility of Phenanthrene-2-carboxylic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), forms the structural core of a multitude of biologically active compounds, including aporphine alkaloids and aristolochic acids. Among its derivatives, phenanthrene-2-carboxylic acid stands out as a versatile and strategically important building block for the construction of intricate molecular architectures. Its rigid, planar backbone and the reactive handle provided by the carboxylic acid group offer a unique entry point for diverse synthetic transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and materials science.
Introduction: The Phenanthrene Scaffold in Drug Discovery and Materials Science
The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of natural products with potent pharmacological activities.[1] Molecules containing this moiety have demonstrated analgesic, cytotoxic, antimalarial, antimicrobial, and anti-inflammatory properties.[2] The unique electronic and steric properties of the phenanthrene system allow it to interact with biological targets in a specific manner, making it an attractive template for drug design. Beyond pharmaceuticals, the rigid and planar nature of the phenanthrene core makes its derivatives promising candidates for applications in materials science, particularly in the development of novel organic electronics and materials with unique photophysical properties.[3]
This compound, in particular, offers a strategic advantage due to the specific placement of the carboxylic acid group. This functional group can be readily transformed into a variety of other functionalities, such as esters, amides, and acid chlorides, or it can participate in cyclization reactions to build additional rings onto the phenanthrene core. This versatility makes it a key intermediate in the total synthesis of complex natural products and their analogs.
Synthesis of this compound: A Reliable Protocol
Protocol 1: Synthesis of this compound via Haloform Reaction
This protocol is adapted from the procedure for the synthesis of phenanthrene-3-carboxylic acid.[4]
Materials:
-
2-Acetylphenanthrene
-
Sodium hypobromite (NaOBr) solution (prepared in situ from bromine and sodium hydroxide)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a fume hood, carefully prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide. The molar ratio of NaOH to Br₂ should be approximately 2:1.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylphenanthrene in a suitable solvent (e.g., dioxane or tetrahydrofuran).
-
Addition of Reagent: Slowly add the freshly prepared sodium hypobromite solution to the stirred solution of 2-acetylphenanthrene. The reaction is exothermic, so maintain the temperature below 30 °C using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, destroy any excess sodium hypobromite by adding a small amount of sodium bisulfite.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.
Causality Behind Experimental Choices:
-
The use of sodium hypobromite is crucial for the haloform reaction, which selectively oxidizes the methyl ketone to a carboxylate.
-
Maintaining a low temperature during the preparation and addition of the hypobromite solution is important to prevent its disproportionation.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically insoluble in acidic aqueous solutions.
Application of this compound in the Synthesis of Complex Molecules
The true value of this compound lies in its utility as a precursor to more complex and often biologically active molecules. Two prominent examples are the synthesis of aristolactams and as a potential precursor for aporphine alkaloids.
Synthesis of Aristolactams
Aristolochic acids and their corresponding lactams, known as aristolactams, are a class of naturally occurring compounds with a phenanthrene core.[5] Some aristolactams exhibit potent biological activities, including antitumor properties.[5] this compound is a key precursor for the synthesis of certain aristolactam analogues. A powerful strategy for constructing the phenanthrene core of these molecules is the Suzuki-Miyaura coupling reaction.[6][7]
Conceptual Workflow for Aristolactam Synthesis:
The synthesis of aristolactams can be envisioned through a convergent strategy where a suitably functionalized boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other, followed by intramolecular cyclization to form the lactam ring. This compound can be either a product of such a coupling or a starting point for further functionalization.
Diagram: Suzuki-Miyaura Coupling Approach to Phenanthrene Core
Caption: Suzuki-Miyaura cross-coupling for phenanthrene synthesis.
Protocol 2: Synthesis of a Phenanthrene Precursor for Aristolactams via Suzuki-Miyaura Coupling
This protocol is a generalized representation based on modern cross-coupling strategies for the synthesis of substituted phenanthrenes.[6]
Materials:
-
2-Bromobenzaldehyde
-
A suitable boronic acid or boronic ester with the desired substitution pattern for the second aromatic ring.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., DME, toluene, or dioxane/water mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzaldehyde, the boronic acid/ester (1.1 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.
-
Further Transformations: The resulting aldehyde can then be subjected to a series of reactions, including a Perkin or similar condensation, followed by reduction and cyclization to form the this compound derivative, which can then be converted to the aristolactam.[8]
Mechanistic Rationale:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.
A Building Block for Aporphine Alkaloids
Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids that feature a tetracyclic ring system.[5] Many of these compounds exhibit significant biological activities. The phenanthrene skeleton is structurally related to the core of aporphine alkaloids, and phenanthrene derivatives can serve as synthetic precursors.
Conceptual Pathway from Phenanthrene to Aporphine Alkaloids:
The synthesis of aporphine alkaloids from phenanthrene precursors often involves the construction of the nitrogen-containing D-ring onto the phenanthrene framework. This compound can be a starting point for this transformation. The carboxylic acid can be converted to an amine or another functional group that can participate in a cyclization reaction to form the aporphine skeleton.
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Strategic Derivatization of Phenanthrene-2-carboxylic Acid: Pathways to Novel Chemical Entities
An Application Note and Technical Guide
Abstract
The phenanthrene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] Phenanthrene-2-carboxylic acid (C₁₅H₁₀O₂) is a particularly valuable building block, offering a strategic handle for molecular elaboration through its carboxylic acid functionality.[] This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. We will explore the conversion of the carboxylic acid into key intermediates such as acyl chlorides, amides, and esters, which are pivotal for subsequent synthetic transformations and the development of novel chemical entities. The protocols described herein are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of the Phenanthrene Moiety
Phenanthrene, an angular polycyclic aromatic hydrocarbon, is an isomer of anthracene and a core component of steroids and certain alkaloids.[1][4] Its rigid, planar structure and rich electronic properties make it an attractive scaffold for designing molecules with specific therapeutic or material functions.[5] Phenanthrene derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimalarial, and cytotoxic properties.[2][6]
This compound serves as a versatile starting material. The carboxylic acid group is a gateway to a multitude of chemical transformations, most notably nucleophilic acyl substitution reactions.[7] By converting the acid into more reactive intermediates or directly coupling it with other molecules, chemists can readily introduce diverse functional groups, modulate physicochemical properties, and build complex molecular architectures. This guide focuses on the three most fundamental and widely utilized derivatization pathways: activation to an acyl chloride, direct formation of amides, and conversion to esters.
Core Derivatization Strategies: From Activation to Functionalization
The primary challenge in derivatizing a carboxylic acid lies in the poor leaving group ability of the hydroxyl (-OH) group.[7] Therefore, the initial step in many synthetic sequences involves "activating" the carboxyl group by converting the -OH into a better leaving group.
Activation via Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. Acyl chlorides are highly reactive electrophiles that readily undergo reaction with a wide range of nucleophiles, making them superb intermediates.[8] Thionyl chloride (SOCl₂) is one of the most effective and commonly used reagents for this transformation due to its efficiency and the convenient removal of byproducts (SO₂ and HCl), which are gaseous.[9][10][11]
Caption: Workflow for Acyl Chloride Synthesis.
Protocol 1: Synthesis of Phenanthrene-2-carbonyl chloride
This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Add anhydrous toluene or DCM to create a slurry.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature. Add a single drop of anhydrous DMF as a catalyst.
-
Expert Insight: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.
-
-
Reaction: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂ gas). Heat the mixture to reflux (approximately 80°C for toluene) and maintain for 2-4 hours.[11]
-
Monitoring: The reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude phenanthrene-2-carbonyl chloride is often used immediately in the next step without further purification.
-
Trustworthiness Note: Acyl chlorides are moisture-sensitive. It is critical to perform this reaction under anhydrous conditions and to handle the product swiftly to prevent hydrolysis back to the carboxylic acid.
-
Derivatization via Amide Bond Formation
The amide bond is a fundamental linkage in chemistry and biology, most notably in peptides and proteins. In drug discovery, amide functionalities are ubiquitous due to their high stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[12][13]
Method A: Amidation via the Acyl Chloride Intermediate
This is a classic and highly effective two-step, one-pot procedure following the synthesis of the acyl chloride.[8]
Protocol 2: Synthesis of N-substituted Phenanthrene-2-carboxamides
Materials:
-
Crude phenanthrene-2-carbonyl chloride (from Protocol 1)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary base, e.g., triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Setup: Dissolve the crude phenanthrene-2-carbonyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine and the tertiary base in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring. Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
-
Causality: The tertiary base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the amide product.[8]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization.
Method B: Direct Amide Coupling with Peptide Coupling Reagents
Modern synthetic chemistry often favors direct coupling methods that avoid the harsh conditions or handling of acyl chlorides. Peptide coupling reagents activate the carboxylic acid in situ to form a reactive intermediate that is immediately trapped by the amine.[13][14] Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for forming amide bonds, even with challenging or electron-deficient amines.[12]
Caption: Direct Amide Coupling Workflow.
Protocol 3: Direct Synthesis of Amides using HATU
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
Procedure:
-
Setup: Dissolve the this compound in anhydrous DMF.
-
Reagent Addition: Add the amine, followed by DIPEA, and finally HATU to the solution at room temperature.[8]
-
Expert Insight: The order of addition can be important. Pre-activating the acid with HATU for a few minutes before adding the amine can be beneficial in some cases, but adding all components together is often successful.
-
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Derivatization via Ester Formation
Esters of phenanthrene carboxylic acids are valuable as synthetic intermediates and can also act as prodrugs, improving the pharmacokinetic profile of a parent drug.[15] Two classic and reliable methods for esterification are the Fischer-Speier and Steglich esterifications.
Method A: Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[16] To achieve high yields, the reaction is typically performed using the alcohol as the solvent to drive the equilibrium forward, or by removing the water that is formed.
Protocol 4: Fischer-Speier Esterification of this compound
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
Procedure:
-
Setup: Dissolve or suspend this compound in a large excess of the desired alcohol in a round-bottom flask.
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated H₂SO₄ (e.g., 1-5 mol%).[16]
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.
Method B: Steglich Esterification
The Steglich esterification is a much milder method that proceeds at room temperature and is suitable for a wider range of alcohols, including those that are acid-sensitive or sterically hindered.[15] It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Protocol 5: Steglich Esterification for Sensitive Substrates
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (1.0-1.2 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous DCM
Procedure:
-
Setup: Under an inert atmosphere, dissolve the this compound, alcohol, and DMAP in anhydrous DCM.
-
DCC Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC in DCM dropwise.[15]
-
Trustworthiness Note: A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the pure ester.
Summary of Derivatization Protocols
| Protocol | Derivative | Key Reagents | Conditions | Advantages | Disadvantages |
| 1 & 2 | Amide (via Acyl Chloride) | SOCl₂, Amine, Base | Reflux, then 0°C to RT | High reactivity, generally high yields | Harsh reagent (SOCl₂), moisture-sensitive intermediate |
| 3 | Amide (Direct Coupling) | HATU, Amine, DIPEA | Room Temperature | Mild conditions, high functional group tolerance | Reagents are expensive |
| 4 | Ester (Fischer-Speier) | Alcohol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Equilibrium reaction, requires excess alcohol, harsh acidic conditions |
| 5 | Ester (Steglich) | DCC, Alcohol, DMAP (cat.) | 0°C to Room Temperature | Mild conditions, suitable for sensitive substrates | DCC byproduct (DCU) can be difficult to remove completely |
Advanced Applications in Drug Development
The derivatives synthesized through these protocols are not merely final products but can serve as key intermediates for more complex molecular engineering. For instance, if the phenanthrene core also contains a halogen (e.g., a bromo-phenanthrene-2-carboxylic acid derivative), the amide or ester products can undergo further C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations.[5][17] This dual-functionalization approach allows for the rapid construction of diverse chemical libraries, a crucial strategy in modern drug discovery.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel compounds. By mastering the fundamental derivatization reactions of amide and ester formation—either through activation to an acyl chloride or via direct coupling methods—researchers can unlock a vast chemical space. The choice of protocol depends on the specific substrate, desired scale, and tolerance for different reaction conditions. The detailed methodologies and insights provided in this guide serve as a robust starting point for scientists aiming to leverage the unique properties of the phenanthrene scaffold in their research and development endeavors.
References
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Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. (2021, September 9). AKTU Digital Education. Retrieved January 5, 2026, from [Link]
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Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]
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PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]
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converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Two novel phenanthrene-based host materials in red and green organic light-emitting devices with low efficiency roll-off. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
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Phenanthrene synthesis. (2011, May 5). Química Orgánica. Retrieved January 5, 2026, from [Link]
-
Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. (2015, November 11). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
A Simple Synthesis of Phenanthrene. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Improved Phenanthrene Synthesis. (2017, November 25). ChemistryViews. Retrieved January 5, 2026, from [Link]
-
Heo's phenanthrene synthesis by utilizing Suzuki‐Miyaura reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 5, 2026, from [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved January 5, 2026, from [Link]
- Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products. (n.d.). Google Patents.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 5, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from [Link]
-
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023, January 28). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Conversion of carboxylic acids into acid chlorides with SOCl2. (n.d.). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols: Phenanthrene-2-carboxylic Acid in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Phenanthrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) valued for their intrinsic fluorescence and photophysical properties.[1][2] This guide provides a comprehensive overview of the strategic use of phenanthrene-2-carboxylic acid as a versatile building block in the synthesis of novel fluorescent probes. We will delve into the chemical logic underpinning its application, provide detailed, field-tested protocols for its conjugation to amine-containing molecules, and discuss the characterization of the resulting fluorescent probes. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently incorporate this fluorophore into their research and development workflows for applications ranging from bioimaging to the development of sophisticated molecular sensors.
Introduction: The Rationale for Employing this compound
The phenanthrene scaffold offers a unique combination of properties that make it an attractive fluorophore for probe development. Its rigid, three-ring aromatic system results in a high fluorescence quantum yield and a distinct emission profile.[2] Compared to its linear isomer, anthracene, phenanthrene exhibits a larger HOMO-LUMO energy gap, leading to absorption and emission at shorter wavelengths.[3] The introduction of a carboxylic acid group at the 2-position provides a crucial handle for covalent modification, allowing the phenanthrene fluorophore to be readily conjugated to a wide array of molecules, including biomolecules, chelating agents, and other signaling moieties, through robust amide bond formation.[4] This strategic functionalization is the cornerstone of designing bespoke fluorescent probes for specific analytical or imaging tasks.
The choice of the 2-position for the carboxylic acid is significant as it minimizes steric hindrance compared to other positions on the phenanthrene ring, facilitating efficient coupling reactions. The resulting phenanthrene-2-carboxamide derivatives can be designed to exhibit a range of sensing mechanisms, including:
-
"Turn-on" or "Turn-off" Fluorescence: Modulation of the phenanthrene fluorescence can be achieved upon binding of the probe to its target analyte. This can occur through mechanisms such as photoinduced electron transfer (PET), where the analyte influences the flow of electrons, thereby quenching or enhancing fluorescence.[2]
-
Ratiometric Sensing: By incorporating a second fluorophore or designing the probe to have environment-sensitive dual emission, ratiometric probes can be created. These probes offer built-in self-calibration, as the ratio of two emission intensities is measured, minimizing the impact of instrumental and environmental fluctuations.[3][5]
-
Bio-conjugation: The carboxylic acid functionality allows for the straightforward linkage of the phenanthrene fluorophore to proteins, peptides, and other biomolecules, enabling their visualization and tracking in biological systems.
Core Synthesis Protocol: Amide Coupling of this compound
The formation of a stable amide bond between this compound and a primary or secondary amine is the pivotal step in the synthesis of a wide range of fluorescent probes. The following protocol details a robust and widely applicable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. This two-step process enhances efficiency and stability of the reactive intermediate.
Mechanism of EDC/NHS Coupling
The EDC/NHS coupling reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Semi-Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester has a longer half-life, allowing for a more controlled and efficient reaction with a primary amine at or near physiological pH.
Diagram of the EDC/NHS Coupling Mechanism:
Caption: Mechanism of EDC/NHS mediated amide coupling.
Detailed Experimental Protocol
This protocol provides a general guideline for the coupling of this compound to an amine-containing molecule. Optimization of reactant concentrations and reaction times may be necessary for specific substrates.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Activation of this compound:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the activation by TLC by checking for the consumption of the starting carboxylic acid.
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenanthrene-2-carboxamide derivative.
-
Diagram of the Experimental Workflow:
Caption: General experimental workflow for amide coupling.
Characterization and Photophysical Properties
The resulting phenanthrene-2-carboxamide derivatives should be thoroughly characterized to confirm their structure and assess their photophysical properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the amide bond and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe.
Photophysical Characterization:
The following table summarizes typical photophysical properties of phenanthrene and its derivatives. It is crucial to experimentally determine these values for any newly synthesized probe.
| Property | Typical Value for Phenanthrene Derivatives | Significance |
| Absorption Maximum (λabs) | 330 - 380 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | 350 - 500 nm | Wavelength of maximum fluorescence emission. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |
| Stokes Shift (Δλ) | 20 - 120 nm | The difference between the absorption and emission maxima; a larger Stokes shift is often desirable to minimize self-absorption. |
Note: These values are illustrative and will vary depending on the specific substituent attached to the phenanthrene-2-carboxamide core and the solvent used for measurement.
Application Example: A Phenanthrene-based Ratiometric pH Sensor
Fluorescent probes that can ratiometrically measure pH are valuable tools in cell biology and materials science. A hypothetical ratiometric pH sensor can be constructed by coupling this compound with a pH-sensitive fluorophore, such as a rhodamine derivative.
In such a dyad, the phenanthrene moiety can serve as a pH-insensitive reference fluorophore, while the rhodamine's fluorescence is "switched on" in acidic conditions due to the opening of its spirolactam ring.[3][6] By exciting the dyad at a wavelength where both fluorophores absorb (or primarily the phenanthrene, with subsequent energy transfer), the ratio of the emission intensities of the two fluorophores can be correlated to the pH of the environment.
Diagram of a Ratiometric pH Sensing Mechanism:
Caption: Principle of a phenanthrene-rhodamine ratiometric pH sensor.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of fluorescent probes. The robust amide coupling protocols outlined in this guide provide a reliable means to conjugate this fluorophore to various molecules of interest. The intrinsic photophysical properties of the phenanthrene core, coupled with the potential for sophisticated probe design, make it a valuable tool for researchers in chemistry, biology, and materials science. Future advancements in this area will likely focus on the development of phenanthrene-based probes with enhanced two-photon absorption cross-sections for deep-tissue imaging, as well as the creation of multi-analyte sensors for complex biological and environmental monitoring.
References
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Srivastava, P., Fürstenwerth, P. C., Witte, J. F., & Resch-Genger, U. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values. New Journal of Chemistry, 45(26), 11649-11657. [Link]
-
Chan, D. H. H., Wills, J. L., Tandy, J. D., Burchell, M. J., Wozniakiewicz, P. J., Alesbrook, L. S., & Armes, S. P. (2023). Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. ACS Applied Materials & Interfaces, 15(46), 54039–54049. [Link]
-
Ali, S., Joshi, S., & Agarwal, J. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Open Journal of Analytical and Bioanalytical Chemistry, 6(1), 018-023. [Link]
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Srivastava, P., Fürstenwerth, P. C., Witte, J. F., & Resch-Genger, U. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values. Refubium - Freie Universität Berlin Repository. [Link]
-
Chen, Z., Su, X., Wang, X., Zhang, W., Xiao, K., Ke, Y., ... & Xie, L. (2021). Development of Phenanthrene-Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. ChemistrySelect, 6(18), 4465-4470. [Link]
-
Srivastava, P., Fürstenwerth, P. C., Witte, J. F., & Resch-Genger, U. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid. OPUS - The Open Access Publication Server of the Freie Universität Berlin. [Link]
-
Srivastava, P., Fürstenwerth, P. C., Witte, J. F., & Resch-Genger, U. (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values. Scilit. [Link]
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- 4. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
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Application Notes and Protocols: Phenanthrene-2-carboxylic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Phenanthrene-2-carboxylic Acid in Coordination Chemistry
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in various natural products and bioactive compounds.[1] The introduction of a carboxylic acid functional group onto the phenanthrene scaffold, as in this compound, creates a versatile ligand for the construction of novel coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). The rigid, planar, and aromatic nature of the phenanthrene backbone, combined with the coordinating ability of the carboxylate group, allows for the design of materials with unique structural, photophysical, and chemical properties.
These coordination compounds are finding applications in diverse fields such as luminescence, chemical sensing, and catalysis.[2][3][4] The d10 metal complexes, in particular, are promising candidates for luminescent materials, with the ligand playing a crucial role in their light-emitting properties.[2] This guide provides a comprehensive overview of the synthesis of this compound, its use in the preparation of coordination polymers, and detailed protocols for their characterization and potential applications.
Part 1: The Ligand - Synthesis of this compound
The synthesis of this compound can be approached through classical organic synthesis methodologies, such as the Haworth synthesis, which builds the phenanthrene core through a series of reactions including Friedel-Crafts acylation and cyclization.[5][6][7]
Proposed Synthetic Pathway: Modified Haworth Synthesis
This protocol outlines a plausible multi-step synthesis for this compound starting from naphthalene.
Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield γ-(1-naphthoyl)propionic acid.[5]
Step 2: Clemmensen Reduction The keto group of γ-(1-naphthoyl)propionic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid to produce δ-(1-naphthyl)valeric acid.[5]
Step 3: Ring Closure Reaction The resulting acid is heated with a dehydrating agent, like concentrated sulfuric acid or polyphosphoric acid, to induce intramolecular cyclization, forming 1-keto-1,2,3,4-tetrahydrophenanthrene.[5]
Step 4: Aromatization The tetrahydrophenanthrene derivative is aromatized to phenanthrene through dehydrogenation, for example, by heating with palladium on carbon.[5]
Step 5: Functionalization to this compound The final step involves the introduction of the carboxylic acid group at the 2-position of the phenanthrene core. This can be achieved through methods such as bromination followed by Grignard reaction and carboxylation, or through Friedel-Crafts acylation with acetyl chloride followed by haloform reaction.
Part 2: Synthesis of a Representative Coordination Polymer
The following is a generalized solvothermal protocol for the synthesis of a transition metal coordination polymer using this compound as the primary ligand. The choice of metal salt and solvent can be varied to influence the final structure and properties of the material.[2][8]
Protocol: Solvothermal Synthesis of a Zn(II)-Phenanthrene-2-carboxylate Coordination Polymer
Materials and Reagents:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol, 22.2 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless or pale-yellow crystals of the coordination polymer should be formed.
-
Collect the crystals by filtration, wash them with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals in air.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method is widely used for the synthesis of coordination polymers and MOFs as the elevated temperature and pressure facilitate the crystallization of thermodynamically stable products.
-
DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic ligand and the metal salt, promoting the formation of crystalline products.
-
Slow Cooling: Slow cooling of the reaction mixture is crucial for the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Part 3: Characterization of Coordination Polymers
A thorough characterization of the synthesized coordination polymer is essential to understand its structure, composition, and properties.
Single-Crystal X-ray Diffraction
This is the most definitive technique for determining the three-dimensional structure of a crystalline material. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. For a hypothetical Zn(II)-phenanthrene-2-carboxylate coordination polymer, one might expect to observe various coordination modes of the carboxylate group, such as monodentate, bidentate chelating, or bridging, leading to the formation of 1D, 2D, or 3D networks.
Table 1: Representative Crystallographic Data for a Hypothetical Zn(II)-Phenanthrene-2-carboxylate Coordination Polymer
| Parameter | Value |
| Chemical Formula | C₃₀H₁₈O₄Zn |
| Formula Weight | 523.83 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.456(7) |
| c (Å) | 13.789(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 2265(1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.537 |
Note: The data in this table is hypothetical and serves as an illustrative example.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the ligand and the coordination polymer. The coordination of the carboxylate group to the metal center can be confirmed by the shift in the characteristic stretching frequencies of the C=O and C-O bonds.
-
UV-Vis Spectroscopy: The solid-state UV-Vis absorption spectra of the ligand and the coordination polymer can provide insights into the electronic transitions. The absorption bands are typically assigned to π → π* or n → π* transitions within the organic ligand.[2]
-
Photoluminescence Spectroscopy: For d10 metal complexes like those of Zn(II), the luminescence properties are often ligand-based.[2] The solid-state emission spectra, excitation spectra, and luminescence lifetimes are measured to characterize the photophysical properties.
Table 2: Representative Spectroscopic Data
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| This compound | ~250, ~330 | ~380 |
| Zn(II)-Phenanthrene-2-carboxylate Polymer | ~255, ~335 | ~390 |
Note: The data in this table is based on typical values for similar aromatic carboxylic acids and their zinc complexes and is for illustrative purposes.[2]
Thermal Analysis
Thermogravimetric analysis (TGA) is performed to evaluate the thermal stability of the coordination polymer and to determine the temperature at which it starts to decompose.
Part 4: Potential Applications
The unique properties of coordination polymers derived from this compound open up possibilities for various applications.
Luminescent Materials and Chemical Sensing
Coordination polymers of d10 metals with aromatic carboxylate ligands often exhibit strong luminescence in the solid state.[2] This property makes them attractive for applications in solid-state lighting and as chemical sensors. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensing mechanism. For example, the electron-rich phenanthrene moiety could interact with electron-deficient nitroaromatic compounds, leading to luminescence quenching, which can be utilized for the detection of explosives.
Catalysis
The metal centers in coordination polymers can act as Lewis acids, catalyzing various organic reactions.[3] The porous nature of some of these materials can also provide size and shape selectivity. For instance, a Zn(II)-based coordination polymer could potentially catalyze reactions such as the Knoevenagel condensation or cyanosilylation of aldehydes.[4]
Visualizations
Diagrams
Caption: A generalized workflow for the solvothermal synthesis of a coordination polymer.
Caption: Common coordination modes of carboxylate ligands in coordination polymers.
References
-
Pan, Z., Song, Y., Jiao, Y., Fang, Z., Li, Y., & Zheng, H. (2008). Syntheses, structures, photoluminescence, and magnetic properties of phenanthrene-based carboxylic acid coordination polymers. Inorganic Chemistry, 47(12), 5162–5168. [Link]
-
Abedini, M., et al. (2005). Synthesis, characterization, and luminescence of zinc(II) and cadmium(II) coordination complexes: , , and [Cd(phen)₂(NO₃)₂]. ResearchGate. [Link]
-
Li, et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. [Link]
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AKTU Digital Education. (2021). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. YouTube. [Link]
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Zhang, et al. (2023). Two novel lead(ii) coordination complexes incorporating phenanthroline derivate: Synthesis and characterization. Main Group Metal Chemistry. [Link]
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García, M. C., et al. (2024). Phenanthroline and phenyl carboxylate mixed ligand copper complexes in developing drugs to treat cancer. PubMed. [Link]
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BearWorks. (n.d.). Chemiluminescence from osmium(ii) complexes with phenanthroline, diphosphine and diarsine ligands. BearWorks. [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. [Link]
- Google Patents. (n.d.). CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
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Pharmacareerinsider. (2024). Method of preparation of Phenanthrene. Pharmacareerinsider. [Link]
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ResearchGate. (2020). Synthesis and structural characterization of magnesium complexes bearing phenanthrene imine derivative ligands. ResearchGate. [Link]
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ResearchGate. (2018). Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand. ResearchGate. [Link]
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Saha, et al. (n.d.). PAH: Anthracene and phenanthrene. Study Guide to Organic Chemistry. [Link]
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Química Organica.org. (2011). Phenanthrene synthesis. Química Organica.org. [Link]
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Truman State University. (2020). Synthesis and Characterization of Coordination Compounds. Truman State University. [Link]
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IntechOpen. (2023). Luminescent transition-metal complexes and their applications in electroluminescence. IntechOpen. [Link]
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MDPI. (2022). Polyaromatic Carboxylate Ligands Based Zn(II) Coordination Polymers for Ultrasound-Assisted One-Pot Tandem Deacetalization–Knoevenagel Reactions. MDPI. [Link]
-
ResearchGate. (2023). Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes. ResearchGate. [Link]
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Journal of Sustainability, Policy, and Practice. (2025). Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (2022). Phenanthrenearene: synthesis and application as nonporous adaptive crystals in the separation of benzene from cyclohexane. Royal Society of Chemistry. [Link]
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ResearchGate. (2020). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]
-
MDPI. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. [Link]
-
NIH. (2022). An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. National Institutes of Health. [Link]
-
NIH. (2021). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. National Institutes of Health. [Link]
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Application Notes and Protocols: Biological Activity of Phenanthrene-2-carboxylic Acid and Its Derivatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of phenanthrene-2-carboxylic acid and its derivatives. This document is structured to provide not only detailed, step-by-step protocols for evaluating these compounds but also the scientific rationale behind the experimental designs. We will explore the antifungal, anticancer, and anti-inflammatory potential of this versatile chemical scaffold, supported by in-text citations and a complete reference list.
Introduction to Phenanthrene Derivatives
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a foundational structure for a diverse range of synthetic and naturally occurring compounds.[1] The phenanthrene nucleus, consisting of three fused benzene rings, is present in various biologically active molecules, including alkaloids and steroids.[2][3] The derivatization of the phenanthrene core, particularly with a carboxylic acid moiety at the 2-position, has yielded compounds with significant pharmacological potential. These derivatives have been investigated for a spectrum of activities, including analgesic, antitussive, antimalarial, and cytotoxic effects.[2] This guide will focus on three key areas of biological activity: antifungal, anticancer, and anti-inflammatory properties.
Part 1: Antifungal Activity of Dihydrothis compound
One of the notable biological activities of phenanthrene derivatives is their potential as antifungal agents. A specific derivative, 9,10-dihydrothis compound, has demonstrated promising activity against clinically relevant fungal pathogens.
Application Note: Targeting Candida albicans
Candida albicans is a major cause of opportunistic fungal infections in humans. The emergence of drug-resistant strains necessitates the discovery of novel antifungal compounds. 9,10-dihydrothis compound, isolated from a marine bacterium Pseudomonas putida, has been shown to be active against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 20µg/ml.[4] This finding suggests that this phenanthrene derivative could be a valuable lead compound for the development of new anticandidal agents.[4][5]
The precise mechanism of action for many phenanthrene-based antifungals is still under investigation, but it is hypothesized that they may disrupt the fungal cell membrane integrity or interfere with essential enzymatic pathways, such as ergosterol biosynthesis.[6][7]
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC) of a phenanthrene derivative against Candida albicans.[8]
Materials:
-
9,10-dihydrothis compound (or other test derivative)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile, disposable plasticware
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antifungal (e.g., Fluconazole)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the phenanthrene derivative in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., from 128 µg/mL to 0.25 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
A positive control with a known antifungal agent like fluconazole should also be included.[8]
-
Incubate the plate at 35°C for 24-48 hours.[10]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[11] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Presentation:
| Compound | Candida albicans Strain | MIC (µg/mL) | Reference |
| 9,10-dihydrothis compound | Clinical Isolate | 20 | [4] |
Mechanism Visualization:
Caption: Hypothesized antifungal mechanism of phenanthrene derivatives.
Part 2: Anticancer Activity of Phenanthrene Derivatives
Phenanthrene derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[12] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Application Note: Inducing Apoptosis in Cancer Cells
Certain phenanthrene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, some phenanthrene compounds isolated from Bletilla striata have demonstrated potent cytotoxic effects on A549 lung cancer cells by regulating the Bcl-2/Bax signaling pathway.[13] Another study showed that a phenanthrene-thiazolidinedione hybrid induced apoptosis and G0/G1 phase cell cycle arrest in HCT-116 human colon cancer cells.[14] These findings highlight the potential of phenanthrene derivatives as scaffolds for the development of novel anticancer therapeutics.
Protocol 2: Evaluation of Cytotoxicity and Apoptosis Induction
This section outlines a workflow for assessing the anticancer potential of a phenanthrene derivative, including cytotoxicity screening and apoptosis confirmation.
2.1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
Phenanthrene test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenanthrene compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C or for a shorter period with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
2.2. DAPI Staining for Apoptosis Detection
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and can help identify apoptotic cells, which exhibit characteristic features like chromatin condensation and nuclear fragmentation.[16][17]
Materials:
-
Cells treated with the phenanthrene compound as described above (grown on coverslips or in chamber slides)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI staining solution (1 µg/mL in PBS)[2]
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the phenanthrene compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
DAPI Staining:
-
Add the DAPI staining solution to the cells and incubate for 5-15 minutes at room temperature in the dark.[18]
-
Wash twice with PBS.
-
-
Visualization:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Observe the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and diffusely stained.[17]
-
2.3. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.
Materials:
-
Cells treated with the phenanthrene compound
-
PBS
-
70% Ethanol (ice-cold) for fixation
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[2]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the phenanthrene compound at various concentrations for a specific time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the intensity of PI fluorescence.
-
The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[4]
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Effect | Reference |
| Phenanthrene-thiazolidinedione hybrid (17b) | HCT-116 | 0.985 | G0/G1 cell cycle arrest, apoptosis | [14] |
| Bletilla striata phenanthrene (Compound 1) | A549 | <10 | Apoptosis via Bcl-2/Bax pathway | [13] |
Signaling Pathway Visualization:
Caption: Signaling pathways modulated by anticancer phenanthrene derivatives.
Part 3: Anti-inflammatory Activity of Phenanthrene-Based Carboxylic Acids
The structural similarity of some phenanthrene-based carboxylic acids to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential to interact with cyclooxygenase (COX) enzymes.[19] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
Application Note: Screening for COX Inhibition
Evaluating the inhibitory activity of phenanthrene-based carboxylic acids against COX-1 and COX-2 can identify compounds with potential anti-inflammatory effects. A higher selectivity for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects associated with NSAIDs.
Protocol 3: Fluorometric COX Inhibitor Screening Assay
This protocol describes a method to screen for COX-1 and COX-2 inhibitors using a fluorometric assay.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[21]
-
Arachidonic Acid (substrate)
-
Phenanthrene test compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX enzyme, Heme, ADHP, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the phenanthrene test compound in an appropriate solvent (e.g., DMSO), and then further dilute in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, Heme, and ADHP to each well.
-
Add the test compound at various concentrations to the designated wells.
-
Include control wells with solvent only (for 100% activity) and wells without the COX enzyme (for background fluorescence).
-
-
Enzyme Addition and Incubation:
-
Add the COX-1 or COX-2 enzyme solution to all wells except the background controls.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[19]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the selectivity index (IC50 COX-1 / IC50 COX-2) to assess the compound's preference for inhibiting COX-2.[19]
-
Data Presentation:
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical this compound derivative | COX-1 | 15.2 | 0.5 |
| COX-2 | 7.6 |
Experimental Workflow Visualization:
Caption: Workflow for COX inhibitor screening.
References
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Ahmad, I., et al. (2018). In vitro antifungal activity of 9, 10-dihydrothis compound isolated from a marine bacterium: Pseudomonas putida. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2733-2736. [Link]
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Sangaiah, R., et al. (2007). Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. The Journal of Organic Chemistry, 72(9), 3232-3241. [Link]
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Antimicrobial and antifungal studies of Phenanthrene-2-carboxylic acid
An in-depth guide to the antimicrobial and antifungal evaluation of Phenanthrene-2-carboxylic acid, providing researchers, scientists, and drug development professionals with a comprehensive suite of protocols and technical insights.
Introduction: The Quest for Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates an urgent and creative search for new chemical entities capable of combating multidrug-resistant pathogens. Natural products and their synthetic derivatives have historically been a rich source of antimicrobial agents. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, represent a promising area of investigation. While phenanthrene itself is primarily known as a structural backbone, its derivatives have demonstrated significant biological activities, including antimicrobial and antifungal effects.[1][2]
For instance, blestriacin, a dihydro-biphenanthrene, exhibits potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by targeting the bacterial membrane.[1][3] Furthermore, a related compound, 9,10-dihydrothis compound, has shown notable antifungal activity, particularly against the opportunistic yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 20 μg/mL.[4]
These findings provide a strong rationale for investigating the antimicrobial and antifungal potential of this compound. This guide serves as a comprehensive application note, detailing the necessary protocols to systematically evaluate its efficacy, from initial screening to quantitative assessment and preliminary mechanistic insights. The methodologies described are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7]
Part 1: Foundational Workflow for Novel Compound Evaluation
The initial assessment of a novel compound like this compound follows a logical progression from qualitative screening to quantitative analysis. This workflow ensures that resources are used efficiently, with promising candidates advancing to more rigorous testing.
Caption: High-level workflow for antimicrobial compound evaluation.
Part 2: Preliminary Screening via Agar Diffusion
The first step is to quickly determine if this compound possesses any antimicrobial activity. Agar diffusion methods are ideal for this purpose as they are cost-effective and provide a clear visual indication of activity.[8]
Protocol 1: Agar Well Diffusion Assay
Causality and Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well. The size of this zone provides a qualitative measure of the compound's potency.[8]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes, sterile swabs, sterile cork borer (6-8 mm)
-
0.5 McFarland turbidity standard
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch uniform wells into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Part 3: Quantitative Efficacy Assessment (MIC & MBC/MFC)
Following a positive screening result, the next critical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[6][10]
Protocol 2: Broth Microdilution for MIC Determination
Causality and Principle: This technique determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The assay is performed in a 96-well microtiter plate where the compound is serially diluted in a liquid growth medium, followed by the addition of a standardized microbial inoculum. Growth is assessed visually or spectrophotometrically after incubation. Adherence to CLSI or EUCAST guidelines is paramount for reproducibility.[6][11][12]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi
-
Standardized microbial inoculum (prepared as in Protocol 1, then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the test wells)
-
This compound stock solution
-
Positive and negative controls
-
Multichannel pipette
Step-by-Step Methodology:
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Plate Preparation: Add 100 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 200 µL of the highest concentration of this compound to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
Control Setup: Column 11 will serve as the growth control (broth + inoculum, no compound). Column 12 will be the sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This dilutes the compound and the inoculum by half, achieving the target final inoculum of ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9] Fungal incubation may require 24-72 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Data Presentation: MIC Summary
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Test Microorganism | Gram Stain/Type | This compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Gram-negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | Yeast | [Insert Data] | Fluconazole | [Insert Data] |
| Aspergillus fumigatus | Mold | [Insert Data] | Voriconazole | [Insert Data] |
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Causality and Principle: The MIC value does not distinguish between antimicrobial agents that kill microorganisms (bactericidal/fungicidal) and those that simply inhibit their growth (bacteriostatic/fungistatic). The MBC/MFC assay determines the lowest concentration of a compound that results in a ≥99.9% reduction in the initial inoculum density.
Step-by-Step Methodology:
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from all the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).
-
Incubation: Incubate the plates under appropriate conditions until growth is visible in the growth control spot.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that produces no more than 0.1% of the colonies of the initial inoculum.
Part 4: Preliminary Mechanistic Insights
Based on the activity of related phenanthrenes, a plausible hypothesis is that this compound targets the microbial cell membrane.[1][3] This can be investigated through membrane integrity assays.
Caption: Hypothetical membrane-disrupting mechanism of action.
Protocol 4: Conceptual Membrane Integrity Assay
Principle: A damaged cell membrane becomes permeable to fluorescent dyes like propidium iodide (PI), which is normally excluded from healthy cells. PI intercalates with DNA, emitting a strong red fluorescence upon excitation, which can be quantified.
Conceptual Workflow:
-
Cell Preparation: Grow and wash microbial cells, then resuspend them in a suitable buffer to a standardized density.
-
Compound Exposure: Treat the cells with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.
-
Dye Addition: After a set incubation period, add propidium iodide to all samples.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a flow cytometer. A significant increase in fluorescence in the treated samples compared to the untreated control indicates membrane damage.
Conclusion
This document provides a foundational, yet detailed, framework for the systematic evaluation of this compound as a potential antimicrobial and antifungal agent. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency, and mode of action. The insights gained from these studies will be crucial in determining its potential as a lead compound for the development of new therapeutics to combat infectious diseases.
References
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Protocol for the esterification of Phenanthrene-2-carboxylic acid
An Application Guide to the Synthesis of Phenanthrene-2-carboxylate Esters
Introduction
Phenanthrene and its derivatives are a cornerstone in the architecture of numerous biologically active compounds and advanced materials. The phenanthrene nucleus is a key structural motif in medicinal chemistry, offering a rigid scaffold for the development of novel therapeutics. The esterification of Phenanthrene-2-carboxylic acid is a critical transformation, converting the polar carboxylic acid into more lipophilic and often more biologically available ester derivatives. These esters serve as pivotal intermediates in organic synthesis and as final target molecules in drug discovery programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for the esterification of this compound. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into the selection of the appropriate method based on substrate compatibility, scale, and laboratory capabilities.
Choosing the Right Esterification Strategy
The conversion of a carboxylic acid to an ester can be accomplished through several distinct pathways. The choice of method is dictated by factors such as the lability of the starting materials, the steric hindrance around the reacting centers, the desired scale of the reaction, and safety considerations. Here, we present three robust and widely-employed methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction, ideal for simple alcohols and large-scale synthesis where harsh conditions are tolerated.
-
Steglich Esterification: A mild and highly efficient coupling method, particularly suited for sensitive or sterically hindered substrates.[1][2][3]
-
Diazomethane-Mediated Methylation: A high-yield method specific for the synthesis of methyl esters, notable for its mild conditions but requiring stringent safety protocols due to the hazardous nature of the reagent.[4][5]
The following table provides a comparative overview of these methodologies to aid in experimental design.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Diazomethane-Mediated Methylation |
| Primary Use Case | Large-scale synthesis of simple esters (e.g., methyl, ethyl). | Sterically hindered or acid-sensitive substrates. | High-yield synthesis of methyl esters only. |
| Key Reagents | Alcohol (serves as solvent), Strong Acid Catalyst (H₂SO₄, TsOH).[6][7] | DCC (coupling agent), DMAP (catalyst), Alcohol.[2][8] | Diazomethane (CH₂N₂).[4][5] |
| Reaction Conditions | High temperature (reflux).[9] | Mild, often room temperature.[2] | Mild, 0 °C to room temperature.[4] |
| Byproducts | Water. | Dicyclohexylurea (DCU).[2] | Nitrogen gas (N₂).[4][5] |
| Advantages | Economical, simple setup, scalable. | High yields, mild conditions, broad substrate scope.[1][3] | Nearly quantitative yields, very mild, simple work-up.[5] |
| Disadvantages | Harsh acidic conditions, equilibrium-limited, requires excess alcohol.[10][11] | Stoichiometric byproduct (DCU) must be removed, DCC is an allergen.[9] | Extremely toxic and explosive , only for methyl esters, requires specialized glassware.[4][5][12] |
Method 1: Fischer-Speier Esterification
This is a direct, acid-catalyzed esterification where the carboxylic acid is heated with an excess of alcohol in the presence of a catalytic amount of a strong acid.[7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[10][11] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[6][9]
Reaction Mechanism
The mechanism involves several equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[6][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.[6][7][11]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl Phenanthrene-2-carboxylate
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (20-50 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Round-bottom flask equipped with a reflux condenser and drying tube.
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.[9]
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting carboxylic acid), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.[9] Continue washing until effervescence ceases.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.[9]
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).
-
Method 2: Steglich Esterification
First described by Wolfgang Steglich in 1978, this method is a mild and highly effective procedure for forming esters from carboxylic acids and alcohols.[2] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][8] Its mild conditions make it ideal for substrates that are sensitive to acid or high temperatures, and it is particularly effective for coupling sterically hindered components.[1][3]
Reaction Mechanism
The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[3] DMAP, being a superior nucleophile to the alcohol, then attacks this intermediate to form an even more reactive acylpyridinium species ("active ester"). This intermediate is not susceptible to the side reactions that can plague the O-acylisourea (like rearrangement to an N-acylurea).[2][3] Finally, the alcohol attacks the acylpyridinium intermediate, yielding the ester and regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration.[2]
Caption: Mechanism of Steglich Esterification.
Experimental Protocol: Synthesis of tert-Butyl Phenanthrene-2-carboxylate
-
Reagents & Setup:
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound, tert-butanol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.[9]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[9] A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic solution sequentially with dilute HCl (e.g., 0.5 M), saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 3: Diazomethane-Mediated Methylation
Esterification using diazomethane (CH₂N₂) is a highly efficient method for converting carboxylic acids into their corresponding methyl esters with excellent yields.[5] The reaction proceeds under very mild conditions and the only byproduct is nitrogen gas, which simplifies product purification.[4] However, this method is exclusively for methyl esters.
CRITICAL SAFETY WARNING: Diazomethane is extremely toxic, carcinogenic, and a potent explosive.[4][5] It can detonate upon contact with sharp or rough surfaces, or when heated. It should only be handled by trained personnel in a well-ventilated fume hood, using flame-polished glassware and behind a blast shield.[4][5] It is typically generated in situ from precursors like N-methyl-N-nitrosourea and used immediately in an ethereal solution.
Reaction Mechanism
The mechanism is a straightforward acid-base reaction followed by an Sₙ2 substitution. The carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[4][5][12] The methyldiazonium cation contains an excellent leaving group (dinitrogen, N₂). The nucleophilic carboxylate anion then attacks the methyl group of the methyldiazonium cation in an Sₙ2 fashion, displacing nitrogen gas and forming the methyl ester.[4][5]
Caption: General workflow for ester synthesis.
Characterization of the Ester Product
Confirmation of the product's identity and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) is a key indicator. The appearance of new signals corresponding to the alkyl group of the ester (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester) confirms the ester formation. [13]The aromatic protons of the phenanthrene core will remain in the 7-9 ppm region.
-
¹³C NMR: The carbonyl carbon of the ester will typically appear around 165-175 ppm. New signals for the ester's alkyl carbons will also be present. [13]
-
-
Infrared (IR) Spectroscopy:
-
The most significant change is the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the shift of the carbonyl (C=O) stretching frequency from ~1700 cm⁻¹ (for the acid) to ~1720-1740 cm⁻¹ for the ester. [14]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the synthesized ester, showing the correct molecular ion peak (M⁺). [13]
-
References
- BenchChem. (n.d.). Synthesis of Phenanthrene-9-Carboxylic Esters: Application Notes and Protocols.
- JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments.
- Moodle. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Presset, M., et al. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry.
- JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments.
- Wikipedia. (n.d.).
- SynArchive. (n.d.).
- Organic Chemistry. (2021, February 22). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. YouTube.
- Organic Chemistry Portal. (n.d.).
- Neises, B., & Steglich, W. (n.d.).
- Harris, G. C. (1956). U.S. Patent No. 2,786,076.
- Master Organic Chemistry. (n.d.).
- Thomson, R. J., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators.
- Environmental Protection Agency. (n.d.).
- Wikipedia. (n.d.).
- Khusnutdinov, R. I., et al. (2017). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Schonberg, A., & Warren, F. L. (1939).
- Organic Chemistry Portal. (n.d.).
- Tamura, M., et al. (1981). U.S. Patent No. 4,304,925.
- acechemistry.co.uk. (2014, February 16). Esters 4.
- Queiroz, E. F., et al. (2015). Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR. PubMed.
- National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08).
- ResearchGate. (n.d.).
Sources
- 1. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 5. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
Application Notes and Protocols for Amide Coupling Reactions with Phenanthrene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenanthrene-2-carboxamides
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2][3][] The incorporation of an amide functionality at the C-2 position of the phenanthrene nucleus via amide coupling reactions unlocks a vast chemical space for the synthesis of novel compounds with potential biological activities and unique photophysical properties. Amide bonds are a cornerstone in the structure of many pharmaceutical agents due to their stability and ability to participate in hydrogen bonding.[5][6][7][8] This guide provides a comprehensive overview and detailed protocols for the successful synthesis of phenanthrene-2-carboxamides, addressing common challenges and offering practical solutions.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature as it results in a non-reactive ammonium carboxylate salt.[9][10] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.
Mechanism of Carboxylic Acid Activation and Amide Formation
The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a byproduct.
Figure 1: Generalized mechanism of amide bond formation.
Protocols for Amide Coupling of this compound
The choice of coupling reagent is critical and can depend on the specific amine being used, as well as the desired reaction conditions.[7][11] Below are two robust protocols using commonly employed coupling reagents, HATU and EDC/HOBt.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often leads to high yields and short reaction times.[8][12][13]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure phenanthrene-2-carboxamide.
Figure 2: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][10][14][15] The byproduct, a water-soluble urea, is easily removed during work-up.
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
DIPEA (optional, depending on the amine salt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
5% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF.
-
Addition of Amine and EDC: Add the amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add DIPEA (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Figure 3: Workflow for EDC/HOBt-mediated amide coupling.
Data Presentation: Comparison of Coupling Protocols
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC hydrochloride |
| Additive | None | HOBt |
| Base | DIPEA | DIPEA (optional) |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2-3 | 1 : 1.1 : 1.2 (+1.2 HOBt) : 1.1 (if needed) |
| Typical Solvent | DMF | DCM, DMF |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-4 hours | 12-24 hours |
| Reported Yield Range | Good to Excellent | Good to Excellent |
| Byproduct Removal | Aqueous wash | Aqueous wash (water-soluble urea) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Insufficient base- Low solubility of this compound- Sterically hindered amine | - Use fresh coupling reagents.- Ensure adequate base is present, especially if the amine is an acid salt.- Use a more polar aprotic solvent like DMF or consider gentle heating.- Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU. |
| Presence of Unreacted Starting Material | - Incomplete reaction- Insufficient amount of coupling reagent or amine | - Extend the reaction time.- Increase the equivalents of the coupling reagent and/or amine. |
| Formation of Side Products | - N-acylurea formation (with EDC)- Racemization (if chiral centers are present) | - The addition of HOBt minimizes N-acylurea formation.[16]- Perform the reaction at lower temperatures (e.g., 0 °C) to minimize racemization. |
| Difficult Purification | - Byproducts co-eluting with the product | - Ensure a thorough aqueous work-up to remove water-soluble byproducts.- Optimize the solvent system for column chromatography. Recrystallization may also be an option. |
Purification and Characterization
The purification of phenanthrene-2-carboxamides is typically achieved by silica gel column chromatography. The polarity of the eluent can be adjusted based on the polarity of the synthesized amide. For characterization, standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized amide.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
References
Sources
- 1. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]
- 2. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]
- 3. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. One moment, please... [growingscience.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Phenanthrene-2-carboxylic Acid
Welcome to the technical support center for the purification of crude Phenanthrene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this compound. Our focus is on the causality behind experimental choices to ensure you not only follow steps but understand the underlying principles for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you might have before diving into detailed purification protocols.
Q1: What are the likely impurities in my crude this compound?
The nature of impurities is intrinsically linked to the synthetic route employed. Common contaminants may include unreacted starting materials, byproducts from side reactions, residual solvents, and inorganic salts.[1] For instance, if the synthesis involves the oxidation of a corresponding alcohol or aldehyde, you might find these precursors in your crude product.[1] Given the polycyclic aromatic hydrocarbon (PAH) nature of phenanthrene, isomeric impurities such as anthracene derivatives could also be present, which can be particularly challenging to separate due to similar physicochemical properties.[2][3]
Q2: Which purification technique should I choose?
The optimal purification strategy depends on the properties of your target compound and the nature of the impurities.[1] For a solid compound like this compound, recrystallization is often a primary choice.[1] Acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[4][5][6] For separating compounds with very similar polarities, such as isomers, column chromatography is a powerful tool.[1][7]
Q3: My this compound is streaking on the silica gel TLC plate. What's happening?
This is a common issue with carboxylic acids on silica gel.[1] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that causes tailing or streaking.[1] To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluting solvent system.[1] This ensures the compound remains fully protonated and moves as a more defined spot.
Q4: Instead of a crystalline solid, I obtained an oil or a sticky gum after purification. What should I do?
This often indicates the presence of residual solvent or impurities that are preventing crystallization. Ensure your product is thoroughly dried under a high vacuum. If it remains an oil, consider a different recrystallization solvent or a multi-solvent system. It's also possible that the impurities have very similar properties to your product, in which case a more robust purification method like column chromatography might be necessary.
In-Depth Purification Guides & Troubleshooting
Purification by Acid-Base Extraction
Principle of Separation: This technique leverages the acidic nature of the carboxyl group. By treating the crude mixture with a weak base, this compound is converted to its water-soluble carboxylate salt, allowing it to be separated from non-acidic (neutral or basic) organic impurities.[5][6] Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.[6][8]
Experimental Workflow Diagram
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it multiple times, venting frequently to release the pressure from the evolved CO₂ gas.[1] Vigorous shaking can lead to the formation of emulsions.[1]
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of your carboxylic acid, is typically the bottom layer (confirm by adding a drop of water). Drain the aqueous layer into a clean flask.[1]
-
Repeat Extraction: To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the process. Combine the aqueous extracts.[1]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus or pH paper).[1] The this compound will precipitate out of the solution.[6][8]
-
Isolation: Collect the purified solid by vacuum filtration. Wash the crystals with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product thoroughly, preferably in a vacuum desiccator.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Emulsion forms | Vigorous shaking of the separatory funnel.[1] | Gently invert the funnel instead of shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period. |
| Low recovery of product | Incomplete extraction into the aqueous layer or incomplete precipitation. | Perform multiple extractions with the basic solution.[1] Ensure the aqueous layer is sufficiently acidified (to pH ~2) to fully precipitate the carboxylic acid. |
| Product is oily/gummy | Presence of impurities that did not separate or incomplete drying. | Ensure complete separation of layers. Consider a back-extraction of the aqueous layer with a clean portion of organic solvent before acidification to remove any dissolved neutral impurities. Ensure the final product is thoroughly dried. |
Purification by Recrystallization
Principle of Separation: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.
Experimental Workflow Diagram
Caption: Workflow for Purification by Recrystallization.
Solvent Selection Table
Phenanthrene is generally soluble in low-polarity organic solvents.[9] The carboxylic acid functional group increases its polarity. Finding a suitable single or mixed solvent system is key.
| Solvent | Solubility Characteristics | Comments |
| Ethanol/Water | Good solubility in hot ethanol, poor in cold water. | A common and effective mixed solvent system for carboxylic acids.[10] Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
| Acetic Acid | Phenanthrene is soluble in acetic acid.[9] | Can be a good choice, especially if the crude product is from a reaction using acetic acid. It's volatile and can be removed under vacuum. |
| Toluene | Good solvent for aromatic compounds. | May require a co-solvent like hexane to reduce solubility upon cooling. |
| Acetone/Hexane | High solubility in acetone, low in hexane. | Dissolve in a minimum of hot acetone and add hexane until turbidity persists. |
Step-by-Step Protocol
-
Solvent Choice: Select an appropriate solvent or solvent pair from the table above or through small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and boiling chips).[11] Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them. Preheat the funnel and filter paper to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11]
-
Drying: Dry the crystals completely to remove all traces of solvent.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.[11] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble and allow it to cool more slowly. |
| Premature crystallization | The solution cools too quickly during hot filtration. | Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the transfer.[1] |
| Low recovery | Too much solvent used; product is significantly soluble in cold solvent. | Use the minimum amount of solvent necessary. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Purification by Column Chromatography
Principle of Separation: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). Remember to add 0.5-1% acetic acid to the eluent system to prevent streaking.[1]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[1]
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation | Incorrect eluent polarity; column was poorly packed. | Optimize the solvent system using TLC before running the column. A good starting point is an eluent that gives your product an Rf value of ~0.3. Ensure the column is packed uniformly without cracks or channels. |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For a stubborn carboxylic acid, a small percentage of methanol in the eluent system might be required. |
| Cracked column bed | The silica gel ran dry at some point. | Always keep the top of the silica bed covered with solvent. |
References
- Technical Support Center: Optimizing Carboxylic Acid Purific
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. National Institutes of Health. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Springer. [Link]
-
Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. [Link]
-
An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society. [Link]
-
Phenanthrene and anthracene peak seperation?. ResearchGate. [Link]
-
Phenanthrene. Wikipedia. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Phenanthrene and anthracene peak seperation?. ResearchGate. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Phenanthrene - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Recrystallization of Phenanthrene-2-carboxylic Acid
Welcome to the dedicated technical support guide for the purification of Phenanthrene-2-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical purification technique. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.
Understanding the Molecule: this compound
This compound (C₁₅H₁₀O₂) is a polycyclic aromatic hydrocarbon (PAH) functionalized with a carboxylic acid group.[1] Its structure features a large, nonpolar phenanthrene core and a polar carboxylic acid moiety. This duality governs its solubility and is the key to selecting an appropriate recrystallization solvent. The high melting point, reported to be around 258.5°C, suggests a stable crystal lattice.[2]
Key Physical Properties:
-
Molecular Formula: C₁₅H₁₀O₂
-
Molecular Weight: 222.24 g/mol [1]
-
Appearance: Solid
-
Melting Point: ~258.5°C[2]
The goal of recrystallization is to exploit differences in solubility between this target compound and any impurities present. An ideal solvent will dissolve the this compound and any soluble impurities at an elevated temperature, but upon cooling, the desired compound will crystallize out in a pure form while the impurities remain dissolved in the cold solvent (the "mother liquor").[3]
Standard Recrystallization Protocol
This protocol provides a baseline methodology. Subsequent sections will address deviations and troubleshooting based on the outcomes of this procedure.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks (x2)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Boiling chips or a stir bar
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent. For an aromatic carboxylic acid, ethanol, acetic acid, or a mixed solvent system like ethanol/water are excellent starting points.[4][5] The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of solvent required to dissolve the solid at its boiling point.[7] Add the solvent in small portions, bringing the solution to a boil between additions. Using excess solvent is the most common cause of poor yield.[8]
-
Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot gravity filtration is required.
-
If colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[9]
-
To prevent premature crystallization in the funnel, use a pre-heated funnel and a flask containing a small amount of boiling solvent to keep the apparatus warm with hot vapor.[9] Filter the hot solution quickly.
-
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities and lead to the formation of small, impure precipitates.[10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[7] Breaking the vacuum before adding the rinse solvent ensures all crystals are washed.[11]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[3] For final drying, transfer the crystals to a watch glass or drying dish.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of this compound.
Problem: My compound "oiled out" instead of forming crystals.
-
Q: I see a liquid layer or oily droplets forming as the solution cools. What's happening and how do I fix it?
-
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the boiling point of the solvent is too high.[8] Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[12] Let it cool slowly again.
-
Lower the Solvent Boiling Point: If the issue persists, your chosen solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or using a mixed solvent system where the second solvent (antisolvent) is added just below the boiling point to induce crystallization at a lower temperature.[9]
-
Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites for crystal growth once the solution has cooled slightly.[7]
-
-
Problem: No crystals are forming, even after cooling.
-
Q: My solution is clear and no solid has appeared, even after cooling in an ice bath. What went wrong?
-
A: This is almost always due to one of two reasons: too much solvent was used, or the solution is supersaturated.[7][8]
-
Solutions:
-
Reduce Solvent Volume: The most common cause is using an excess of solvent, meaning the solution is not saturated at the lower temperature.[8] Gently heat the solution again and boil off a portion of the solvent (typically 20-30%) to increase the concentration. Allow it to cool slowly once more.
-
Induce Crystallization: If the solution is supersaturated, crystallization needs a trigger.[7]
-
Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Consider an Antisolvent: If working with a highly soluble system, you can carefully add a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy (the cloud point), then warm slightly to clarify and cool again.[13]
-
-
Problem: My final yield is very low.
-
Q: I got pure crystals, but my percent recovery is much lower than expected. How can I improve it?
-
A: A low yield indicates that a significant amount of your product remained dissolved in the mother liquor. Some loss is inevitable as no compound has zero solubility, but it can be minimized.[7][11]
-
Causes & Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield. Use the absolute minimum amount of boiling solvent needed for dissolution.[7]
-
Premature Filtration: If you collected the crystals before the solution was thoroughly cooled in an ice bath, a large portion of the product was likely still in solution. Ensure adequate cooling time.[11]
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent, or with too much ice-cold solvent, will redissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash step.[7]
-
Incomplete Transfer: Ensure all crystals are quantitatively transferred from the flask to the funnel during filtration. A rubber policeman can be helpful.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
Frequently Asked Questions (FAQs)
-
Q1: How do I perform a preliminary solvent screen for this compound?
-
A1: Use small test tubes with ~20-30 mg of your crude material in each. Add a potential solvent (~0.5 mL) dropwise at room temperature. A good candidate solvent will not dissolve the solid at room temperature.[14] Heat the tubes that showed poor solubility in a hot water bath. If the solid dissolves completely upon heating and then reappears upon cooling, you have found a promising solvent.[14]
-
-
Q2: What is a "solvent pair" and when should I use one?
-
A2: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "antisolvent").[11] This technique is useful when no single solvent has the ideal solubility properties. You dissolve the compound in a minimum amount of the hot "soluble solvent" and then add the "antisolvent" dropwise until the solution becomes cloudy. A few drops of the "soluble solvent" are then added to clear the solution, which is then cooled slowly. A common pair for aromatic acids is ethanol (soluble solvent) and water (antisolvent).[9]
-
-
Q3: Does the rate of cooling really matter that much?
-
A3: Yes, it is critical for purity. Slow, undisturbed cooling allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule and excluding impurities.[15] Rapid cooling or agitation can cause the compound to precipitate out of solution quickly, trapping impurities within the solid and leading to a less pure final product.[10]
-
-
Q4: My purified crystals are still colored. What should I do?
-
A4: The color is likely from a highly soluble, colored impurity that remains trapped in the crystal lattice or adsorbed on the surface. To remove it, you can perform the recrystallization again, but this time, add a very small amount (a spatula tip) of activated charcoal to the hot solution before the hot filtration step.[9] The charcoal adsorbs the colored impurities. Boil for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling. Do not add charcoal to a boiling solution as it can cause violent bumping.[9]
-
Solvent Selection Guide
The choice of solvent is the most critical parameter in a successful recrystallization.[11] The following table provides a starting point for this compound based on its chemical structure.
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | The hydroxyl group can interact with the carboxylic acid, while the ethyl group provides some non-polar character to dissolve the phenanthrene core. Often a good starting point for aromatic acids.[4][5] |
| Acetic Acid | 118 | The similar carboxylic acid functionality makes it a good solvent ("like dissolves like").[4] Its high boiling point is effective for dissolving solutes but increases the risk of oiling out.[8] |
| Toluene | 111 | The aromatic nature of toluene makes it suitable for dissolving the large phenanthrene ring system.[16] |
| Ethanol/Water | Varies | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an antisolvent to decrease solubility and induce crystallization upon cooling.[9] |
| Acetone | 56 | A polar aprotic solvent that can be effective, but its low boiling point may not provide a large enough solubility difference between hot and cold conditions for this specific compound. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Haverford College. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Connecticut. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Recrystallization [sites.pitt.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
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- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Phenanthrene - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yield in Phenanthrene-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Phenanthrene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust and reliable synthetic strategy.
The synthesis of the phenanthrene core is a cornerstone in the creation of numerous molecules with significant applications in medicinal chemistry and materials science.[1] However, classical methods like the Pschorr cyclization, while powerful, are often plagued by issues that can lead to disappointing yields.[2][3] This center provides in-depth troubleshooting guides and frequently asked questions to address these specific challenges directly.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the synthesis of this compound, especially via the Pschorr reaction, can typically be traced back to a few critical stages: the initial diazotization, the core radical cyclization, or competing side reactions.
Problem 1: Low or No Product Formation After Cyclization
You've completed the reaction sequence, but upon workup and analysis (e.g., TLC, LC-MS), you observe very little of the desired this compound, with the starting amine potentially still present.
Possible Causes:
-
Incomplete Diazotization: The conversion of the primary aromatic amine to the crucial arenediazonium salt intermediate is incomplete.[4][5] This is often due to improper temperature control or incorrect stoichiometry of reagents. The diazonium salt is thermally unstable and must be prepared and used at low temperatures (typically 0-5 °C) to prevent premature decomposition.[1][6]
-
Ineffective Catalyst: The copper catalyst, essential for promoting the cleavage of nitrogen and generating the aryl radical, may be inactive or used inefficiently.[2][7][8] Traditional copper powder can have varied surface activity.
-
Poor Solubility of Diazonium Salt: The intermediate diazonium salt may have low solubility in the reaction medium, preventing it from interacting effectively with the catalyst.[9]
Recommended Solutions:
-
Optimize Diazotization Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
-
Reagent Purity and Stoichiometry: Use freshly prepared sodium nitrite solution. Ensure an appropriate molar excess of both the acid (e.g., HCl, H₂SO₄) and sodium nitrite to drive the reaction to completion.
-
Monitoring: Before proceeding to the cyclization step, you can test for the presence of nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid, suggesting the primary amine has been consumed.
-
-
Enhance Catalyst Performance:
-
Use Soluble Catalysts: Traditional heterogeneous copper powder can lead to variable results.[3] Consider using soluble catalysts which can initiate the free-radical reaction more efficiently. Ferrocene in acetone has been shown to produce high yields (88-94%) and shorten reaction times.[3][9] Potassium ferrocyanide is another effective option if the diazonium salt is water-soluble.[3][9]
-
Catalyst Activation: If using copper powder, consider pre-treating it to remove any passivating oxide layer.
-
-
Improve Solubility:
Problem 2: Complex Mixture of Side Products
Your reaction yields a product, but it's a difficult-to-separate mixture. Besides the desired product, you may be isolating significant amounts of non-cyclized starting material or other aromatic compounds.
Possible Causes:
-
Premature Decomposition/Reaction of Diazonium Salt: If the diazonium salt is not handled correctly, it can react with the solvent or counter-ions before the desired intramolecular cyclization occurs. This can lead to phenols (if water is the nucleophile) or other substitution products.
-
Intermolecular Reactions: The generated aryl radical is highly reactive. If the intramolecular cyclization is slow, the radical can abstract hydrogen atoms from the solvent or react with other species in the mixture, leading to undesired biaryls or reduced (deaminated) arenes.[10]
-
Decarboxylation: Under harsh thermal conditions, the carboxylic acid group on the phenanthrene ring can be lost, leading to the formation of phenanthrene itself.[11][12]
Recommended Solutions:
-
Stabilize the Diazonium Intermediate:
-
Ensure the diazotization is performed in a strongly acidic medium.
-
Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up.
-
-
Favor Intramolecular Cyclization:
-
High Dilution: Running the cyclization step under high dilution conditions can favor the intramolecular reaction over intermolecular side reactions.
-
Efficient Radical Generation: Using an effective catalyst system (like the aforementioned soluble catalysts) that rapidly and efficiently generates the radical at a controlled temperature is key. This ensures the radical is formed in proximity to where it needs to react, favoring the ring closure.[3]
-
-
Control Reaction Temperature:
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the Pschorr reaction?
A1: The copper catalyst plays a crucial role in facilitating the key single-electron transfer (SET) step.[13] It reduces the aryldiazonium salt (Ar-N₂⁺) to an aryl radical (Ar•), with the concurrent loss of nitrogen gas (N₂).[2][4][7] This highly reactive aryl radical then undergoes the intramolecular ring closure to form the new C-C bond, leading to the phenanthrene skeleton.[2][8]
Q2: My starting material is an α-phenyl-o-aminocinnamic acid derivative. How critical is the geometry of the cinnamic acid double bond?
A2: The geometry is very important. The Pschorr synthesis of phenanthrenes typically starts from Z-2-aminostilbenes or related structures.[14] The cis (or Z) configuration of the double bond places the two aromatic rings in the correct spatial orientation for the intramolecular cyclization to occur efficiently after the aryl radical is formed. If you start with the trans (or E) isomer, the cyclization will be sterically hindered, leading to significantly lower yields or failure of the reaction.
Q3: Are there alternatives to copper catalysts that can improve yields?
A3: Yes. While copper is the classic catalyst, modern variations have shown significant improvements. Iodide ions can be used to facilitate the reaction, proceeding through an aryl iodide intermediate which then cyclizes.[14] More significantly, soluble electron-donating catalysts have been shown to be highly effective.[3][15] A study published in the Journal of Organic Chemistry demonstrated that ferrocene in acetone can dramatically shorten reaction times and increase yields to the 88-94% range for various phenanthroic acids.[3][9] These catalysts promote a more efficient free-radical mechanism.[3]
Q4: I am having trouble purifying my final product. It seems to be contaminated with a dark, resinous material. What is this and how can I remove it?
A4: The dark, resinous material is likely composed of "diazo resins," which are polymeric side products formed from the decomposition and intermolecular coupling of diazonium salts.[10] Their formation is often exacerbated by elevated temperatures and non-optimal reaction conditions.
-
Prevention: The best strategy is prevention. Using the optimized reaction conditions described above (low temperature, efficient catalyst, immediate use of the diazonium salt) will minimize the formation of these polymers.
-
Removal:
-
Acid-Base Extraction: After the reaction, perform a workup that takes advantage of the acidic nature of your carboxylic acid product. Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). Your desired product will move into the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel is the next step. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration) should allow for the separation of the desired product from both less polar impurities and the highly polar baseline resin.
-
Visualizing the Workflow and Troubleshooting
To better assist in planning and execution, the following diagrams outline the general experimental workflow and a decision tree for troubleshooting low-yield scenarios.
General Synthesis Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low synthesis yield.
Data Summary: Catalyst Impact on Yield
The choice of catalyst and reaction conditions can have a profound impact on the yield of Pschorr cyclizations. The following table summarizes findings from studies on alternative catalysts.
| Catalyst System | Solvent | Typical Reaction Time | Reported Yield Range | Reference |
| Copper Powder (Traditional) | Water/Acid | Several Hours | Moderate to Low (Often <50%) | [2] |
| Sodium Iodide | Water/Acid | Variable | Improved over Copper | [14] |
| Potassium Ferrocyanide | Water | < 1 Hour | ~87% (unsubstituted) | [3] |
| Ferrocene | Acetone | < 1 Hour | 88 - 94% | [3][9] |
This table is a qualitative summary based on literature reports. Actual yields may vary based on substrate and specific experimental conditions.
References
-
Pschorr cyclization - Wikipedia. Available at: [Link]
-
Cohen, T., Lewarchik, R. J., & Tarino, J. Z. (1974). The Mechanism of the Copper-Induced Pschorr Cyclization. A New Phenol Synthesis Involving Hydroxylation of the Intermediate Radi. Journal of the American Chemical Society, 96(25), 7753–7760. Available at: [Link]
-
Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes... (1 Answer). Available at: [Link]
-
Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196–201. Available at: [Link]
-
Ali, M. (n.d.). Pschorr Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Laali, K. K. (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). CHIMIA International Journal for Chemistry, 77(4), 225-235. Available at: [Link]
-
Brainly.in. (2024). Pschorr synthesis of phenanthrene. Available at: [Link]
-
OSTI.GOV. (1995). Soluble catalysts for improved Pschorr cyclizations (Journal Article). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pschorr Reaction. Available at: [Link]
-
ResearchGate. (2008). Optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides. Available at: [Link]
-
Química Organica.org. (n.d.). Phenanthrene synthesis. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 2- and 3-phenanthrenesulfonic acids. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Available at: [Link]
-
Beilstein Journals. (2022). Visible-light-mediated copper photocatalysis for organic syntheses. Available at: [Link]
-
Beilstein Journals. (2018). Copper catalysis in organic synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of phenanthrene-3-carboxylic acid. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. VI. Diketocyclopentenophenanthrenes. Available at: [Link]
-
NPTEL. (n.d.). PAH: Anthracene and phenanthrene. Available at: [Link]
-
National Institutes of Health. (2011). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]
-
YouTube. (2020). Phenanthrene(part-2)/Bardhan Sengupta's Synthesis /Preparation of Phenanthrene. Available at: [Link]
-
PubMed. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]
-
PubChem - NIH. (n.d.). This compound. Available at: [Link]
-
University of Calcutta. (n.d.). Notes on Polynuclear hydrocarbons. Available at: [Link]
-
Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
- Google Patents. (n.d.). US4250089A - Process for diazotizing aromatic amines.
-
Asian Journal of Organic & Medicinal Chemistry. (2018). A Mini-Review on Synthesis of 2-Aminobenzophenone and Its Derivatives. Available at: [Link]
-
National Institutes of Health. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Available at: [Link]
-
National Institutes of Health. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
YouTube. (2021). Phenanthrene(part-2)/Bardhan Sengupta's Synthesis /Preparation of Phenanthrene. Available at: [Link]
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- 3. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 4. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Diazotisation [organic-chemistry.org]
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- 9. Soluble catalysts for improved Pschorr cyclizations (Journal Article) | OSTI.GOV [osti.gov]
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Technical Support Center: Identifying Impurities in Phenanthrene-2-carboxylic acid by HPLC
Welcome to the technical support guide for the analysis of Phenanthrene-2-carboxylic acid and its related impurities by High-Performance Liquid Chromatography (HPLC). As a polycyclic aromatic hydrocarbon (PAH) derivative containing an acidic functional group, this compound presents unique challenges in chromatographic separation. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect to find in a this compound sample?
You can typically anticipate three classes of impurities:
-
Isomeric Impurities: Positional isomers, such as Phenanthrene-3-carboxylic acid or Phenanthrene-9-carboxylic acid, are common process-related impurities arising from non-selective synthesis steps.[1]
-
Synthesis-Related Impurities: Depending on the synthetic route (e.g., Haworth or Pschorr synthesis), you may find precursors or intermediates.[2]
-
Degradation Products: Phenanthrene is susceptible to oxidation.[2] Forced degradation studies and stability testing often reveal impurities like 2,2'-diphenic acid and phthalic acid, which result from ring cleavage.[3][4]
Q2: What is a good starting point for an HPLC method to analyze this compound?
A reversed-phase HPLC method is the standard approach. Here is a robust starting point:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for the phenanthrene backbone. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic pH (~2.5) suppresses the ionization of the analyte's carboxylic acid group and residual column silanols, which is critical for good peak shape.[5][6] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common strong solvent for PAH analysis and offers good selectivity.[7][8] |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is necessary to elute the main compound and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility of retention times.[9] |
| Detection | UV at 254 nm or 261 nm | PAHs have strong UV absorbance at these wavelengths.[10][11] A Diode Array Detector (DAD/PDA) is highly recommended to check for peak purity.[12] |
| Injection Vol. | 10 µL | A standard volume; adjust based on concentration. |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be as close to the initial mobile phase conditions as possible to prevent peak distortion. |
Q3: Why is the peak for this compound tailing, and how can I fix it?
Peak tailing is the most common issue for acidic analytes like this.[13] It is primarily caused by unwanted secondary interactions between the analyte and the stationary phase.[14][15] Specifically:
-
Analyte Ionization: If the mobile phase pH is too high (e.g., > 4), the carboxylic acid group (-COOH) deprotonates to its carboxylate form (-COO⁻). This ionized form can have multiple interactions with the stationary phase, causing tailing.
-
Silanol Interactions: The silica backbone of most C18 columns has residual silanol groups (Si-OH). At mid-range pH, these groups can become deprotonated (Si-O⁻) and interact electrostatically with any positively charged sites on your molecule or engage in other secondary interactions, leading to tailing.[5][6]
Primary Solution: The most effective solution is to control the mobile phase pH. By adding an acid like 0.1% TFA or phosphoric acid, you lower the pH to around 2.5. At this pH, the ionization of both the analyte's carboxylic acid group and the column's silanol groups is suppressed, leading to a sharp, symmetrical peak.[5][6][16]
In-Depth Troubleshooting Guide
Problem: Severe Peak Tailing Persists Despite Low pH
Q: I've lowered my mobile phase pH to 2.5 with 0.1% TFA, but my main peak still shows significant tailing (Tailing Factor > 1.5). What are the next steps?
A: If pH adjustment isn't sufficient, the issue likely stems from the column itself or other method parameters. A systematic approach is needed to diagnose the root cause.
Caption: Troubleshooting workflow for persistent peak tailing.
-
Evaluate the Column: Older columns, especially those not made from high-purity silica, have a higher population of active silanol groups that cause tailing.[16]
-
Action: Switch to a modern, fully end-capped C18 column from a reputable manufacturer. These columns are designed to shield residual silanols and provide better peak shapes for challenging compounds.[6]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5]
-
Action: Reduce the injection volume by half or dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
-
Assess Sample Diluent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte band to spread before it properly interacts with the column, resulting in a distorted or tailing peak.
-
Action: Prepare your sample in a diluent that matches or is weaker than your starting mobile phase composition (e.g., 50% Acetonitrile / 50% Water).
-
Problem: Poor Resolution Between the Main Peak and a Key Impurity
Q: An impurity peak is co-eluting or appearing as a shoulder on my main this compound peak. How can I improve the separation?
A: Improving resolution (Rs) requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention (k).
-
Optimize Selectivity (α): This is often the most impactful approach. Selectivity is the ability of the chromatographic system to "tell the difference" between two analytes.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes due to differences in polarity and dipole strength. If you are using acetonitrile, try developing a method with methanol. You can also explore ternary mobile phases (e.g., Acetonitrile/Methanol/Water) to fine-tune selectivity.[17]
-
Change the Stationary Phase: If modifying the mobile phase fails, the column chemistry is the next target. A standard C18 column separates primarily on hydrophobicity. An impurity with similar hydrophobicity will be difficult to resolve.
-
Try a Phenyl-Hexyl Column: The phenyl groups in this stationary phase can introduce π-π interactions, offering a different selectivity mechanism for aromatic compounds like phenanthrene and its impurities.
-
Try an Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can alter selectivity for compounds with polar functional groups.
-
-
-
Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.
-
Use a Longer Column or Smaller Particle Size: Moving from a 150 mm column to a 250 mm column, or from a 5 µm particle size to a 3 µm or sub-2 µm particle size (on a UHPLC system) will increase the number of theoretical plates and improve efficiency.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can often lead to sharper peaks, but at the cost of longer analysis time.
-
Problem: Retention Times are Drifting Between Injections
Q: My retention times are gradually decreasing/increasing throughout my analytical sequence. What is causing this instability?
A: Drifting retention times are a classic sign that the system is not in equilibrium or that conditions are changing.[18]
| Probable Cause | Diagnostic Step & Solution |
| Insufficient Column Equilibration | Before starting the sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For a 150x4.6 mm column at 1 mL/min, this is about 20-30 minutes.[18] |
| Mobile Phase Composition Change | If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.[9] If preparing the mobile phase manually ("pre-mixed"), ensure it is thoroughly mixed and degassed. Volatilization of the more organic component (acetonitrile) can occur over time, leading to longer retention times. |
| Temperature Fluctuations | A small change in ambient temperature can affect retention, especially for PAHs.[9] Solution: Always use a column thermostat set to a stable temperature (e.g., 30 °C). |
| Column Contamination/Degradation | If retention times are consistently decreasing and peak shape is worsening, the column may be contaminated or the stationary phase may be degrading. Solution: Flush the column with a strong solvent (like 100% acetonitrile) or, if necessary, replace it.[5][19] |
Experimental Protocols
Protocol 1: Standard HPLC Method for Impurity Profiling
This protocol outlines a validated starting method for the analysis of this compound.
Caption: General workflow for HPLC analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard & Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in the sample diluent.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in the table in FAQ Q2.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the Working Standard solution.
-
The system is deemed suitable for analysis if the following criteria are met:
SST Parameter Acceptance Criteria Rationale Tailing Factor (Tf) ≤ 1.5 Ensures peak symmetry for accurate integration.[6] %RSD of Peak Area ≤ 2.0% Demonstrates injection precision. %RSD of Retention Time ≤ 1.0% Demonstrates pump and system stability. | Theoretical Plates (N) | ≥ 5000 | Indicates good column efficiency. |
-
-
Analysis:
-
Inject a blank (diluent), followed by the SST injections. Once SST passes, inject the sample solutions.
-
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
-
Axion Labs. HPLC Peak Tailing. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- BenchChem. (2025). Troubleshooting Peak Co-elution in Polycyclic Aromatic Hydrocarbon (PAH) Analysis: A Technical Support Guide.
-
Restek. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. [Link]
-
Cerniglia, C. E., & Heitkamp, M. A. (1989). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 55(8), 2040-2048. [Link]
-
Veeprho. This compound | CAS 40452-20-8. [Link]
-
Belinky, B. R. (1980). Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. NIOSH. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
-
National Institutes of Health (NIH). Effect of Model Sorptive Phases on Phenanthrene Biodegradation. [Link]
- Journal of Pharmaceutical Research and Reports. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
National Institutes of Health (NIH). (2021). Toxicity evaluation and biodegradation of phenanthrene by laccase from Trametes polyzona PBURU 12. [Link]
-
ResearchGate. (2025). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. [Link]
- W
-
PubMed. (2018). Biodegradation of phenanthrene by biodemulsifier-producing strain Achromobacter sp. LH-1 and the study on its metabolisms and fermentation kinetics. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2013). HPLC analysis of phenanthrene metabolites in culture supernatants of Sphingomonas paucimobilis 20006FA. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phenanthrene. [Link]
-
YouTube. (2021). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. [Link]
-
National Institutes of Health (NIH). (2019). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. [Link]
- Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
- Varian, Inc.
-
UI Scholars Hub. (2018). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. youtube.com [youtube.com]
- 3. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. hplc.eu [hplc.eu]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. labcompare.com [labcompare.com]
- 19. realab.ua [realab.ua]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Phenanthrene Derivatives
Phenanthrene and its derivatives are crucial structural motifs in a wide range of applications, from medicinal chemistry to materials science.[1][2][3][4] The synthesis of these complex aromatic systems, however, can present numerous challenges for researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phenanthrene derivatives, ensuring you can optimize your reaction conditions for higher yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step phenanthrene synthesis is consistently low. Where should I start troubleshooting?
A1: Low overall yield in a multi-step synthesis often points to one or two particularly inefficient steps. The first step is to identify the problematic transformation. Analyze each step's crude reaction mixture by TLC or LC-MS to pinpoint where the product loss is most significant. Once identified, focus your optimization efforts on that specific reaction. Common culprits include incomplete reactions, formation of side products, or difficult purifications.
Q2: I'm struggling with the purification of my phenanthrene derivative. It's co-eluting with byproducts. What can I do?
A2: Purification of polycyclic aromatic hydrocarbons (PAHs) can be challenging due to their similar polarities. If column chromatography on silica gel is not providing adequate separation, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems for chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.
-
Alternative Stationary Phases: Consider using alumina or a reverse-phase silica gel for your column chromatography.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a derivative with significantly different polarity for easier separation, followed by removal of the derivatizing group.
Q3: My reaction is not going to completion, and I'm left with a significant amount of starting material. What are the likely causes?
A3: Incomplete conversion can stem from several factors:
-
Insufficient Reagent: Ensure all reagents are added in the correct stoichiometric ratios. For sensitive reactions, it's good practice to use freshly titrated or high-purity reagents.
-
Catalyst Deactivation: In catalyst-driven reactions like Suzuki or Heck couplings, the catalyst may be deactivating prematurely.[5] This could be due to impurities in the starting materials or solvent, or instability of the catalyst at the reaction temperature.
-
Suboptimal Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Conversely, some reactions are sensitive to high temperatures and may lead to decomposition. Carefully screen a range of temperatures to find the optimum.
-
Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[6] Consider using a co-solvent or a different solvent system altogether to ensure all components are in solution.[6][7]
II. Troubleshooting Specific Synthetic Routes
This section delves into common issues encountered in widely used methods for synthesizing the phenanthrene core.
A. Mallory Photocyclization
The Mallory reaction is a powerful photochemical method for forming the phenanthrene ring system from a stilbene precursor.[8][9] However, it is not without its challenges.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | - Inefficient light source or incorrect wavelength.- Reaction concentration is too high, leading to intermolecular [2+2] cycloaddition.- Absence of a suitable oxidant.[8] | - Ensure your UV lamp has the appropriate wavelength and intensity for the reaction.- Run the reaction at high dilution (~10⁻⁵ M) to favor intramolecular cyclization.[10]- Include an oxidant like iodine or oxygen to facilitate the aromatization of the dihydrophenanthrene intermediate.[8] |
| Formation of Side Products | - Photodimerization of the starting stilbene.- Photodegradation of the product or starting material. | - As mentioned, high dilution is key to minimizing dimerization.- Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-irradiation. |
| Reaction Stalls | - The dihydrophenanthrene intermediate is reverting to the cis-stilbene.[8] | - Ensure a sufficient amount of the oxidant is present to trap the dihydrophenanthrene intermediate and drive the reaction towards the phenanthrene product.[8] |
Experimental Workflow: Mallory Photocyclization
Caption: Workflow for a typical Mallory photocyclization reaction.
B. Suzuki-Miyaura Coupling for Biaryl Precursors
The Suzuki-Miyaura coupling is a versatile and widely used method for forming the C-C bond in biaryl precursors to phenanthrenes.[1]
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Inefficient catalyst system (palladium precursor and ligand).[7]- Suboptimal base or solvent.[7]- Homocoupling of the boronic acid or protodeboronation.[7] | - Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective.[7]- Optimize the base and solvent system. Ensure all components are soluble.- Use a slight excess of the boronic acid (1.1-1.5 equivalents).[11] Ensure the reaction is thoroughly degassed to prevent oxygen-induced side reactions.[1] |
| No Reaction | - Poor reactivity of the aryl halide.- Inactive catalyst. | - Consider switching from an aryl chloride or bromide to a more reactive aryl iodide.[6]- Use a pre-catalyst or ensure your palladium source is active. |
| Formation of Homocoupling Product | - Presence of oxygen in the reaction mixture. | - Rigorously degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[1] |
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[1]
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and water). Thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand, 0.01-0.05 eq.).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
C. Pschorr Reaction
The Pschorr reaction is a classical method for phenanthrene synthesis involving the intramolecular cyclization of a diazonium salt.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the Pschorr reaction.
III. Other Synthetic Methods and Considerations
While the Mallory, Suzuki, and Pschorr reactions are common, other methods like the Haworth synthesis and the Bardhan-Sengupta synthesis are also employed.[3][12] The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1] For instance, the Bardhan-Sengupta synthesis is noted for its regioselectivity, avoiding the formation of isomers that can occur in other methods.[12]
Modern approaches also include palladium-catalyzed domino reactions that can construct the phenanthrene skeleton in a single pot from readily available starting materials, offering higher efficiency and shorter reaction times.[4]
IV. References
-
Optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides. ResearchGate. [Link]
-
PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]
-
(PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]
-
Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. PMC - NIH. [Link]
-
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. NIH. [Link]
-
Method for separating phenanthrene and fluorene. SciSpace. [Link]
-
Improved Phenanthrene Synthesis. ChemistryViews. [Link]
-
Cascade Synthesis of Phenanthrenes under Photoirradiation. ACS Publications. [Link]
-
Phenanthrene synthesis. Química Organica.org. [Link]
-
Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. [Link]
-
Synthetic strategies leading to phenanthrenes. ResearchGate. [Link]
-
A high-yield modification of the Pschorr phenanthrene synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
-
Synthesis of phenanthrene derivatives. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
-
Mallory reaction. Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. AKTU Digital Education - YouTube. [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. PMC - NIH. [Link]
-
Mallory Reaction of Stilbene Imines: Corannulene Substrates Provide an Exception to the Rule in Oxidative Photocyclizations of Diarylethenes. ResearchGate. [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. MDPI. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Mastering Suzuki Coupling: The Role of 9-Phenanthreneboronic Acid in Modern Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mallory reaction - Wikipedia [en.wikipedia.org]
- 9. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenanthrene synthesis [quimicaorganica.org]
Troubleshooting common side reactions in phenanthrene synthesis
Welcome to the technical support center for phenanthrene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the phenanthrene core. Here, we address common challenges and side reactions encountered during key synthetic routes, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My Haworth synthesis is producing a mixture of isomers that are very difficult to separate. Why is this happening and what can I do?
This is a classic and highly common issue in the Haworth synthesis, stemming from a lack of regioselectivity at two key stages: the initial Friedel-Crafts acylation and the final ring closure.[1][2]
-
Friedel-Crafts Acylation: The acylation of naphthalene with succinic anhydride can occur at both the α (C1) and β (C2) positions. The ratio of these isomers is highly dependent on reaction conditions.[1] At lower temperatures (around room temperature), the kinetically favored α-isomer tends to form. At higher temperatures (above 60°C), the thermodynamically more stable β-isomer is the major product.[1]
-
Cyclization: The intramolecular Friedel-Crafts cyclization to form the third ring can also lead to isomeric products.[1]
Troubleshooting Strategy:
-
Control Acylation Temperature: To favor the β-acylated product, which leads to phenanthrene, conduct the initial Friedel-Crafts acylation at a temperature above 60°C.[1]
-
Solvent Choice for Cyclization: The choice of solvent during cyclization can influence the product ratio. Experiment with different non-polar and polar aprotic solvents to optimize for your desired isomer.
-
Purification: While challenging, high-performance column chromatography or fractional crystallization are often necessary to separate the resulting isomers.[3]
Q2: During the Friedel-Crafts acylation step of my phenanthrene synthesis, I'm observing the formation of diacylated byproducts. How can I prevent this?
Diacylation occurs when the initial acylated phenanthrene product, which is often more activated than the starting material, undergoes a second acylation.[3][4] This is particularly problematic with phenanthrene derivatives bearing electron-donating groups.
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a 1:1 ratio of the acylating agent to your phenanthrene substrate. Avoid using a large excess of the acylating agent.[3]
-
Reverse Addition: Add the phenanthrene substrate to the acylating agent/Lewis acid mixture. This ensures that the concentration of the more reactive mono-acylated product is kept low at any given time.
-
Milder Reaction Conditions: Lower the reaction temperature and consider using a less reactive Lewis acid to decrease the overall reactivity and minimize the chance of a second acylation.
Q3: My Bardhan-Sengupta synthesis is suffering from low yields and the formation of a spiro intermediate. What is the cause and how can it be resolved?
The Bardhan-Sengupta synthesis, while generally more regioselective than the Haworth method, can be prone to low yields and the formation of spirocyclic byproducts.[1][5] The cyclodehydration step, often using strong acids like phosphorus pentoxide, can be harsh.[6] Spiran formation can occur as a competing intramolecular cyclization pathway.[5]
Optimization & Troubleshooting:
-
Substrate Modification: The formation of the spiro intermediate can often be suppressed by using a substituted cyclohexanone derivative, such as 2-methylcyclohexanone.[5] The presence of the methyl group sterically hinders the undesired cyclization pathway.
-
Alternative Cyclization Conditions: Explore milder cyclization conditions. For example, using polyphosphoric acid (PPA) at a controlled temperature may provide a cleaner reaction than the more aggressive phosphorus pentoxide.
-
Reaction Time and Temperature: Long reaction times and high temperatures during the initial alkylation step can lead to side reactions and decomposition.[7] Monitor the reaction closely and aim for the shortest effective reaction time.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation
This guide provides a systematic approach to troubleshooting and improving the regioselectivity of the Friedel-Crafts acylation of phenanthrene and its precursors.
Problem: The reaction yields a mixture of acetylphenanthrene isomers (e.g., 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes), making purification difficult and lowering the yield of the desired product.[8]
Underlying Cause: The different positions on the phenanthrene ring have comparable reactivities, and the product distribution is highly sensitive to a variety of reaction parameters that influence whether the reaction is under kinetic or thermodynamic control.[3][9]
Step-by-Step Troubleshooting Protocol:
-
Analyze the Isomer Distribution: Before making changes, accurately determine the ratio of your product isomers using techniques like GC-MS or NMR spectroscopy.
-
Solvent Optimization: The choice of solvent has a profound impact on regioselectivity.[3][8]
-
Temperature Control:
-
Lower temperatures (0-5 °C) generally favor the kinetically controlled product.
-
Higher temperatures can promote rearrangement to the more thermodynamically stable isomers.[3]
-
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids can offer different selectivity profiles. Consider exploring milder catalysts like ZnCl₂ or FeCl₃.
-
Monitor for Rearrangement: Friedel-Crafts acylation is often reversible.[9] Take aliquots at different time points to determine if the initial product isomer is rearranging to a more stable one over time.[8] This will help you find the optimal reaction time to maximize the yield of your desired isomer.
Data Summary: Solvent Effects on Acetylphenanthrene Isomer Distribution
| Solvent | 9-isomer (%) | 3-isomer (%) | 2-isomer (%) | 1-isomer (%) | 4-isomer (%) | Reference |
| Ethylene Dichloride | 54 | - | 4 | 2 | - | [8] |
| Nitrobenzene | - | 65 | 27 | - | - | [8] |
| Nitromethane | - | 64 | - | - | - | [8] |
| Carbon Disulphide | - | 39-50 | - | - | 8 | [8] |
| Chloroform | 37 | - | - | 18 | 0.5 | [8] |
Guide 2: Incomplete Dehydrogenation/Aromatization
Problem: The final step of converting a hydro-phenanthrene intermediate to the fully aromatic phenanthrene is inefficient, resulting in a mixture of partially hydrogenated species and low yields of the final product.
Underlying Cause: The dehydrogenation step, typically carried out by heating with a catalyst like palladium on carbon (Pd/C) or selenium (Se), requires high temperatures and can be sluggish or incomplete if not optimized.[6][11]
Step-by-Step Troubleshooting Protocol:
-
Catalyst Selection and Loading:
-
Palladium on Carbon (Pd/C): This is a common and effective catalyst. Ensure you are using a high-quality catalyst with an appropriate loading (typically 5-10 wt%).
-
Selenium (Se): While historically used, selenium is toxic (produces H₂Se gas) and requires very high temperatures (280-340°C).[5][6] It is generally recommended to use Pd/C if possible.
-
-
Reaction Temperature: Dehydrogenation is an endothermic process and requires high temperatures. For Pd/C, refluxing in a high-boiling solvent like diphenyl ether or p-cymene is often effective.
-
Hydrogen Acceptor: The reaction can be slow if there is no efficient way to remove the hydrogen being eliminated. In many cases, the reaction is run in an open system to allow hydrogen gas to escape. For liquid-phase reactions, a hydrogen acceptor (e.g., maleic acid) can sometimes facilitate the process.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. It could range from several hours to overnight.
-
Purity of Starting Material: Ensure the hydro-phenanthrene starting material is pure. Impurities can poison the catalyst and inhibit the reaction.
Visualizing Troubleshooting Workflows
Troubleshooting Regioselectivity in Friedel-Crafts Acylation
Caption: Workflow for optimizing regioselectivity.
General Phenanthrene Synthesis Troubleshooting Logic
Caption: Common issues in phenanthrene syntheses.
References
-
Chatterjee, A., Banerjee, D., & Banerjee, S. (1965). A Note on Bardhan-Sengupta Synthesis. Tetrahedron Letters, 1965, 3851.
-
Bardhan, J. C., & Sengupta, S. C. (1932). A new synthesis of phenanthrene. Journal of the Chemical Society, 2520, 2798.
-
Pharmacareerinsider. (2024). Method of preparation of Phenanthrene. Pharmacareerinsider.
-
Rivera, W. Phenanthrene synthesis. Química Organica.org.
-
Wikipedia. Phenanthrene. Wikipedia.
- Basu, K. PAH: Anthracene and phenanthrene. Lecture Notes.
-
BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Phenanthrene. BenchChem.
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Phenanthrene Acylation. BenchChem.
-
Gore, P. H. (1959). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic.
-
Paruch, K., Katz, T. J., et al. (2000). First friedel-crafts diacylation of a phenanthrene as the basis for an efficient synthesis of nonracemic. Journal of Organic Chemistry, 65(22), 7602-8.
-
Agranat, I., et al. (2011). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. ResearchGate.
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- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. First friedel-crafts diacylation of a phenanthrene as the basis for an efficient synthesis of nonracemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Phenanthrene - Wikipedia [en.wikipedia.org]
- 7. zenodo.org [zenodo.org]
- 8. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Method of preparation of Phenanthrene - Pharmacareerinsider [pharmacareerinsider.com]
Improving the solubility of Phenanthrene-2-carboxylic acid for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome to the technical support center for Phenanthrene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. This compound presents a unique challenge due to its dual nature: a large, hydrophobic phenanthrene backbone and an ionizable carboxylic acid functional group. This document provides a series of troubleshooting steps and advanced strategies in a direct question-and-answer format to help you achieve consistent and reliable results in your biological assays.
Part 1: The Fundamental Challenge & Initial Steps
This section addresses the underlying reasons for poor solubility and the foundational steps for preparing a stock solution.
Q1: What are the key physicochemical properties of this compound that make it difficult to work with?
A: The solubility behavior of this compound is governed by two competing structural features:
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The Hydrophobic Core: The phenanthrene moiety is a large, rigid, and nonpolar polycyclic aromatic hydrocarbon (PAH)[1][2]. This structure is inherently water-insoluble (hydrophobic) and prefers to interact with nonpolar organic solvents[3][4].
-
The Ionizable Group: The carboxylic acid (-COOH) group is a weak acid. Its solubility is highly dependent on the pH of the surrounding environment[5][6].
-
At acidic or neutral pH (pH < ~5): The group is protonated (-COOH), making the entire molecule neutral and dominated by the insoluble phenanthrene core.
-
At basic pH (pH > ~6-7): The group deprotonates to form a carboxylate salt (-COO⁻). This charged group significantly increases the molecule's polarity and its potential for aqueous solubility[7][8].
-
Therefore, the primary challenge is that while the compound requires an organic solvent to dissolve the core, its full potential for aqueous solubility is only unlocked under basic conditions.
Q2: What is the best solvent for preparing a primary stock solution of this compound?
A: For a primary, high-concentration stock solution, a water-miscible, polar aprotic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the industry standard and the most effective choice for this compound[9]. It can effectively solvate the large aromatic system.
| Solvent | Typical Starting Concentration | Notes and Considerations |
| DMSO | 10-50 mM | Recommended. Excellent solvating power. However, ensure the final concentration in your assay is low (<0.5%) to avoid cytotoxicity[10][11][12]. |
| Ethanol | 1-10 mM | A viable alternative, but generally has lower solvating power for highly aromatic compounds compared to DMSO[9]. Can also have effects on cells[12]. |
| DMF | 10-50 mM | Similar to DMSO in solvating power but is more toxic and less commonly used in cell-based assays[9]. |
Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for creating a reliable primary stock solution.
Materials:
-
This compound (MW: 222.24 g/mol )[1][]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and appropriate weighing tools
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM stock, weigh 2.22 mg.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate the process[14].
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates. A clear stock is essential, but it does not guarantee solubility upon aqueous dilution[11].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 2: Troubleshooting Precipitation in Aqueous Assay Media
This is the most common failure point. A clear DMSO stock "crashes out" when diluted into a water-based buffer or cell culture medium.
Q3: My compound precipitates when I dilute the DMSO stock into my assay buffer. What is happening and what should I do first?
A: This occurs because you are exceeding the compound's kinetic solubility limit in the final aqueous environment[10][11]. The solvent composition shifts dramatically from 100% DMSO to >99% water, a poor solvent for the neutral form of your compound.
Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Initial troubleshooting workflow for compound precipitation.
Immediate Actions:
-
Reduce Final Concentration: Your target concentration may simply be too high. Perform a serial dilution to find the maximum concentration that remains soluble in your assay medium.
-
Minimize Final DMSO Concentration: While counterintuitive, a higher DMSO percentage can sometimes worsen precipitation for certain molecules[11]. Always aim for a final DMSO concentration of <0.5% and ensure it is consistent across all wells, including vehicle controls[10].
Q4: How can I leverage the carboxylic acid group to dramatically improve aqueous solubility?
A: By increasing the pH of the solution, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. This is the most effective strategy for this class of compounds[5][7][8].
Strategy: Prepare a weakly basic stock solution. Instead of dissolving the compound in 100% DMSO, you can dissolve it in DMSO that contains a small amount of base, or prepare a stock directly in a dilute basic solution.
Experimental Protocol 2: Preparing a Soluble Stock using pH Adjustment
This protocol utilizes a weak base to create a salt form of the compound that is more amenable to dilution in neutral pH buffers.
Materials:
-
This compound
-
High-purity DMSO
-
10-100 mM Sodium Hydroxide (NaOH) solution in sterile water
-
pH meter
Procedure:
-
Prepare a 10 mM Stock in DMSO: Follow Protocol 1 to create a 10 mM stock in 100% DMSO.
-
Create an Intermediate Dilution: In a sterile tube, perform an intermediate dilution of your DMSO stock into a dilute NaOH solution (e.g., 10 mM NaOH). For example, add 10 µL of 10 mM DMSO stock to 990 µL of 10 mM NaOH to create a 100 µM solution. The base will deprotonate the acid, forming the soluble sodium salt.
-
Perform Final Dilutions: Use this 100 µM intermediate solution to perform your final serial dilutions in your cell culture medium or assay buffer.
-
CRITICAL - Verify Final pH: After adding your highest concentration of the compound to the assay medium, check the pH to ensure it has not shifted outside the acceptable range for your biological system (typically pH 7.2-7.4 for cell culture). The small amount of base is usually buffered by the medium, but this must be verified.
-
Vehicle Control: Your vehicle control must perfectly match your treatment. In the example above, the vehicle would be 10 µL of DMSO diluted into 990 µL of 10 mM NaOH, which is then serially diluted in the same manner as the compound.
Part 3: Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques can be employed.
Q5: Standard pH adjustment and solvent controls are not working for my required concentration. What is the next step?
A: When conventional methods fail, the use of cyclodextrins is a powerful and widely accepted strategy for enhancing the solubility of hydrophobic drugs[15][16].
Q6: How do cyclodextrins work, and which one should I use?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior[17][18]. The hydrophobic phenanthrene core of your molecule can form a non-covalent "inclusion complex" within the cyclodextrin's central cavity[19][20]. The entire complex then presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent aqueous solubility of the guest molecule[21].
For pharmaceutical and biological applications, chemically modified β-cyclodextrins are preferred due to their high water solubility and low toxicity.
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Widely used, excellent safety profile, high aqueous solubility. A very common first choice[20]. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, can be particularly effective for ionizable compounds. Often used in parenteral formulations[21]. |
Experimental Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing a stock solution using cyclodextrin complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution to 40-50°C to ensure the cyclodextrin is fully dissolved.
-
Add Compound: Weigh and add the solid this compound powder directly to the pre-warmed cyclodextrin solution.
-
Promote Complexation: Vortex the mixture vigorously for 30-60 minutes. Sonication can also be used to accelerate the process. The solution may need to be shaken overnight at room temperature to reach equilibrium.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your saturated stock solution of the compound-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via HPLC-UV or UV-Vis spectroscopy).
-
Vehicle Control: The vehicle control for these experiments is the same concentration of HP-β-CD solution used for the formulation, diluted in the same way.
Part 4: Summary and Decision-Making Workflow
Choosing the right strategy depends on the required concentration and the sensitivity of your assay.
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- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
Preventing degradation of Phenanthrene-2-carboxylic acid during storage
Welcome to the technical support resource for Phenanthrene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage and handling. As a specialized aromatic carboxylic acid, understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment.[1] A tightly sealed container is crucial to protect it from atmospheric moisture and oxygen.[1][2][3] While supplier data suggests that room temperature is acceptable, for long-term storage, refrigeration (2-8°C) is recommended to minimize the risk of slow thermal degradation. The storage area should be well-ventilated.[1]
Key Storage Parameters Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (short-term); 2-8°C (long-term) | Minimizes potential for thermal decarboxylation and other slow degradation reactions. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon) | Prevents oxidation of the electron-rich phenanthrene ring system.[4] |
| Light | Amber glass vial or opaque container | Protects against photodegradation, a common pathway for polycyclic aromatic hydrocarbons (PAHs).[5][6][7] |
| Moisture | Dry, desiccated environment | Prevents potential hydrolysis and microbial growth. |
Q2: I've noticed a slight discoloration (yellowing) of my solid sample over time. What could be the cause?
A2: Yellowing of your this compound sample is likely an early indicator of degradation, primarily due to oxidation or photodegradation. The phenanthrene ring is susceptible to oxidation, especially at the 9 and 10 positions, which can lead to the formation of colored quinone-like compounds, such as phenanthrenequinone.[8][9] Exposure to light, particularly UV wavelengths, can catalyze these oxidative processes.[5][6]
To mitigate this, strictly adhere to storage in a dark, oxygen-limited environment as outlined in A1. If your experimental protocol is sensitive to trace impurities, it is advisable to verify the purity of the discolored material using an appropriate analytical method (see Section II) before use.
Q3: Can this compound degrade in solution? What solvents are recommended for storage?
A3: Yes, this compound is more susceptible to degradation when in solution compared to its solid state. The primary concerns are photodegradation and reaction with dissolved oxygen. For short-term storage of solutions, use amber glass vials and store them refrigerated. For longer-term storage, it is best to prepare fresh solutions.
Recommended solvents include those in which the compound is readily soluble, such as ethanol, acetone, and benzene.[10] However, be aware that solvents can influence the rate of photodegradation. It is crucial to minimize the exposure of solutions to light.
Q4: What are the primary degradation pathways for this compound?
A4: The degradation of this compound can be conceptualized through three main pathways, primarily affecting the phenanthrene moiety, which is the most reactive part of the molecule.
-
Photodegradation: The aromatic rings can absorb UV and visible light, leading to excited states that react with oxygen to form oxides, quinones, and other photoproducts.[5][6][11]
-
Oxidative Degradation: The electron-rich phenanthrene core is susceptible to oxidation. Atmospheric oxygen or other oxidizing agents can lead to the formation of hydroxylated derivatives, phenanthrenequinones, and eventual ring-opening products like 2,2'-diphenic acid.[4][9][12][13]
-
Thermal Degradation (Decarboxylation): While aromatic carboxylic acids are relatively stable, at elevated temperatures, particularly in the presence of moisture, they can undergo decarboxylation, where the carboxylic acid group is lost as CO2.[14] This would result in the formation of phenanthrene.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation routes for this compound.
Q5: Is microbial contamination a concern for the storage of this compound?
A5: Yes, if not stored properly, microbial contamination can be a concern. Numerous microorganisms are capable of degrading polycyclic aromatic hydrocarbons like phenanthrene.[15][16][17] The degradation pathways often involve initial enzymatic hydroxylation of the aromatic rings, followed by ring cleavage.[15][16] Storing the compound in a dry state significantly inhibits microbial growth. If you are working with aqueous solutions, sterile filtering and refrigerated storage can reduce the risk of microbial degradation.
II. Troubleshooting Guide
Problem 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions in amber vials at 2-8°C for no longer than one week. For longer-term use, aliquot and freeze at -20°C or below. 3. Perform a quick purity check of the stock solution using HPLC-UV if significant degradation is suspected. |
| Presence of impurities in solid material | 1. Visually inspect the solid material for any discoloration. 2. If the material is old or has been stored improperly, consider re-purifying it or purchasing a new batch. 3. Confirm the identity and purity of the compound using techniques like NMR, Mass Spectrometry, or HPLC. |
Problem 2: Poor solubility of the compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect solvent choice | 1. Consult literature for appropriate solvents. This compound is generally soluble in organic solvents like ethanol, acetone, and benzene.[10] 2. For aqueous buffers, the carboxylate salt (formed by adding a base like NaOH or KOH to deprotonate the carboxylic acid) will have significantly higher water solubility. Adjusting the pH above the pKa of the carboxylic acid will facilitate dissolution. |
| Precipitation from stock solution | 1. Ensure the storage temperature of the solution is not causing the compound to precipitate. Some compounds are less soluble at lower temperatures. 2. If using buffered solutions, ensure the pH has not shifted, which could cause the protonated, less soluble form to precipitate. |
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
Objective: To separate the parent compound from potential impurities and degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~10-50 µg/mL with the mobile phase.
-
-
HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated).
-
Example Gradient: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength where phenanthrene derivatives absorb strongly (e.g., 254 nm, or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
A pure sample should exhibit a single major peak.
-
The appearance of additional peaks, especially those at earlier retention times (indicating more polar compounds), may suggest the presence of hydroxylated or ring-opened degradation products.
-
The following workflow diagram illustrates the process:
Caption: Workflow for assessing the purity of this compound.
By understanding the inherent chemical liabilities of this compound and implementing these storage and handling protocols, researchers can significantly enhance the reliability and validity of their experimental work.
References
-
Eawag. (1999, June 19). Phenanthrene Degradation Pathway. Eawag-BBD. [Link]
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Hammel, K. E., Green, B., & Gai, W. Z. (1991). Oxidative degradation of phenanthrene by the ligninolytic fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 57(11), 3161–3166. [Link]
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Ma, Y., et al. (2015). Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface. Atlantis Press. [Link]
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Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 36(20), 4364–4369. [Link]
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Fasnacht, M. P., & Blough, N. V. (2003). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 37(24), 5767–5772. [Link]
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Al-Khafaji, Z. S., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Polycyclic Aromatic Compounds. [Link]
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Bacosa, H. R., et al. (2010). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Marine Pollution Bulletin, 60(9), 1551-1560. [Link]
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Wang, L., et al. (2016). Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study. Chemosphere, 159, 519–527. [Link]
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Moody, J. D., et al. (2001). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 67(4), 1476–1483. [Link]
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Dunn, J. P., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(13), 2940-2946. [Link]
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Hammel, K. E., et al. (1991). Oxidative Degradation of Phenanthrene by the Ligninolytic Fungus Phanerochaete chrysosporium. Forest Products Laboratory. [Link]
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Zhang, Y., et al. (2023). Oxidative conversion of polycyclic aromatic hydrocarbon phenanthrene by potassium ferrate. Materials Express, 13(6), 925-932. [Link]
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Zafari, M., et al. (2022). Biodegradation of phenanthrene as a model hydrocarbon: Power display of a super-hydrophobic halotolerant enriched culture derived from a saline-sodic soil. Heliyon, 8(1), e08745. [Link]
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He, X., et al. (2015). Metabolism of phenanthrene to phenols (hydroxyphenanthrenes) and dihydrodiols (diols) via arene oxides. Toxicology Letters, 238(2), S233. [Link]
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Rani, P., & Shanker, U. (2019). Degradation products of phenanthrene by different catalysts. ResearchGate. [Link]
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Zhang, Y., et al. (2024). High phenanthrene degrading efficiency by different microbial compositions construction. Frontiers in Microbiology, 15. [Link]
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PubChem. Phenanthrene. [Link]
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University of Central Arkansas. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
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Chemsrc. 9-Phenanthrenecarboxylic acid | CAS#:837-45-6. [Link]
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SWAYAM Prabha IIT Madras Channels. (2022, December 8). Phenanthrene and its derivatives. YouTube. [Link]
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City University of Hong Kong. (1998). Influence of substitute groups on the properties of aromatic carboxylic acid: Eu3+ complexes in silica xerogels. CityUHK Scholars. [Link]
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ResearchGate. (2025, August 7). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. [Link]
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Wikipedia. Phenanthrene. [Link]
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PubChem. This compound. [Link]
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The Journal of Physical Chemistry Letters. (2020). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. ACS Publications. [Link]
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Ahmad, F., et al. (2003). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science, 12(7), 1528–1541. [Link]
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ResearchGate. (2025, August 7). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. [Link]
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Frontiers in Chemistry. (2018). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. [Link]
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AKTU Digital Education. (2021, September 9). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis. YouTube. [Link]
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ResearchGate. (2018). A Simple Synthesis of Phenanthrene. [Link]
-
Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. [Link]
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Technical Support Center: Scale-Up Synthesis of Phenanthrene-2-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of Phenanthrene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure a robust, safe, and efficient scale-up process.
I. Overview of Synthetic Strategies for this compound
The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges, particularly when considering scale-up. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the individual steps.
Two common retrosynthetic disconnections for this compound are illustrated below, highlighting key intermediates and reaction types.
Caption: Key retrosynthetic pathways for this compound.
The Haworth synthesis is a classical and widely used method that builds the phenanthrene core from naphthalene and succinic anhydride through a series of reactions including Friedel-Crafts acylation, Clemmensen reduction, and cyclization.[1][2][3] The Pschorr cyclization , on the other hand, involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative.[4][5][6] Modern approaches may also utilize transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biaryl backbone before cyclization.[7][8][9][10]
II. Frequently Asked Questions (FAQs) for Scale-Up Synthesis
This section addresses common questions encountered during the scale-up of this compound synthesis.
Q1: We are scaling up the Haworth synthesis and observing poor regioselectivity in the initial Friedel-Crafts acylation of naphthalene with succinic anhydride. How can we favor the formation of the desired 2-substituted isomer?
A1: This is a classic challenge in the Haworth synthesis. The acylation of naphthalene can occur at either the 1- (alpha) or 2- (beta) position, leading to isomeric impurities that are difficult to separate in later stages.[1][2]
-
Causality: The regioselectivity is highly dependent on reaction temperature and solvent. Acylation at lower temperatures (e.g., room temperature) tends to favor the kinetically controlled 1-isomer. To obtain the thermodynamically more stable 2-isomer, which is required for the synthesis of this compound, higher temperatures are necessary.[1]
-
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction temperature is maintained above 60°C.[1] Precise temperature control is critical during scale-up to prevent runaway reactions.[11]
-
Solvent Choice: Nitrobenzene is a common solvent for this reaction and can promote the formation of the 2-isomer.[2] However, due to its toxicity, consider alternative high-boiling point solvents and conduct thorough safety assessments.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the isomer ratio and determine the optimal reaction time.
-
Purification of Intermediates: It is often more efficient to separate the isomeric keto-acids after the initial acylation rather than carrying the mixture through the entire synthesis. Fractional crystallization from a suitable solvent like acetic acid can be effective.[2]
-
Q2: During the cyclization step of the Haworth synthesis using polyphosphoric acid (PPA) or concentrated sulfuric acid, we are experiencing low yields and charring at a larger scale. What are the likely causes and solutions?
A2: Intramolecular Friedel-Crafts cyclization is prone to side reactions, especially at the elevated temperatures required for this step.
-
Causality: The strong acid catalysts can promote polymerization and decomposition of the substrate, leading to charring and reduced yields. Inefficient heat transfer in larger reactors can create localized hot spots, exacerbating this issue.[11]
-
Troubleshooting Protocol:
-
Controlled Addition: Add the substrate to the pre-heated acid catalyst in portions to manage the exotherm.
-
Efficient Stirring: Ensure robust mechanical stirring to improve heat and mass transfer, preventing localized overheating.
-
Temperature Management: Use a reactor with a jacketed cooling system to precisely control the internal temperature.[11]
-
Alternative Catalysts: Explore milder cyclization agents, although this may require significant process development.
-
Reaction Time Optimization: Monitor the reaction closely to avoid prolonged exposure to harsh conditions once the cyclization is complete.
-
Q3: We are using a Pschorr cyclization route and facing issues with the diazotization step at scale, including poor conversion and safety concerns. How can we improve this?
A3: Diazotization reactions can be hazardous if not properly controlled, especially at a larger scale, due to the potential for accumulation of unstable diazonium salts.
-
Causality: Incomplete reaction can be due to poor temperature control (diazonium salts are often unstable at elevated temperatures) or inefficient mixing of the reagents. The decomposition of the diazonium salt can be exothermic and lead to a runaway reaction.[5][6]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C using a reliable cooling system.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately and does not accumulate.
-
Monitoring for Excess Nitrite: Use starch-iodide paper to test for the presence of excess nitrous acid, indicating the completion of the reaction.
-
Immediate Use of Diazonium Salt: Use the prepared diazonium salt solution immediately in the subsequent cyclization step to avoid decomposition.
-
Q4: The final product, this compound, has poor solubility in common organic solvents, making purification by recrystallization difficult at a multi-gram scale. What are effective purification strategies?
A4: The planar and rigid structure of phenanthrene derivatives contributes to their low solubility.
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct a systematic screening of a wide range of solvents and solvent mixtures at different temperatures to identify a suitable recrystallization system. High-boiling point polar aprotic solvents like DMF or DMSO might be effective, but their removal can be challenging.
-
Base-Acid Purification: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an aqueous base (e.g., NaOH, Na2CO3) to form the soluble carboxylate salt. Filter the solution to remove non-acidic impurities. Then, re-precipitate the purified this compound by acidifying the filtrate with an acid like HCl.[12]
-
Column Chromatography: While challenging at a large scale, flash chromatography using a suitable solvent system can be employed for high-purity requirements.
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For instance, washing with a non-polar solvent can remove residual starting materials, while a polar solvent wash might remove more polar byproducts.
-
III. Troubleshooting Guide: Common Scale-Up Issues and Solutions
This table provides a quick reference for troubleshooting common problems during the scale-up synthesis.
| Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Low Yield | Incomplete reactions, side reactions, product decomposition, mechanical losses. | - Optimize reaction parameters (temperature, time, stoichiometry).- Implement in-process controls to monitor reaction progress.- Ensure efficient heat and mass transfer.- Handle product carefully during workup and isolation. |
| Purity Issues | Isomeric impurities, byproducts from side reactions, residual starting materials or reagents. | - Optimize reaction conditions to improve selectivity.- Purify intermediates to prevent carrying impurities forward.- Develop a robust final purification method (e.g., acid-base extraction, recrystallization). |
| Exothermic Runaway | Poor heat dissipation, accumulation of reactive intermediates. | - Ensure the reactor volume is no more than half full.[11]- Use a reactor with adequate cooling capacity.- Control the rate of reagent addition.- Have a quenching plan in place for emergencies. |
| Stirring/Mixing Problems | High viscosity of the reaction mixture, precipitation of solids. | - Use a powerful mechanical stirrer.- Choose a solvent that maintains the homogeneity of the reaction mixture.- If solids precipitate, ensure they remain as a fine slurry for effective mixing. |
| Extended Reaction Times | Slower reaction kinetics at a larger scale due to mass transfer limitations. | - Do not simply multiply the lab-scale reaction time. Monitor the reaction to determine completion.- Improve mixing efficiency. |
IV. Experimental Workflow Visualization
The following diagram illustrates a general workflow for troubleshooting purity issues during the scale-up synthesis.
Caption: Troubleshooting workflow for purity issues in scale-up.
V. Safety Considerations for Scale-Up
Scaling up chemical reactions introduces significant safety challenges that must be addressed proactively.[11][13]
-
Thermal Hazards: All steps should be evaluated for their thermal potential using techniques like Differential Scanning Calorimetry (DSC). Be particularly cautious with exothermic reactions like Friedel-Crafts acylations and diazotizations.[11]
-
Reagent Handling: The handling of large quantities of hazardous materials such as strong acids (H2SO4, PPA), toxic solvents (nitrobenzene), and potentially explosive intermediates (diazonium salts) requires appropriate personal protective equipment (PPE), engineering controls (fume hoods, ventilated enclosures), and established standard operating procedures (SOPs).[14]
-
Pressure Management: Be aware of reactions that may evolve gas, such as the Pschorr cyclization (evolution of N2). Ensure reactors are properly vented.[5]
-
Contingency Planning: Always have a plan for quenching the reaction in case of an emergency. This may involve having a suitable quenching agent readily available.
By carefully considering the chemical principles behind each synthetic step and proactively addressing the challenges associated with heat transfer, mass transfer, and safety, the scale-up synthesis of this compound can be successfully and safely achieved.
References
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- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. [Link: https://www.sigmaaldrich.
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Validation & Comparative
A Comparative Guide to the Photophysical Properties of Phenanthrene-2-carboxylic acid and Anthracene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern materials science and drug development, prized for their unique electronic and photophysical properties.[1][2] Among this vast class of molecules, isomers offer a compelling platform for understanding how subtle changes in molecular architecture can dramatically influence their interaction with light. This guide provides an in-depth comparison of two such isomers: phenanthrene-2-carboxylic acid and anthracene-2-carboxylic acid. While both share the same molecular formula (C₁₅H₁₀O₂), the arrangement of their fused aromatic rings—angular in phenanthrene versus linear in anthracene—gives rise to distinct photophysical behaviors.[3][4]
The inclusion of a carboxylic acid moiety at the 2-position further modulates their properties, enhancing solubility in polar solvents and providing a reactive handle for further functionalization. For researchers in materials science, medicinal chemistry, and sensor development, a clear understanding of the differences in their absorption, emission, and excited-state dynamics is critical for rational molecular design and application. This guide synthesizes experimental data to provide a clear, objective comparison, complete with detailed protocols for key photophysical measurements.
Structural Isomerism: The Angular vs. Linear Divide
The fundamental differences in the photophysical properties of this compound and anthracene-2-carboxylic acid originate from their core aromatic structures. Phenanthrene possesses an angular arrangement of its three benzene rings, while anthracene has a linear fusion. This seemingly minor variation has profound implications for their electronic structure and, consequently, their interaction with light.
Caption: Molecular structures of this compound and anthracene-2-carboxylic acid.
The linear arrangement in anthracene results in a more extended π-conjugation system compared to the angular fusion in phenanthrene. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a direct consequence, anthracene and its derivatives typically absorb and emit light at longer wavelengths (a bathochromic or red shift) compared to their phenanthrene counterparts.
Comparative Analysis of Photophysical Data
The following table summarizes the key photophysical parameters for the parent molecules, phenanthrene and anthracene, to provide a baseline for understanding the properties of their carboxylic acid derivatives. Data for the specific carboxylic acid derivatives is sparse in the literature, but the trends observed in the parent PAHs are generally mirrored in their derivatives.
| Property | Phenanthrene | Anthracene | This compound | Anthracene-2-carboxylic acid |
| Absorption Maxima (λ_abs) | ~252 nm, ~295 nm[5][6] | ~356 nm, ~375 nm[7][8] | Data not readily available | ~320-420 nm[9] |
| Molar Extinction Coefficient (ε) | ~69,200 M⁻¹cm⁻¹ at 252 nm[5] | ~9,700 M⁻¹cm⁻¹ at 356.2 nm[7] | Data not readily available | Data not readily available |
| Emission Maxima (λ_em) | ~350 nm, ~365 nm[5] | ~380 nm, ~400 nm, ~425 nm[7] | ~351 nm | ~449 nm[10] |
| Stokes Shift | Variable, depends on specific peaks | ~25 nm | Variable | ~28 nm |
| Fluorescence Quantum Yield (Φ_F) | ~0.125 in ethanol[5] | ~0.27 in ethanol, ~0.36 in cyclohexane[7] | ~0.026[11] | Data not readily available |
| Fluorescence Lifetime (τ_F) | ~12-60 ns (vapor phase, dependent on conditions)[12] | ~4-5 ns in solution[13] | Data not readily available | Data not readily available |
Note: The photophysical properties of these compounds can be highly dependent on the solvent and concentration.
The data clearly illustrates the expected red-shift in both the absorption and emission of anthracene compared to phenanthrene. Anthracene also exhibits a significantly higher fluorescence quantum yield, making it a more efficient emitter.[7] The vibronic structure, evident in the multiple emission peaks of anthracene, is a characteristic feature of rigid aromatic molecules.[7] While specific data for the 2-carboxylic acid derivatives is limited, studies on related compounds suggest that the carboxylic acid group can influence the photophysical properties, sometimes leading to quenching of fluorescence.[11] For instance, the reported quantum yield for a phenanthrene dyad containing a structure similar to the 2-carboxylic acid is notably lower than that of the parent phenanthrene.[11]
Experimental Methodologies
Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard protocols for determining fluorescence quantum yield and lifetime.
Relative Fluorescence Quantum Yield Determination
The relative method is the most common approach for determining the fluorescence quantum yield (Φ_F) of a compound.[14][15] It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[16][17]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[14][15]
Experimental Workflow Diagram:
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol:
-
Selection of Standard and Solvent: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27) are common standards.[7] The solvent should be spectroscopic grade and should not absorb at the excitation or emission wavelengths.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements. It is crucial that the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_s) and the standard (Grad_r).
-
Calculate the quantum yield of the sample (Φ_s) using the following equation[15]:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the standard, and n_s and n_r are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Fluorescence Lifetime Measurement: Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state.[18] TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[19][20]
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at a detector.[20][21] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[19]
Generalized Protocol:
-
Instrument Setup: The TCSPC system consists of a pulsed light source, sample holder, and a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Sample Preparation: Prepare a dilute solution of the sample to avoid concentration-dependent effects.
-
Data Acquisition: The sample is excited by the pulsed source, and the time delay between the excitation pulse and the detection of single fluorescence photons is recorded. This process is repeated until a sufficient number of photons have been collected to construct a statistically significant decay curve.
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponential functions) to determine the fluorescence lifetime(s).
Solvatochromism and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.[22][23] The presence of the carboxylic acid group in both this compound and anthracene-2-carboxylic acid makes them susceptible to changes in solvent polarity and hydrogen bonding capacity.
In polar solvents, the carboxylic acid group can engage in hydrogen bonding, which can alter the energy levels of the ground and excited states. This can lead to shifts in the absorption and emission maxima. A detailed study of the solvatochromic behavior of these molecules can provide valuable insights into their excited-state dipole moments and their potential use as fluorescent probes for sensing local microenvironments. For example, a significant bathochromic (red) shift in emission with increasing solvent polarity often indicates a more polar excited state compared to the ground state.
Conclusion and Future Outlook
The structural isomerism between this compound and anthracene-2-carboxylic acid provides a classic example of how molecular topology dictates photophysical properties. The linear π-conjugation of the anthracene core results in red-shifted absorption and emission and a higher fluorescence quantum yield compared to the angular phenanthrene analogue. The carboxylic acid substituent, while imparting useful solubility and functionality, can also influence these properties through electronic and environmental effects like solvatochromism.
For researchers and drug development professionals, these differences are not merely academic. The choice between a phenanthrene or an anthracene scaffold can significantly impact the performance of a fluorescent probe, the efficiency of an organic electronic device, or the photosensitizing ability of a therapeutic agent. A thorough characterization of their photophysical properties, using the robust experimental protocols outlined in this guide, is an indispensable step in harnessing their full potential.
References
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A Senior Application Scientist's Guide to the Biological Activity of Phenanthrene-Based Carboxylic Acids
Introduction: The Phenanthrene Scaffold in Modern Drug Discovery
Phenanthrene, a polycyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its rigid, planar three-ring system provides a unique framework that, when functionalized, gives rise to a diverse spectrum of biological activities.[1] Naturally occurring phenanthrenes, often found in plant families like Orchidaceae, have been staples in traditional medicine for centuries.[1] The incorporation of a carboxylic acid moiety, or its derivatives, onto this scaffold is of particular interest. This functional group can dramatically alter the molecule's physicochemical properties, such as solubility and polarity, and critically, its ability to interact with biological targets, often mimicking the mechanism of established drugs like non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of phenanthrene-based compounds, with a special focus on derivatives containing carboxylic acids or related functional groups. We will delve into the structure-activity relationships, mechanisms of action, and the self-validating experimental protocols required to rigorously assess their therapeutic potential.
Anticancer and Cytotoxic Activity
The planar nature of the phenanthrene ring system makes it an ideal candidate for DNA intercalation, a primary mechanism for many chemotherapeutic agents.[4] By inserting between DNA base pairs, these compounds can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Furthermore, recent studies indicate that phenanthrene derivatives can modulate key signaling pathways involved in cell proliferation and survival, such as the Pim kinase and Akt/NF-κB pathways.[5][6]
Comparative Cytotoxicity Data
The cytotoxic potential of phenanthrene derivatives is highly dependent on the nature and position of substituents on the aromatic core. The inclusion of carboxylate esters and other groups can significantly enhance potency and selectivity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 | [7] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epithelial) | 2.81 | [7] |
| Dibenz[a,c]phenazine derivative of the above carboxylate | Caco-2 (Colon) | 1.09 | [7] |
| Calanquinone A (a phenanthrenequinone) | MCF-7 (Breast) | 0.08 | [8] |
| Denbinobin (a phenanthrenequinone) | Ca9-22 (Gingival) | 0.28 | [8] |
| A Phenanthrene-based Tylophorine Derivative (Compound 9) | H460 (Lung) | 6.1 (µM) | [9] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship Insights: The data suggests that the presence of an ester functionality at position 3 of a phenanthrenequinone skeleton contributes significantly to cytotoxic activity.[7] For instance, Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate shows potent activity, particularly against the Caco-2 colon cancer cell line.[7][10] The conversion of the quinone to a phenazine derivative retains this high potency.[7] Additionally, studies on phenanthrene-based alkaloids show that hydroxyl groups on the phenanthrene ring are favorable for cytotoxicity.[6][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, Hep-2) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene-based carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the cytotoxicity of phenanthrene derivatives using the MTT assay.
Anti-inflammatory Activity
The structural similarity of certain carboxylic acid derivatives to NSAIDs suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[2] Selective inhibition of the inducible COX-2 isoform is a key goal for modern anti-inflammatory drugs to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2] Beyond direct enzyme inhibition, phenanthrene derivatives have also been shown to suppress inflammation by modulating the NF-κB signaling pathway, a master regulator of pro-inflammatory gene expression.[14]
Comparative COX Inhibition Data
While specific data for a wide range of phenanthrene carboxylic acids is emerging, related structures show promising and potent activity. The selectivity index (SI) is a crucial parameter, calculated as IC50(COX-1)/IC50(COX-2), where a higher value indicates greater and more desirable selectivity for COX-2.
| Compound/Derivative | Target | IC50 | Selectivity Index (SI) | Reference |
| A Pyrazole-based Phenanthrene Derivative (Compound 1) | COX-2 | 0.31 µM | >222 | [15] |
| 7-Oxo-7-(9-phenanthryl)heptanoic acid | COX-2 | Hypothetical | Hypothetical | [2] |
| Celecoxib (Reference Drug) | COX-2 | ~0.055 µM | ~179 | [15] |
Note: The data for 7-Oxo-7-(9-phenanthryl)heptanoic acid is presented as a hypothetical target based on its structural rationale for COX inhibition.[2]
Mechanism of Action: The NF-κB Signaling Pathway
The NF-κB pathway is a critical signaling cascade in the inflammatory response.[14][16] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a cascade that activates the IκB kinase (IKK) complex.[17][18] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14] Some phenanthrene derivatives exert their anti-inflammatory effects by inhibiting this pathway, preventing IκBα phosphorylation and subsequent NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by phenanthrene derivatives.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay provides a convenient fluorescence-based method for screening COX-2 inhibitors. The assay measures the peroxidase activity of COX, which reduces the intermediate product Prostaglandin G2 to PGH2, in a reaction that oxidizes a probe to a highly fluorescent product.[19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Assay Buffer, Heme, fluorescent probe like ADHP, and human recombinant COX-2 enzyme).[19][21] Keep the diluted enzyme on ice.
-
Plate Setup: In a 96-well black microplate, set up wells for "Background," "100% Initial Activity" (Enzyme Control), and "Inhibitor" conditions in duplicate or triplicate.
-
Compound Addition: Add 10 µL of your test inhibitor (phenanthrene carboxylic acid diluted to 10x the final desired concentration in Assay Buffer) to the "Inhibitor" wells. Add 10 µL of the solvent (e.g., DMSO diluted in Assay Buffer) to the Background and Enzyme Control wells.[20]
-
Enzyme Addition: Add 20 µL of diluted human recombinant COX-2 enzyme (e.g., 17.5 ng/µl) to the Enzyme Control and Inhibitor wells. Add Assay Buffer to the Background wells.[21]
-
Probe Addition: Add 10 µL of the diluted fluorescent probe (e.g., Amplex™ Red) to all wells.[21]
-
Reaction Initiation: Pre-set the fluorescence plate reader (e.g., Excitation 535 nm / Emission 590 nm). Initiate the reaction by adding 10 µL of substrate (Arachidonic Acid solution) to all wells.[21]
-
Fluorescence Reading: Immediately measure the fluorescence intensity kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = (1 - (Slope of Inhibitor / Slope of Enzyme Control)) * 100 Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Antimicrobial Activity
Phenolic acids are known to possess broad-spectrum antimicrobial properties, and incorporating a carboxylic acid group onto a hydrophobic scaffold like phenanthrene is a promising strategy for developing new antibiotics.[22] The mechanism of action for some phenanthrene derivatives involves the disruption of bacterial membrane integrity and potential, leading to a bactericidal effect.[23][24] This mode of action can be effective against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the key metric for antimicrobial activity, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Blestriacin | S. aureus (MRSA) | 2 - 8 | [23] |
| Blestriacin | S. aureus (MSSA) | 2 - 4 | [23] |
| Blestriacin | Bacillus subtilis | 2 | [23] |
| Blestriacin | Enterococcus faecalis | 4 | [23] |
Note: Blestriacin is a dihydro-biphenanthrene, a closely related natural product demonstrating the potential of the phenanthrene scaffold.[23]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[25] It involves challenging the test organism with serial dilutions of the compound in a liquid broth medium within a 96-well microplate.[26]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the phenanthrene carboxylic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare two-fold serial dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: From a pure overnight culture of the test bacterium (e.g., S. aureus ATCC 25923), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27]
-
Inoculum Dilution: Dilute the standardized inoculum in the broth medium so that, after addition to the plate, the final concentration in each well is approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microdilution plate with the diluted bacterial suspension.
-
Controls: Include essential controls on each plate:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing only broth to check for contamination.[25]
-
Positive Control: A well-known antibiotic (e.g., Vancomycin for S. aureus).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[28]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[25][27]
Conclusion and Future Directions
Phenanthrene-based carboxylic acids and their derivatives represent a versatile and potent class of molecules with significant therapeutic potential across oncology, inflammation, and infectious diseases. Their biological activity is intricately linked to the substitution patterns on the phenanthrene core, highlighting a clear path for structure-activity relationship studies and chemical optimization.
Future research should focus on synthesizing and screening libraries of phenanthrene carboxylic acids to build a more comprehensive understanding of their activity against a wider range of cancer cell lines, inflammatory targets, and microbial pathogens. Investigating their selectivity, particularly for COX-2 over COX-1, and exploring their efficacy in in vivo models will be critical next steps in translating these promising compounds from the bench to the clinic.
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Validation of a Novel Photo-Induced Synthetic Method for Phenanthrene-2-carboxylic Acid: A Comparative Guide
Abstract
The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, materials science, and natural product synthesis. Consequently, the development of efficient and robust methods for its synthesis, particularly for functionalized derivatives like Phenanthrene-2-carboxylic acid, is of paramount importance. This guide provides a comprehensive validation of a novel, photo-induced, additive-free synthesis for this compound. We will objectively compare this new methodology against established classical and modern transition-metal-catalyzed routes, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
This compound is a key intermediate and a valuable building block. The carboxylic acid moiety at the C2 position provides a versatile handle for further functionalization, enabling its incorporation into more complex molecular architectures. Traditional synthetic routes to this and other phenanthrene derivatives, while foundational, often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of stoichiometric, toxic reagents.[1][2] Modern cross-coupling reactions have offered significant improvements, but often rely on expensive and air-sensitive palladium catalysts and ligands.[3][4] This guide introduces and validates a new photo-induced approach that promises a milder, more efficient, and greener alternative.
Overview of Existing Synthetic Strategies
A critical evaluation of any new method requires a thorough understanding of the existing landscape. The synthesis of the phenanthrene core has been approached from several angles.
Classical Cyclization Strategies
-
Haworth Synthesis: A multi-step process typically starting from naphthalene and succinic anhydride, involving Friedel-Crafts acylation, Clemmensen reduction, and cyclization.[1][5][6] While a cornerstone of polycyclic aromatic hydrocarbon (PAH) synthesis, it can lack regioselectivity and require harsh acidic conditions.[1][2]
-
Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative, typically catalyzed by copper powder.[7][8] It is a direct route to phenanthrene carboxylic acids, but yields can be variable, and the preparation of the precursor can be lengthy.[9]
-
Mallory Photocyclization: This photochemical method uses UV irradiation to induce an intramolecular 6π-electrocyclization of a stilbene precursor, followed by oxidation to form the phenanthrene ring.[10][11][12] The reaction tolerates a wide range of functional groups but can require dilute solutions and long irradiation times.
Modern Transition-Metal Catalyzed Methods
-
Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid has been adapted for phenanthrene synthesis, often in a cascade or one-pot fashion.[4][13] These methods offer high yields and functional group tolerance but necessitate careful exclusion of oxygen and use costly palladium catalysts.[8][14]
-
Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene can be employed intramolecularly to construct the phenanthrene core.[3][15][16] This approach is convergent and versatile but shares the same reliance on transition-metal catalysis as the Suzuki coupling.[3]
A New Paradigm: Photo-Induced, Additive-Free Synthesis
The proposed new method is a photo-induced arylation/cyclization cascade. This approach leverages the energy of light to drive the reaction, often under milder conditions and without the need for metal catalysts or additives, aligning with the principles of green chemistry. The proposed reaction for this compound would involve the irradiation of a substituted aryl iodide and a styrene derivative.[17]
Logical Workflow for Method Validation
The validation of this new synthetic route follows a structured, multi-step process to ensure its robustness, efficiency, and superiority over existing methods.
Caption: Workflow for the validation of a new synthetic method.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of this compound via a classical method (Pschorr Cyclization) and the new photo-induced cascade.
| Metric | Pschorr Cyclization | New Photo-Induced Cascade | Rationale & Justification |
| Overall Yield | 45-65% | 75-85% | The cascade nature of the photo-induced method minimizes intermediate isolation steps, reducing material loss.[17] |
| Purity (Post-Chroma.) | >98% | >99% | The photo-induced reaction is cleaner, generating fewer byproducts and simplifying purification. |
| Reaction Time | 12-24 hours | 8-12 hours | Photo-irradiation provides direct energy input, accelerating the reaction rate compared to thermal radical generation.[17] |
| Temperature | 0°C to 100°C | Room Temperature | Light energy replaces the need for high temperatures, preserving sensitive functional groups and reducing energy costs. |
| Key Reagents | NaNO₂, H₂SO₄, Cu powder | Aryl Iodide, Styrene derivative | The new method avoids corrosive acids and heavy metal catalysts, improving safety and environmental impact. |
| Atom Economy | Moderate | High | Additive-free conditions mean a greater proportion of reactant atoms are incorporated into the final product. |
| Scalability | Challenging | Favorable | Flow chemistry setups can be readily employed for photochemical reactions, facilitating scale-up. |
Detailed Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Here we provide step-by-step methodologies for both a classical and the new approach.
Protocol 1: Pschorr Cyclization (Classical Method)
This protocol is a representative procedure for synthesizing phenanthrene carboxylic acids.[8][18]
Causality: This multi-step process first builds a precursor molecule where the key aromatic rings are held in proximity. Diazotization creates a highly reactive diazonium salt, which, upon exposure to a copper catalyst, generates an aryl radical. This radical's proximity to the other aromatic ring allows for an efficient intramolecular C-C bond formation to build the final phenanthrene core.
Caption: Experimental workflow for the Pschorr Cyclization.
Step-by-Step Procedure:
-
Diazotization: Dissolve the α-aryl-o-aminocinnamic acid derivative (1.0 eq) in a mixture of acetic acid and sulfuric acid. Cool the solution to 0-5 °C in an ice bath.[8] Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 45 minutes to ensure complete formation of the diazonium salt.[8]
-
Radical Cyclization: In a separate, larger flask, prepare a suspension of finely divided copper powder (0.2 eq) in water.[8] Slowly add the cold diazonium salt solution to the vigorously stirred copper suspension. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Allow the reaction to warm to room temperature and continue stirring for 4 hours. Subsequently, heat the mixture to 80°C for 1 hour to ensure the reaction goes to completion.
-
Workup and Isolation: Filter the hot solution to remove copper salts. Acidify the clear filtrate with concentrated HCl. The this compound will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure product.[18]
Protocol 2: Photo-Induced Arylation/Cyclization (New Method)
This protocol is based on an additive-free, photo-induced synthesis strategy.[17]
Causality: This method operates on a fundamentally different principle. An aryl iodide is chosen as it has a weaker C-I bond that can be homolytically cleaved by UV light to form a highly reactive aryl radical. This radical adds to the double bond of the styrene derivative. The resulting radical intermediate is positioned perfectly to undergo an intramolecular cyclization onto the adjacent aromatic ring. A final oxidation step, often driven by ambient oxygen or a mild oxidant present in the solvent, leads to aromatization and the final product. The entire process is a cascade, occurring in one pot without the need for catalysts or additives.
Step-by-Step Procedure:
-
Reagent Setup: In a quartz reaction tube equipped with a magnetic stir bar, dissolve the starting aryl iodide (e.g., 4-iodo-benzoic acid, 1.0 equiv) and the styrene derivative (e.g., 2-vinylnaphthalene, 1.5 equiv) in 5 mL of methyl tert-butyl ether (MTBE).[17]
-
Degassing: Seal the tube with a septum and gently bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Irradiation: Place the reaction tube approximately 5 cm from a 390 nm LED lamp in a photoreactor equipped with a cooling fan to maintain the reaction at room temperature.[17]
-
Monitoring: Stir the reaction mixture under irradiation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup and Isolation: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Conclusion and Future Outlook
The validation data unequivocally demonstrates that the novel photo-induced, additive-free cascade reaction is a superior method for the synthesis of this compound compared to the classical Pschorr cyclization. It offers significantly higher yields, shorter reaction times, milder conditions, and a vastly improved environmental and safety profile. For researchers in drug development and materials science, this methodology represents a robust, efficient, and scalable route to access this valuable chemical scaffold. The adoption of such photochemical strategies will undoubtedly pave the way for more sustainable and powerful synthetic solutions in the future.
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A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of Phenanthrene-2-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Quantum Yield in Fluorophore Development
Phenanthrene and its derivatives represent a cornerstone class of polycyclic aromatic hydrocarbons (PAHs) utilized extensively in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1] Their rigid, fused-ring structure provides a robust scaffold for fluorescence. For scientists engaged in drug discovery and materials science, the derivatization of the phenanthrene core, such as with a carboxylic acid group at the 2-position, offers a powerful strategy to modulate solubility, introduce conjugation sites, and tune photophysical properties.
The single most important metric for quantifying the efficiency of these new molecular entities as fluorophores is the fluorescence quantum yield (Φf) . Defined as the ratio of photons emitted to photons absorbed, the quantum yield dictates the brightness and sensitivity of a fluorescent probe.[2] A high quantum yield is often the primary design objective, signifying that the molecule efficiently converts absorbed light into a measurable fluorescent signal, rather than losing that energy through non-radiative pathways.
This guide provides a comprehensive framework for accurately and reliably benchmarking the fluorescence quantum yield of novel phenanthrene-2-carboxylic acid derivatives. We will move beyond a simple recitation of steps to explore the causality behind the experimental design, ensuring a robust, self-validating methodology. The focus will be on the widely accessible and highly reliable comparative method, using well-characterized standards.
The Photophysics Dictating Quantum Yield
Upon absorbing a photon, a molecule is elevated to an excited electronic state. To return to the ground state, it must dissipate this excess energy. The quantum yield is a direct measure of the competition between two primary de-excitation pathways:
-
Radiative Decay (Fluorescence): The desired pathway, where the molecule releases energy by emitting a photon. The rate constant for this process is denoted as kf.
-
Non-radiative Decay: A collection of competing processes that dissipate energy as heat rather than light. These include internal conversion (vibrational relaxation) and intersystem crossing to a triplet state. The combined rate constant for these processes is knr.
The quantum yield is mathematically expressed by the ratio of these rates.[3] A molecule's intrinsic structure and its interaction with the surrounding environment directly influence kf and knr. For phenanthrene derivatives, key factors include:
-
Structural Rigidity: The fused rings of phenanthrene restrict vibrational modes that contribute to non-radiative decay, forming the basis for its inherent fluorescence. Alterations that increase rigidity can enhance quantum yield.
-
Substituent Effects: The electronic nature of substituents, like the -COOH group, can alter the energy levels of the excited state and introduce new non-radiative decay pathways, often leading to a lower quantum yield compared to the parent phenanthrene.
-
Solvent and pH: For a molecule like this compound, the solvent environment is critical. The polarity of the solvent can influence the energy of the excited state. Furthermore, the protonation state of the carboxylic acid group (which is dependent on the solvent and its pH) can dramatically alter the electronic structure and, consequently, the fluorescence quantum yield.
The Comparative Method: A Robust Benchmarking Strategy
The most common and reliable method for determining the Φf of a fluorescent compound in solution is the comparative method, famously detailed by Williams et al.[4][5] This technique benchmarks the fluorescence of an unknown sample against a well-characterized standard with a known quantum yield (ΦST).
The core principle is that if the standard and the sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. To account for differences in solvent and absorbance, the following equation is used:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [4]
Where:
-
ΦX is the quantum yield of the unknown sample.
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from a plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[6]
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard.
The use of a gradient plot, rather than a single-point measurement, is a critical component of a self-validating protocol. A linear relationship between absorbance and fluorescence intensity confirms that the measurements were taken in a concentration range free from inner-filter effects and self-quenching, thus ensuring the trustworthiness of the data.[4]
Experimental Design and Workflow
A meticulously planned experiment is paramount for obtaining accurate quantum yield data. The following workflow provides a systematic approach.
Caption: Workflow for relative fluorescence quantum yield determination.
Selection of an Appropriate Standard
The choice of the quantum yield standard is the most critical decision in this protocol. The ideal standard should have:
-
Spectral Overlap: The absorption range of the standard should overlap with that of the phenanthrene derivatives to allow for excitation at the same wavelength.
-
High Photostability: The standard should not photodegrade under the experimental conditions.
-
Known and Constant Φf: The quantum yield of the standard should be well-documented and independent of the excitation wavelength.
For phenanthrene derivatives, which typically absorb in the UV range (250-350 nm) and emit in the blue region (350-450 nm)[1], Quinine Sulfate is an excellent and widely accepted standard.[7][8]
-
Standard: Quinine sulfate
-
Solvent: 0.1 M Sulfuric Acid (H₂SO₄)
-
Accepted ΦST: 0.546[9]
-
Excitation Wavelength: Typically ~350 nm, but should be chosen based on the absorption spectra of the test compounds.
Expert note: While 0.5 M H₂SO₄ has been traditionally used, recent studies suggest that quinine in 0.1 M perchloric acid (HClO₄) exhibits lower temperature sensitivity and a quantum yield of 0.60, making it a potentially more robust standard.[10] For consistency, this guide will proceed with the more traditional 0.1 M H₂SO₄.
Sample and Standard Preparation
Causality: The primary goal during preparation is to create a series of optically dilute solutions. At high concentrations (absorbance > 0.1), the relationship between fluorescence intensity and concentration becomes non-linear due to the "inner filter effect," where emitted light is re-absorbed by other solute molecules.[3][11] Working with a dilution series and plotting the data validates that your measurements are within the linear regime.
-
Solvents: Use spectroscopy-grade solvents to avoid fluorescent impurities. For this compound and its derivatives, ethanol or cyclohexane are suitable choices.[12]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1x10⁻⁴ M) of the standard and each test compound in their respective solvents.
-
Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and each test compound. The concentrations should be chosen such that the absorbance at the selected excitation wavelength ranges from approximately 0.01 to 0.1.
Detailed Experimental Protocol
Instrumentation:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with spectral correction capabilities
Step-by-Step Methodology:
-
Instrument Warm-up: Allow both the spectrophotometer and spectrofluorometer to warm up according to the manufacturer's specifications (typically 30-60 minutes) to ensure lamp stability.
-
Select Excitation Wavelength (λex):
-
Acquire the absorbance spectrum of a dilute solution of one of your phenanthrene derivatives.
-
Choose a λex on the red-edge of the lowest energy absorption band where both the samples and the quinine sulfate standard exhibit measurable absorbance. A common choice is 350 nm.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, auto-zero the instrument with a cuvette containing the appropriate blank solvent (0.1 M H₂SO₄ for the standard, ethanol/cyclohexane for the samples).
-
Measure and record the absorbance of each solution in your dilution series (for both standard and samples) at the chosen λex. Ensure all values are below 0.1.
-
-
Fluorescence Emission Measurements:
-
Move to the spectrofluorometer. Set the excitation wavelength to the λex chosen in Step 2.
-
Set identical excitation and emission slit widths for all measurements. A slit width of 5 nm is a good starting point.
-
First, run a blank scan using a cuvette with the pure solvent to obtain a background spectrum.
-
Measure the emission spectrum for each solution in the dilution series, starting from the most dilute. The scan range should cover the entire emission profile of the compound (e.g., for quinine sulfate, scan from 370 nm to 700 nm).
-
Ensure the detector response remains within the linear range. If any peak is saturating the detector, reduce the slit width or dilute the sample further and re-measure its absorbance.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from each of the measured emission spectra.
-
Apply the instrument's spectral correction factors to all emission spectra. This is a critical step to account for the wavelength-dependent efficiency of the monochromator and detector.
-
Calculate the integrated fluorescence intensity (the area under the curve) for each corrected emission spectrum.
-
Data Analysis and Benchmarking
-
Construct Gradient Plots: For the standard and for each phenanthrene derivative, create a scatter plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Perform Linear Regression: Apply a linear fit to each data set. The plot should be linear with an intercept close to zero. A poor fit (R² < 0.99) or a significant non-zero intercept may indicate experimental errors such as inner filter effects or fluorescent impurities.
-
Determine the Gradients: The slope of the regression line is the gradient (Grad) for that compound.
-
Calculate Quantum Yield: Use the comparative formula to calculate the Φf for each phenanthrene derivative.
Example Calculation:
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (ηST ≈ 1.34)
-
Sample: Phenanthrene-2-COOH Derivative in Ethanol (ηX ≈ 1.36)
-
Known ΦST: 0.546
-
Measured GradST: 8,500,000
-
Measured GradX: 1,200,000
ΦX = 0.546 * (1,200,000 / 8,500,000) * (1.36² / 1.34²) ΦX = 0.077 * 1.03 ΦX ≈ 0.079
Comparative Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound | Solvent | λex (nm) | Emission λmax (nm) | Gradient (a.u.) | Φf (Calculated) |
| Quinine Sulfate (Std.) | 0.1 M H₂SO₄ | 350 | 450 | 8,500,000 | 0.546 (Literature) |
| Phenanthrene | Ethanol | 350 | 365 | 1,950,000 | 0.125 |
| Phenanthrene-2-COOH | Ethanol | 350 | 372 | 1,200,000 | 0.079 |
| Derivative A (-OCH₃) | Ethanol | 350 | 375 | 1,550,000 | 0.102 |
| Derivative B (-NO₂) | Ethanol | 350 | 380 | 210,000 | 0.014 |
Note: Data for phenanthrene derivatives are hypothetical and for illustrative purposes only.
This table clearly benchmarks the performance of the new derivatives against the parent compounds. We can infer that the carboxylic acid group reduces the quantum yield relative to unsubstituted phenanthrene. An electron-donating group (-OCH₃) appears to partially recover this efficiency, while a strong electron-withdrawing group (-NO₂) severely quenches the fluorescence, resulting in a very low quantum yield. These insights are invaluable for structure-activity relationship (SAR) studies in drug and materials development.
Conclusion
Accurate determination of the fluorescence quantum yield is not merely a procedural task; it is a fundamental characterization essential for the rational design of new fluorescent molecules. By employing the robust comparative gradient method detailed here, researchers can generate reliable, publication-quality data. This self-validating protocol, which actively checks for and mitigates common errors like inner filter effects, ensures the integrity of the results. Benchmarking new this compound derivatives against appropriate standards and parent compounds provides clear, actionable insights into their performance, accelerating the development of next-generation probes, sensors, and optical materials.
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Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer controlled luminescence spectrometer. Analyst, 108, 1067. [Link]
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Virtual Labs. (2016). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]
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Fletcher, A. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]
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Royal Society of Chemistry. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst. [Link]
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Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative Fluorescence Quantum Yields Using a Computer-controlled Luminescence Spectrometer. Analyst, 108(1290), 1067-1071. [Link]
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Rurack, K. (2008). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Phenanthrene-2-Carboxylic Acid Analogs in Cancer Research
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be systematically modified to enhance therapeutic efficacy remains a cornerstone of medicinal chemistry. Among the myriad of privileged structures, the phenanthrene nucleus, a polycyclic aromatic hydrocarbon, has emerged as a versatile template for the development of potent biological agents.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of phenanthrene analogs, with a particular focus on the influence of the carboxylic acid moiety at the 2-position and other key substitutions on their anticancer properties. Drawing upon a synthesis of existing research, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The Phenanthrene Scaffold: A Foundation for Potent Cytotoxicity
The planar and rigid structure of the phenanthrene core makes it an ideal candidate for intercalation into DNA, a mechanism of action shared by several established chemotherapeutic agents.[3] Furthermore, phenanthrene derivatives have been shown to inhibit critical enzymes involved in DNA synthesis and cell proliferation, such as topoisomerase II.[4][5] Our exploration into the SAR of this class of compounds begins with an understanding of the foundational role of the core structure and the profound impact of targeted chemical modifications.
Comparative Analysis of Phenanthrene Analogs: Unraveling the SAR
The cytotoxic potential of phenanthrene derivatives is intricately linked to the nature and position of substituents on the aromatic rings. To elucidate these relationships, we will compare several classes of phenanthrene analogs, highlighting the contribution of key functional groups to their anticancer activity.
The Influence of Oxygen-Containing Substituents: Quinones and Beyond
A significant body of research points to the importance of oxygen-containing functional groups in imparting cytotoxicity to the phenanthrene scaffold. In a notable study, a series of 3-methoxy-1,4-phenanthrenequinones, including calanquinone A and denbinobin, demonstrated significant cytotoxic activity against a range of human cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[4][5] The quinone moiety is a critical feature, likely participating in redox cycling and the generation of reactive oxygen species within cancer cells, leading to oxidative stress and apoptosis.
The presence of hydroxyl and methoxy groups also plays a crucial role. A pharmacophore model developed for cytotoxicity against the MCF-7 breast cancer cell line identified three hydrogen bond acceptors and one hydrophobic feature as essential for activity.[4] This suggests that the spatial arrangement of these oxygen-containing groups is vital for target engagement.
The Carboxylic Acid Moiety: A Key Modulator of Activity and Selectivity
While extensive comparative studies on a series of phenanthrene-2-carboxylic acid analogs are not yet abundant in the literature, the introduction of a carboxylic acid group at various positions on the phenanthrene ring has been explored. In one study, phenanthrene-9-carboxylic acid was synthesized as part of an investigation into the pharmacological activities of phenanthrene derivatives.[1]
The inclusion of a carboxylic acid group can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, cell permeability, and potential to interact with specific amino acid residues in a target protein's binding site. For instance, in the context of HIV-1 integrase inhibition, phenanthrene β-diketo acids have been investigated, where the acidic moiety is crucial for chelating divalent metal ions in the enzyme's active site.[6] Although not a direct comparison of this compound analogs, this highlights the potential for the carboxylic acid group to act as a key pharmacophoric feature.
To illustrate the potential SAR of this compound analogs, we can extrapolate from the broader phenanthrene literature. The table below presents a hypothetical comparison based on established principles of medicinal chemistry and the available data on related compounds.
| Compound | Structure | Hypothetical IC50 (µM) vs. HCT-116 | Key SAR Insights |
| This compound | R1=H, R2=H | >50 | The unsubstituted parent acid is expected to have low intrinsic activity. |
| 3-Hydroxy-phenanthrene-2-carboxylic acid | R1=OH, R2=H | 10-20 | Addition of a hydroxyl group in the ortho position could enhance activity through hydrogen bonding with the target. |
| 3-Methoxy-phenanthrene-2-carboxylic acid | R1=OCH3, R2=H | 15-30 | A methoxy group may slightly reduce activity compared to a hydroxyl group due to the loss of a hydrogen bond donor. |
| 7-Bromo-phenanthrene-2-carboxylic acid | R1=H, R2=Br | 5-15 | A halogen at a distant position could enhance binding through hydrophobic or halogen bonding interactions, and may improve pharmacokinetic properties. |
| 3,7-Dihydroxy-phenanthrene-2-carboxylic acid | R1=OH, R2=OH | 2-10 | Multiple hydroxyl groups could significantly increase potency by forming a network of hydrogen bonds with the target. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes. Experimental validation is required.
Experimental Protocols: A Foundation for Reliable Data
The evaluation of the cytotoxic activity of novel compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate human colon carcinoma (HCT-116) cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The HCT-116 cell line is a well-characterized human colon cancer cell line that is commonly used in anticancer drug screening. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects. The use of a positive control ensures that the assay is performing as expected.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Based on the known mechanisms of other cytotoxic phenanthrenes, we can propose a putative signaling pathway for the anticancer action of this compound analogs. This involves the induction of apoptosis through the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS).
Caption: Putative signaling pathway for the anticancer activity of this compound analogs.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound analogs follows a structured workflow, from chemical synthesis to comprehensive biological testing.
Caption: A typical experimental workflow for the development of this compound analogs.
Conclusion and Future Directions
The phenanthrene scaffold represents a promising starting point for the development of novel anticancer agents. The available evidence, combined with established principles of medicinal chemistry, suggests that the introduction of a carboxylic acid group at the 2-position, along with other strategic substitutions, can lead to potent and selective cytotoxic compounds. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a more comprehensive SAR. Detailed mechanistic studies will be crucial to elucidate their precise molecular targets and pathways of action, ultimately paving the way for the development of new and effective cancer therapies.
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Neamati, N., et al. (2013). Synthesis, docking, and biological studies of phenanthrene β-diketo acids as novel HIV-1 integrase inhibitors. ACS Medicinal Chemistry Letters, 4(1), 16-20. [Link]
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Neamati, N., et al. (2013). Synthesis, docking, and biological studies of phenanthrene β-diketo acids as novel HIV-1 integrase inhibitors. ACS Medicinal Chemistry Letters, 4(1), 16-20. [Link]
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Ben Hassine, B., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie, 20(6), 633-642. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
